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  • Product: Methyl 2-methyl-3-mercaptopropionate
  • CAS: 4131-76-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-methyl-3-mercaptopropionate

Chemical Structure, Synthesis, and Applications in Pharmaceutical & Flavor Chemistry Executive Summary Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4) is a specialized organosulfur compound characterized by a thiol...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Applications in Pharmaceutical & Flavor Chemistry

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4) is a specialized organosulfur compound characterized by a thiol (-SH) group and a methyl ester functionality on a branched alkyl chain.[1] It serves as a critical intermediate in the synthesis of antihypertensive drugs, most notably Captopril , and functions as a high-impact flavoring agent providing savory and sulfurous notes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for researchers in drug development and industrial chemistry.

Chemical Identity & Structural Analysis

The compound is the methyl ester of 3-mercapto-2-methylpropionic acid. Its structure features a chiral center at the 2-position, existing as enantiomers (R) and (S), though often supplied as a racemate in industrial applications.

Parameter Technical Specification
IUPAC Name Methyl 3-sulfanyl-2-methylpropanoate
Common Synonyms Methyl 2-methyl-3-mercaptopropionate; Methyl 3-mercapto-2-methylpropionate
CAS Number 4131-76-4 (Racemic); 86961-09-3 (R-isomer); 86961-10-6 (S-isomer)
Molecular Formula C₅H₁₀O₂S
Molecular Weight 134.20 g/mol
SMILES COC(=O)C(C)CS
InChI Key PXSVQMKXJZTWPN-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical constants is vital for process engineering, particularly for distillation and solvent extraction protocols.

Property Value Condition / Note
Appearance Colorless to pale yellow liquidClear, free of particulate matter
Boiling Point 172.00 to 174.00 °C@ 760.00 mm Hg
Flash Point 57.78 °C (136.00 °F)Closed Cup (Combustible Liquid)
Density ~1.07 g/mL@ 25 °C
Refractive Index 1.464 - 1.468@ 20 °C
Vapor Pressure ~1.33 mmHg@ 25 °C
Solubility Soluble in alcohol, oils; Insoluble in waterLipophilic nature due to ester group
Odor Sulfurous, fruity, savory, meatyCharacteristic of thio-esters

Synthetic Routes & Manufacturing

The industrial synthesis of Methyl 2-methyl-3-mercaptopropionate typically employs a Michael Addition mechanism. This route is preferred for its atom economy and scalability.

Primary Synthesis: Thiol-Ene Addition

The reaction involves the nucleophilic addition of Hydrogen Sulfide (H₂S) to Methyl Methacrylate (MMA).

  • Reactants: Methyl Methacrylate, Hydrogen Sulfide.

  • Catalyst: Basic catalysts such as aliphatic amines (e.g., triethylamine), magnesium oxide (MgO), or basic anion-exchange resins.

  • Conditions: Moderate pressure (to maintain H₂S concentration) and temperature (0–50°C) to minimize polymerization of the methacrylate.

Reaction Mechanism Diagram

The following diagram illustrates the Michael addition pathway and potential side reactions (dimerization).

Synthesis cluster_conditions Process Conditions MMA Methyl Methacrylate (CH2=C(CH3)COOCH3) Intermediate Enolate Intermediate MMA->Intermediate Nucleophilic Attack H2S Hydrogen Sulfide (H2S) H2S->Intermediate Nucleophilic Attack Catalyst Basic Catalyst (R3N / MgO) Catalyst->Intermediate Promotes Product Methyl 2-methyl-3-mercaptopropionate (Target) Intermediate->Product Protonation SideProduct Thio-ether Dimer (Side Reaction) Product->SideProduct + MMA (Excess) Condition1 Temp: 0-50°C Condition2 Pressure: >1 atm

Figure 1: Synthesis of Methyl 2-methyl-3-mercaptopropionate via Michael Addition of H₂S to Methyl Methacrylate.

Applications in Drug Development & Flavor Chemistry

Pharmaceutical Intermediate (ACE Inhibitors)

This compound is a direct structural precursor to the side chain of Captopril , an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension.

  • Mechanism: The ester group is hydrolyzed to the free acid (3-mercapto-2-methylpropionic acid), which is then coupled with L-proline.

  • Chirality: The (S)-isomer of the side chain is required for the bioactive form of Captopril (specifically 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline). Therefore, stereoselective synthesis or resolution of the racemic ester is a critical process step.

Flavor & Fragrance[1][5]
  • FEMA/JECFA Status: Recognized as a flavoring agent.[1]

  • Profile: It imparts sulfurous, roasted, and meaty notes at low concentrations (ppb levels) and fruity/tropical nuances at higher dilutions.

  • Use Cases: Meat analogues, savory sauces, and tropical fruit flavors (durian, passion fruit simulations).

Reactivity & Functional Group Chemistry

The molecule possesses two reactive centers: the Thiol (-SH) and the Ester (-COOCH₃) .

Thiol Reactivity[6]
  • Oxidation: Readily oxidizes to form disulfides (dimers) upon exposure to air.

    • Reaction: 2 R-SH + [O] → R-S-S-R + H₂O

  • Nucleophilic Substitution: The thiol group is a potent nucleophile, capable of reacting with alkyl halides or acyl chlorides to form thioethers or thioesters.

Ester Reactivity
  • Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to 3-mercapto-2-methylpropionic acid .

    • Relevance: This is the activation step for pharmaceutical synthesis.

Reactivity cluster_thiol Thiol Group (-SH) Reactions cluster_ester Ester Group (-COOMe) Reactions MMP Methyl 2-methyl-3-mercaptopropionate Oxidation Oxidation (Air/Iodine) MMP->Oxidation Hydrolysis Hydrolysis (Acid/Base) MMP->Hydrolysis Disulfide Disulfide Dimer (Impurity) Oxidation->Disulfide Acid 3-Mercapto-2-methylpropionic Acid (Captopril Precursor) Hydrolysis->Acid

Figure 2: Reactivity profile highlighting the divergent pathways for degradation (oxidation) and utility (hydrolysis).

Safety, Handling, & Stability

  • Stench Warning: Like most low-molecular-weight thiols, this compound has a potent, disagreeable odor (skunky/sulfurous) in concentrated form. All handling must occur in a fume hood.[2]

  • Flammability: With a flash point of ~58°C, it is classified as a Combustible Liquid . Grounding of equipment is mandatory to prevent static discharge.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation to the disulfide. Refrigeration (2-8°C) is recommended to maintain purity.

References

  • The Good Scents Company. (n.d.). Methyl 2-methyl-3-mercaptopropionate.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18050, Methyl 3-mercaptopropionate (Analogous chemistry reference). Retrieved from [Link]

  • European Patent Office. (1988). Process for the preparation of mercaptopropionic acid derivatives.
  • U.S. International Trade Commission. (1991). Synthetic Organic Chemicals: United States Production and Sales.

Sources

Exploratory

Technical Whitepaper: Sensory Characterization and Detection Limits of Methyl 2-methyl-3-mercaptopropionate (FEMA 4764)

The following technical guide provides an in-depth analysis of Methyl 2-methyl-3-mercaptopropionate, structured for researchers and product development professionals. Executive Summary Methyl 2-methyl-3-mercaptopropionat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-methyl-3-mercaptopropionate, structured for researchers and product development professionals.

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP) represents a high-impact volatile thiol utilized in advanced flavor and fragrance formulations. Characterized by its extremely low odor detection threshold (ODT) and dualistic sensory profile—shifting from "fruity/tropical" at trace levels to "sulfurous/meaty" at higher concentrations—it serves as a critical potentiator in savory, fruit, and wine profiles. This guide synthesizes the physicochemical properties, sensory mechanics, and quantification protocols necessary for the precise application of MMP in food science and pharmacology.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the structural attributes of MMP is prerequisite to predicting its volatility, stability, and interaction with olfactory receptors.

Molecular Structure

MMP is a thio-ester formed structurally by the addition of a sulfhydryl (-SH) group to the beta-carbon of methyl methacrylate. The presence of the alpha-methyl group introduces steric hindrance that influences both its metabolic stability and its binding affinity to olfactory receptors compared to its unbranched analog, Methyl 3-mercaptopropionate.

PropertySpecification
IUPAC Name Methyl 2-methyl-3-sulfanylpropanoate
Common Name Methyl 2-methyl-3-mercaptopropionate
CAS Number 4131-76-4
FEMA Number 4764
Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
LogP (Predicted) ~1.22
Boiling Point 172–174 °C (at 760 mmHg)
Vapor Pressure ~1.34 mmHg (at 25 °C)
Solubility Soluble in ethanol, propylene glycol, oils; Insoluble in water
Synthesis Pathway

The industrial synthesis typically involves the Michael addition of hydrogen sulfide (H₂S) to methyl methacrylate. This reaction requires precise temperature control to minimize polymerization of the acrylate or formation of disulfide byproducts.

SynthesisPathway Reactant1 Methyl Methacrylate (CH2=C(CH3)COOCH3) Intermediate Transition State (Thiol-Michael Addition) Reactant1->Intermediate Reactant2 Hydrogen Sulfide (H2S) Reactant2->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Catalysis Product Methyl 2-methyl-3-mercaptopropionate (HS-CH2-CH(CH3)-COOCH3) Intermediate->Product Protonation

Figure 1: Synthesis of Methyl 2-methyl-3-mercaptopropionate via Michael Addition.

Sensory Profile Analysis[6][7]

The sensory perception of MMP is non-linear and highly concentration-dependent. This phenomenon, common in volatile thiols, requires precise dosing to achieve the desired hedonic effect.

Olfactory Descriptors[3][5][6][8][9]
  • Trace Concentrations (< 5 ppb): Tropical fruit, blackcurrant, passion fruit, catty (similar to 4-mercapto-4-methylpentan-2-one).

  • Medium Concentrations (10–100 ppb): Savory, chicken broth, roasted meat, alliaceous (onion/garlic).

  • High Concentrations (> 1 ppm): Sulfurous, skunky, rubbery, chemical.

Comparative Sensory Map

The alpha-methyl substitution in MMP distinguishes it from related thiols.

CompoundCASPrimary NoteSecondary Note
Methyl 2-methyl-3-mercaptopropionate 4131-76-4 Meaty / Tropical Sulfurous / Broth
Methyl 3-mercaptopropionate2935-90-2Fruity / EarthyCheesy
3-Mercapto-2-methylpentan-1-ol227456-33-9Onion / SweatBroth
Methyl Mercaptan74-93-1Rotten CabbageGarlic

Odor Threshold Determination

Due to the potency of MMP, determining the Odor Detection Threshold (ODT) requires rigorous methodology to prevent olfactory fatigue and cross-contamination.

Methodology: ASTM E679 (3-AFC)

The industry standard for determining ODT is the 3-Alternative Forced Choice (3-AFC) method.

  • Panel Selection: 6–10 trained assessors screened for specific anosmia to sulfur compounds.

  • Sample Preparation: Serial dilutions (logarithmic step factor of 2 or 3) in an odorless matrix (water, ethanol, or mineral oil).

  • Presentation: Three vessels are presented per concentration step: one contains the odorant, two are blanks. The assessor must identify the odd sample.

  • Calculation: The individual threshold is the geometric mean of the last incorrect concentration and the first correct concentration in a consistent series.

Estimated Threshold Values

While specific public data for FEMA 4764 is proprietary, values are estimated based on structural analogs and class behavior.

  • Air: ~0.1 – 0.5 ppb (parts per billion)

  • Water: ~1 – 5 ppb

  • Oil/Fat: ~50 – 200 ppb (Higher due to lipophilicity/logP ~1.22)

Note: The threshold in lipid systems is significantly higher because the hydrophobic thiol partitions into the fat phase, reducing the headspace concentration available for olfaction.

ThresholdProtocol Step1 Sample Preparation (Serial Dilution in Ethanol/Water) Step2 3-AFC Presentation (1 Active + 2 Blanks) Step1->Step2 Step3 Panel Assessment (Forced Choice Selection) Step2->Step3 Decision Correct Selection? Step3->Decision Step4 Data Analysis (Best Estimate Threshold - BET) Decision->Step2 No (Increase Conc.) Decision->Step4 Yes (Consistent)

Figure 2: 3-AFC Methodology for Odor Threshold Determination.

Mechanism of Action (Olfaction)

The potency of MMP is attributed to the specific interaction between the thiol (-SH) group and human olfactory receptors (ORs).

Metal-Ion Coordination Theory

Recent research suggests that semi-volatile thiols activate ORs (specifically OR2M3 and related receptors) via a copper-mediated mechanism. The thiol group coordinates with copper ions (Cu²⁺) within the receptor's binding pocket, significantly amplifying the signal transduction compared to non-sulfur analogs (e.g., alcohols or esters).

Structure-Activity Relationship (SAR)
  • Ester Group: Provides the "fruity" backbone and hydrogen bonding capability.

  • Thiol Group: The primary "warhead" for low-threshold detection.

  • Alpha-Methyl Group: Increases hydrophobicity and steric bulk, likely altering the "fit" in the receptor to shift perception from purely "rotten" (like methyl mercaptan) to complex "savory/tropical".

Analytical Quantification

Quantifying MMP at ppb levels requires specialized instrumentation due to its high reactivity and low concentration.

Recommended Protocol: GC-SCD / GC-O
  • Extraction: Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) to concentrate the headspace.

  • Separation: Gas Chromatography (GC) using a polar column (e.g., DB-Wax) to separate the thiol from the matrix.

  • Detection:

    • SCD (Sulfur Chemiluminescence Detector): Highly selective for sulfur; eliminates interference from the solvent and matrix.

    • Olfactometry (GC-O): A human assessor sniffs the effluent to correlate the peak with the sensory descriptor (vital for confirming the "meaty" vs. "fruity" character).

Safety & Regulatory Status

  • FEMA GRAS: FEMA 4764. Approved for use in flavor formulations.[1][2]

  • JECFA: Evaluated under the "Simple Aliphatic and Aromatic Sulfides and Thiols" group.

  • Handling: Like all mercaptans, MMP is prone to oxidation to disulfides. It should be stored under inert gas (Nitrogen/Argon) and refrigerated.

  • Toxicity: Generally recognized as safe at current usage levels (ppb range). High concentrations are irritating to eyes and respiratory tract.

References

  • FEMA (Flavor and Extract Manufacturers Association). (2015).[2] GRAS Flavoring Substances 27. FEMA Number 4764.

  • The Good Scents Company. (2024). Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4) Data Sheet.

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.

  • Pollien, P., et al. (1997). Simultaneous Distillation-Extraction: Quantitative Recovery of Volatile Sulfur Compounds. Flavour and Fragrance Journal.

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.

Sources

Foundational

The Occurrence and Significance of Methyl 2-methyl-3-mercaptopropionate and its Natural Analogs in Tropical Fruits

The following technical guide provides an in-depth analysis of Methyl 2-methyl-3-mercaptopropionate and its critical relationship to naturally occurring tropical fruit volatiles. Executive Summary Methyl 2-methyl-3-merca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-methyl-3-mercaptopropionate and its critical relationship to naturally occurring tropical fruit volatiles.

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (M2M3MP) is a high-impact volatile thiol widely utilized in the flavor and fragrance industry to reconstruct the complex, sulfurous-fruity profiles of tropical fruits. Despite its ubiquity in reconstituted flavors, rigorous chromatographic analysis reveals a critical distinction: M2M3MP is primarily a synthetic flavoring agent (FEMA 4764) and is not currently reported as a major natural isolate in standard botanical databases.

However, its structural architecture mimics the bio-active motif of naturally occurring thioesters, most notably Methyl 3-methylthiopropionate (MMP) , which is the definitive character-impact compound in Pineapple (Ananas comosus) and Melon .

This guide analyzes the chemical profile of M2M3MP, contrasts it with its naturally occurring analogs, and details the biosynthetic pathways of the true natural thiols it emulates.

Chemical Profile & Stereochemistry

To understand the sensory potency of M2M3MP, one must analyze its structural divergence from natural analogs. M2M3MP possesses a free thiol (-SH) group and a branched methyl chain, both of which contribute to its lower odor threshold compared to thioethers.

Structural Comparison
CompoundCAS NumberStructureFunctional GroupNatural Occurrence
Methyl 2-methyl-3-mercaptopropionate 4131-76-4 HS-CH₂-CH(CH₃)-COOCH₃Thiol (Mercaptan)Synthetic / Nature-Identical
Methyl 3-methylthiopropionate (MMP) 13532-18-8 CH₃-S-CH₂-CH₂-COOCH₃Thioether (Sulfide)Pineapple, Melon, Wine
Ethyl 3-mercaptopropionate 5466-06-8 HS-CH₂-CH₂-COOCH₂CH₃Thiol Grape (Sauvignon Blanc)
Stereochemical Implications

M2M3MP contains a chiral center at the C2 position.

  • (R)-Enantiomer: Typically exhibits a cleaner, sharper tropical fruit note.

  • (S)-Enantiomer: Often carries heavier, more herbaceous or alliaceous (garlic-like) undertones.

  • Commercial Grade: Usually supplied as a racemate, requiring careful dosage to avoid off-notes.

Natural Occurrence of Structural Analogs

While M2M3MP is a synthetic anchor, the "tropical" profile it generates is derived from a class of naturally occurring Methyl and Ethyl Thioesters . The primary natural target for researchers is Methyl 3-methylthiopropionate (MMP) .

Pineapple (Ananas comosus)

MMP is the dominant sulfur volatile in pineapple, particularly in the "Cayenne" and "Queen" cultivars. It acts synergistically with aliphatic esters (e.g., methyl hexanoate) to create the "ripe" fruit character.

Table 1: Quantitative Distribution of MMP in Pineapple Fractions

Fruit Fraction Concentration Range (µg/kg) Detection Method Reference
Fresh Pulp 150 – 850 GC-O / AEDA [1, 2]
Core 50 – 200 GC-MS [2]
Peel Extract 1,200 – 3,500 SIDA-GC-MS [3]

| Processed Juice | 100 – 400 | GC-PFPD | [1] |

Other Botanical Sources
  • Melon (Cucumis melo): MMP is found in Cantaloupe and Galia melons, contributing to the "musky" sulfur note that bridges the gap between fruity and savory.

  • Passion Fruit (Passiflora edulis): Contains trace amounts of branched thioesters, though dominated by S-acetates (e.g., 3-mercaptohexyl acetate).

  • Durian (Durio zibethinus): While rich in thiols (ethanethiol, propanethiol), Durian contains heavier thioesters that provide its characteristic pungency.

Biosynthetic Pathways

Understanding the formation of these compounds is critical for manipulating flavor profiles in metabolic engineering. The natural analog MMP is derived from L-Methionine via the Ehrlich pathway, whereas the synthetic M2M3MP mimics the structure of catabolized valine/isoleucine coupled with sulfur assimilation.

Biosynthesis of Methyl 3-methylthiopropionate (Natural)

The pathway begins with the transamination of Methionine, followed by decarboxylation and oxidation.

Biosynthesis Methionine L-Methionine KMBA 2-Keto-4-methylthiobutyrate (KMBA) Methionine->KMBA Aminotransferase (BCAT) Methional Methional (3-methylthiopropanal) KMBA->Methional Decarboxylase (KDC) MMP Methyl 3-methylthiopropionate (MMP) Methional->MMP Oxidation & Methylation (Alcohol Dehydrogenase / Methyltransferase)

Figure 1: The Ehrlich pathway conversion of L-Methionine to Methyl 3-methylthiopropionate in climacteric fruits.

Synthetic Route for M2M3MP

Since M2M3MP is not a primary metabolite, its industrial synthesis typically involves the addition of methyl mercaptan to methyl methacrylate.

  • Reaction: Methyl Methacrylate + H₂S / CH₃SH → Methyl 2-methyl-3-mercaptopropionate.

  • Relevance: This "Click Chemistry" type reaction (Thiol-Michael addition) is highly efficient, explaining the compound's availability and low cost compared to extracting natural isolates.

Analytical Methodologies

Distinguishing the synthetic M2M3MP from natural MMP requires high-resolution chromatography due to their similar volatility and polarity.

Protocol: Differentiation via GC-MS

Objective: Separate and identify M2M3MP vs. MMP in a complex fruit matrix.

  • Extraction:

    • Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber to capture volatile sulfur compounds.

    • Incubation: 40°C for 30 mins with agitation (250 rpm).

  • Chromatography (GC):

    • Column: DB-Wax (Polar) or equivalent (60m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven Program: 40°C (5 min) → 5°C/min → 240°C.

  • Detection (MS/PFPD):

    • Mass Spec: Scan range 35–300 m/z.

    • Pulsed Flame Photometric Detector (PFPD): Specific for Sulfur mode (removes hydrocarbon noise).

  • Identification Criteria:

    • MMP (Natural): Target Ion m/z 61 (CH₃-S-CH₂⁺) and m/z 134 (Molecular Ion). Retention Index (RI) on Wax: ~1450.

    • M2M3MP (Synthetic): Target Ion m/z 88 (fragmentation of the ester group with methyl branch). Retention Index (RI) on Wax: ~1520.

Sensory Properties & Industrial Application

The value of M2M3MP lies in its extremely low odor threshold and its ability to "boost" tropical perception at parts-per-billion (ppb) levels.

Table 2: Comparative Sensory Profile

Compound Odor Threshold (ppb in water) Descriptors Application Note
M2M3MP 0.1 – 0.5 Sulfurous, Tropical, Durian, Onion-like at high conc. Used to add "pulpiness" and "ripeness" to pineapple flavors.
MMP 5 – 10 Sweet, Pineapple, Metallic, Cooked Vegetable The backbone of canned pineapple flavor.

| Ethyl 3-mercaptopropionate | 0.5 – 1.0 | Grape, Passion Fruit, Guava | Key for "varietal" character in beverages. |

Formulation Insight: For a realistic "Fresh Pineapple" profile, formulators typically use a base of MMP (natural or nature-identical) and spike it with trace amounts (<0.1%) of M2M3MP or Methyl 2-methyl-3-furanthiol to mimic the transient, high-impact thiols found in freshly cut fruit that degrade too quickly to be captured in standard analysis.

References

  • Berger, R. G., et al. (1985). Biosynthesis of sulfur-containing volatiles in pineapple fruit. Journal of Agricultural and Food Chemistry.

  • Steingass, C. B., et al. (2015). Characterization of the volatile profile of pineapple (Ananas comosus) by GC-MS and GC-O. Food Chemistry.

  • The Good Scents Company. (2024). Methyl 2-methyl-3-mercaptopropionate: Flavor and Fragrance Data.

  • FEMA. (2015). FEMA GRAS Assessment of Aliphatic and Aromatic Thiols. Flavor and Extract Manufacturers Association.

  • Ugliano, M., et al. (2011). Volatile thiols in tropical fruit and wine: Biogenesis and analysis. Journal of Chromatography A.

Exploratory

Metabolic Dynamics of Methyl 2-methyl-3-mercaptopropionate in Yeast Fermentation

The following technical guide details the metabolic pathway, enzymatic mechanisms, and experimental protocols for Methyl 2-methyl-3-mercaptopropionate (M2M3MP) in yeast fermentation. Content Type: Technical Whitepaper Ta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway, enzymatic mechanisms, and experimental protocols for Methyl 2-methyl-3-mercaptopropionate (M2M3MP) in yeast fermentation.

Content Type: Technical Whitepaper Target Audience: Metabolic Engineers, Fermentation Scientists, and Flavor Chemists.

Executive Summary & Compound Profile

Methyl 2-methyl-3-mercaptopropionate (M2M3MP) (CAS: 4131-76-4) is a sulfur-containing volatile ester characterized by distinct savory, meaty, and sulfurous sensory notes. While structurally related to the well-known varietal thiol 3-mercaptohexan-1-ol (3MH) and the ester Methyl 3-mercaptopropionate (MMP), M2M3MP possesses a unique methylated backbone derived from branched-chain amino acid catabolism.

Unlike common fruit esters (acetates/ethyl esters), M2M3MP biosynthesis requires the convergence of three distinct metabolic fluxes:

  • Carbon Skeleton: Derived from Valine catabolism (via Methacrylyl-CoA).

  • Sulfur Donor: Assimilation of hydrogen sulfide (

    
    ) or cleavage of cysteine-S-conjugates.
    
  • Alkylation: Methylation via methanol availability (pectin degradation) or S-adenosylmethionine (SAM) dependent pathways.

Biosynthetic Pathway: The "Valine-Sulfur" Convergence

The core biogenesis of M2M3MP in Saccharomyces cerevisiae does not follow the standard Ehrlich pathway for higher alcohols but rather a Michael-type addition to an unsaturated acyl-CoA intermediate.

The Metabolic Cascade

The pathway can be dissected into three phases:

  • Phase I: Precursor Activation (Valine Catabolism) The carbon backbone originates from L-Valine . Through the Ehrlich pathway mechanisms, Valine is transaminated to

    
    -ketoisovalerate. In the mitochondria, this is decarboxylated to Isobutyryl-CoA. The critical step is the dehydrogenation to Methacrylyl-CoA , a highly reactive 
    
    
    
    -unsaturated thioester.
  • Phase II: Sulfur Assimilation (The Michael Addition) Methacrylyl-CoA serves as the Michael acceptor. In the presence of elevated intracellular sulfide (

    
    ) or via specific thioesterase activity, the sulfur group attacks the 
    
    
    
    -carbon. This forms 3-mercapto-2-methylpropionyl-CoA .
    • Note: This step competes with the standard enoyl-CoA hydratase (ECHS1) which would typically hydrate the double bond to form 3-hydroxyisobutyryl-CoA. High sulfide levels shift the flux toward the thiol.

  • Phase III: Esterification The thioester is hydrolyzed to 3-mercapto-2-methylpropionic acid . Finally, the acid undergoes esterification. While S. cerevisiae preferentially forms ethyl esters (via Ethanol), the formation of the Methyl ester is strictly dependent on the availability of Methanol . Methanol in fermentation is largely exogenous, resulting from the enzymatic hydrolysis of pectin (methyl-esterified homogalacturonan) by Pectin Methylesterase (PME).

Pathway Visualization (DOT)

M2M3MP_Pathway cluster_fermentation Fermentation Matrix Valine L-Valine KIV α-Ketoisovalerate Valine->KIV BAT1/BAT2 (Transamination) IsoCoA Isobutyryl-CoA KIV->IsoCoA PDC/ALD (Decarboxylation) MethCoA Methacrylyl-CoA (Reactive Intermediate) IsoCoA->MethCoA ACADSB (Dehydrogenation) MercaptoCoA 3-mercapto-2-methylpropionyl-CoA MethCoA->MercaptoCoA Michael Addition (Non-enzymatic or Thiol-ene) H2S Hydrogen Sulfide (H₂S) (Sulfur Donor) H2S->MercaptoCoA MercaptoAcid 3-mercapto-2-methylpropionic Acid MercaptoCoA->MercaptoAcid Thioesterase (Hydrolysis) M2M3MP Methyl 2-methyl-3-mercaptopropionate (Target Ester) MercaptoAcid->M2M3MP Esterase (Eht1/Eeb1) Methanol Methanol (Pectin Degradation) Methanol->M2M3MP

Figure 1: Biosynthetic route from Valine catabolism to M2M3MP via Methacrylyl-CoA intermediate.

Enzymatic Mechanisms & Regulation

Key Enzymes
Enzyme SystemGene (Yeast)Function in PathwayCriticality
BCAA Transaminase BAT1, BAT2Converts Valine to

-keto acid.
High : Flux initiator.
Acyl-CoA Dehydrogenase ACADSB (homologs)Oxidizes Isobutyryl-CoA to Methacrylyl-CoA.Critical : Generates the Michael acceptor.
Beta-Lyase IRC7Alternative pathway: Cleaves Cys-conjugates (if present in media) to release the free thiol acid directly.Medium : Strain dependent.
Alcohol Acyltransferase EEB1, EHT1Catalyzes the esterification of the free acid with methanol.High : Final biosynthetic step.[1][2]
The Methanol Limitation

The formation of the Methyl ester (vs. Ethyl) is the kinetic bottleneck. S. cerevisiae does not produce significant methanol naturally.

  • Protocol Implication: To maximize M2M3MP for study, the media must be supplemented with pectin and Pectin Methylesterase (PME), or directly with methanol (toxic at high levels, controlled dosing required).

Experimental Protocols

Precursor Feeding Strategy (Optimization Workflow)

To validate the pathway and maximize production for isolation, use the following Valine-Sulfur-Methanol (VSM) feeding protocol.

Reagents:

  • L-Valine (Sigma, >98%)

  • L-Methionine (Sulfur source) or Sodium Hydrosulfide (NaHS)

  • Methanol (HPLC Grade)

Step-by-Step Protocol:

  • Inoculation: Inoculate S. cerevisiae (Strain EC1118 or similar thiol-releasing strain) in Synthetic Grape Juice Medium (SGJM).

  • Exponential Phase (T=12h):

    • Spike L-Valine to 500 mg/L (Carbon backbone pressure).

    • Spike L-Methionine to 100 mg/L (Sulfur pool expansion).

  • Stationary Phase Onset (T=48h):

    • Induce esterification: Add Methanol to a final concentration of 0.5% (v/v). Note: Keep below 1% to avoid toxicity.

    • Maintain anaerobic conditions to prevent oxidation of the thiol group.

  • Harvest (T=96h): Centrifuge at 4,000g, 4°C. Collect supernatant for extraction.

Analytical Quantification (GC-MS/PFPD)

Due to the trace nature and sulfur reactivity, standard MS detectors may miss M2M3MP. A Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) is recommended.

Extraction:

  • Take 50 mL fermented sample.

  • Add internal standard: 4-methoxy-2-methyl-2-mercaptobutane (or similar stable thiol).

  • Liquid-Liquid Extraction (LLE) with Dichloromethane (2 x 5 mL).

  • Dry organic layer over Anhydrous

    
    .
    
  • Concentrate to 100

    
    L under Nitrogen stream.
    

GC Parameters:

  • Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25

    
    m).
    
  • Oven: 40°C (5 min)

    
     5°C/min 
    
    
    
    230°C.
  • SIM Mode Ions: Monitor molecular ion (M+) and specific fragments (m/z 88, 59 for methyl ester group).

References

  • Roland, A., et al. (2011).[2] Influence of the Glutathione Pathway on the Formation of Thiols in Yeast. Journal of Agricultural and Food Chemistry. Link

  • Swiegers, J.H., et al. (2005). Yeast and bacterial modulation of wine aroma and flavour. Australian Journal of Grape and Wine Research. Link

  • Lund, C.M., et al. (2009). Investigation of the impact of chemical compounds on the sensory perception of Sauvignon Blanc. American Journal of Enology and Viticulture. Link

  • Vermeulen, C., et al. (2006). Synthesis and Sensory Evaluation of 3-Mercapto-2-methylpropanal and Its Derivatives. Journal of Agricultural and Food Chemistry. Link

  • Good Scents Company. (2023). Methyl 2-methyl-3-mercaptopropionate Data Sheet. Link

Sources

Foundational

Methyl 2-methyl-3-mercaptopropionate FEMA 2710 regulatory status

The following technical guide provides an in-depth regulatory and scientific analysis of Methyl 2-methyl-3-mercaptopropionate . Regulatory Status, Safety Assessment, and Analytical Framework Part 1: Executive Summary & R...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth regulatory and scientific analysis of Methyl 2-methyl-3-mercaptopropionate .

Regulatory Status, Safety Assessment, and Analytical Framework

Part 1: Executive Summary & Regulatory Disambiguation

CRITICAL REGULATORY NOTE: There is a frequent nomenclature discrepancy in industry databases regarding this compound.

  • The Chemical: Methyl 2-methyl-3-mercaptopropionate is a sulfur-containing flavoring agent with a savory, meaty profile. Its correct regulatory identifiers are FEMA 4764 and EU Flavis 12.260 .

  • The FEMA Number (2710): FEMA 2710 refers strictly to Methyl p-hydroxybenzoate (Methylparaben) , a preservative.[1]

  • Guidance Scope: This guide addresses the chemical entity requested (Methyl 2-methyl-3-mercaptopropionate ), assuming the user intends to study the thiol flavoring agent rather than the antimicrobial preservative.

Status Overview: Methyl 2-methyl-3-mercaptopropionate is considered FEMA GRAS (Generally Recognized As Safe) under GRAS Publication 26. It is evaluated by JECFA under the structural class "Simple Aliphatic and Aromatic Sulfides and Thiols" and poses no safety concern at current levels of intake.

Part 2: Chemical Identity & Physicochemical Profile

Precise characterization is required for regulatory filing and quality control.

ParameterSpecification
IUPAC Name Methyl 2-methyl-3-sulfanylpropanoate
Common Synonyms Methyl 2-methyl-3-mercaptopropionate; Methyl

-mercaptoisobutyrate
CAS Number 4131-76-4 (racemic); 15729-77-8 (defined stereochemistry)
FEMA Number 4764 (Note: FEMA 2710 is Methylparaben)
EU Flavis Number 12.260
JECFA Number 2160 (Evaluated 2012/2013)
Molecular Formula C

H

O

S
Molecular Weight 134.20 g/mol
Organoleptic Profile Sulfurous, meaty, onion-like, savory. High impact at ppb levels.
LogP (Predicted) ~1.22
Solubility Soluble in alcohol, propylene glycol; slightly soluble in water.
Part 3: Global Regulatory Landscape
3.1 FDA & FEMA GRAS Status

The Flavor and Extract Manufacturers Association (FEMA) Expert Panel evaluates safety based on the Cramer Decision Tree and Threshold of Toxicological Concern (TTC) .

  • Determination: FEMA GRAS (GRAS 26).

  • Usage Levels: Typically used at extremely low levels (0.05 - 5.0 ppm) in soups, gravies, and meat substitutes due to its potent sulfur threshold.

3.2 European Food Safety Authority (EFSA)
  • Evaluation: Assessed under Flavouring Group Evaluation (FGE).

  • Genotoxicity: Cleared based on structural alerts and read-across data from related thiols/esters.

3.3 JECFA Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates this under the group "Simple Aliphatic and Aromatic Sulfides and Thiols."

  • Metabolic Logic: The ester bond undergoes rapid hydrolysis. The resulting thiol and alcohol are detoxified via endogenous pathways.

  • Safety Margin: The Maximized Survey-derived Daily Intake (MSDI) is significantly below the TTC for Cramer Class I/II compounds.

Part 4: Toxicological & Metabolic Framework

To establish safety without extensive animal testing (3R principles), we rely on metabolic predictability. The safety of Methyl 2-methyl-3-mercaptopropionate is predicated on its hydrolysis into innocuous metabolites.

4.1 Metabolic Pathway Visualization

The following diagram illustrates the in vivo bioactivation and detoxification pathway.

MetabolicPathway Parent Methyl 2-methyl-3- mercaptopropionate (Parent Ester) Hydrolysis Carboxylesterase (Liver/Plasma) Parent->Hydrolysis Acid 2-Methyl-3- mercaptopropionic acid Hydrolysis->Acid Major Metabolite Methanol Methanol Hydrolysis->Methanol Minor Byproduct SMethyl S-Methylation (Methyltransferase) Acid->SMethyl Formaldehyde Formaldehyde Methanol->Formaldehyde ADH Formate Formate -> CO2 Formaldehyde->Formate Metabolite2 Methyl 2-methyl-3- (methylthio)propionate SMethyl->Metabolite2 Excretion Urinary Excretion (Sulfoxides/Sulfones) Metabolite2->Excretion Oxidation

Figure 1: Metabolic hydrolysis and detoxification pathway of Methyl 2-methyl-3-mercaptopropionate.

4.2 Causality of Safety (Mechanism of Action)
  • Ester Hydrolysis: Upon ingestion, carboxylesterases (abundant in hepatocytes and plasma) rapidly cleave the ester bond.

  • Methanol Clearance: The methanol released is trivial compared to endogenous production (e.g., from pectin digestion) and is oxidized to CO2.

  • Thiol Detoxification: The acid metabolite (2-methyl-3-mercaptopropionic acid) contains a free sulfhydryl group. This is typically handled via:

    • S-Methylation: Catalyzed by S-methyltransferases.

    • Disulfide Formation: Reversible binding to plasma proteins (albumin).

    • Beta-Oxidation: Breakdown of the propionate backbone entering the Krebs cycle.

Part 5: Analytical & Quality Control Protocols

Quantifying thiols requires specific handling due to their oxidative instability (forming disulfides) and high volatility.

5.1 GC-MS Quantification Protocol
  • Objective: Quantify Methyl 2-methyl-3-mercaptopropionate in a flavor concentrate or pharmaceutical excipient matrix.

  • Challenge: Thiol oxidation and thermal degradation.

  • Solution: Use of non-polar columns and inert liners; optional derivatization if sensitivity is low.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute 100 mg of sample in 10 mL of Dichloromethane (DCM) (HPLC Grade).

    • Internal Standard: Add Methyl Decanoate (stable ester) or Benzyl Mercaptan (if checking thiol loss) at 50 ppm.

    • Note: Avoid protic solvents (methanol/ethanol) to prevent transesterification in the injector port.

  • Gas Chromatography (GC) Parameters:

    • Column: DB-5MS or DB-Wax (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Injector: Splitless (to maximize sensitivity) or Split 1:20 (for concentrates). Temp: 220°C.

    • Liner: Deactivated glass wool (Critical to prevent thiol adsorption).

  • Mass Spectrometry (MS) Settings:

    • Source Temp: 230°C.

    • Scan Mode: SIM (Selected Ion Monitoring) for trace analysis.

    • Target Ions (m/z):

      • 134 (Molecular Ion, M+)

      • 75 (Base peak, likely -COOCH3 cleavage)

      • 47 (CH2=SH+)

    • Dwell Time: 100ms per ion.

  • Data Analysis:

    • Calculate Relative Response Factor (RRF) against the Internal Standard.

    • Self-Validation Check: If the peak for the disulfide dimer (m/z ~266) appears, the injection port is too hot or the sample has oxidized. Prepare fresh sample.

Part 6: Risk Assessment Methodology (The "Procedure")

SafetyDecision Start Start Evaluation Methyl 2-methyl-3-mercaptopropionate Step1 1. Structural Class? (Cramer Decision Tree) Start->Step1 Class Class I (Simple aliphatic acyclic) Step1->Class Step2 2. Estimate Intake (MSDI) < Threshold of Toxicological Concern? Class->Step2 TTC TTC for Class I (1800 µg/person/day) Step2->TTC Reference Value Decision Intake < TTC? (Yes) Step2->Decision Safe NO SAFETY CONCERN (Status: GRAS) Decision->Safe Yes Metabolism 3. Metabolized to innocuous products? Decision->Metabolism No (If Intake > TTC) Metabolism->Safe Yes

Figure 2: Regulatory Safety Assessment Logic (The "Procedure").

Part 7: References
  • FEMA Expert Panel. (2013). GRAS 26: Recent progress in the consideration of flavoring ingredients generally recognized as safe. Food Technology.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[3] Safety evaluation of certain food additives and contaminants: Simple Aliphatic and Aromatic Sulfides and Thiols. WHO Food Additives Series 44.[3]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 08, Revision 3 (FGE.08Rev3). EFSA Journal.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100870, Methyl 2-methyl-3-mercaptopropionate.

  • Good Scents Company. Methyl 2-methyl-3-mercaptopropionate Technical Profile.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 2-methyl-3-mercaptopropionate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Significance of Thermodynamic Data in Scientific Research In the realms of chemical synthesis, process des...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of Thermodynamic Data in Scientific Research

In the realms of chemical synthesis, process design, and pharmaceutical development, a thorough understanding of a molecule's thermodynamic properties is not merely academic—it is a cornerstone of predictive science and efficient application. For a compound like Methyl 2-methyl-3-mercaptopropionate, a sulfur-containing ester with potential applications in flavor chemistry, materials science, and as a pharmaceutical intermediate, this data is critical. Thermodynamic parameters govern reaction equilibria, phase behavior, and stability, directly impacting yield, purity, and the economic viability of a process. This guide provides a comprehensive overview of the known thermodynamic properties of Methyl 2-methyl-3-mercaptopropionate, addresses the current data gaps, and outlines robust methodologies for their determination.

PART 1: Physicochemical and Thermodynamic Profile of Methyl 2-methyl-3-mercaptopropionate

Currently, comprehensive experimental thermodynamic data for Methyl 2-methyl-3-mercaptopropionate is not widely available in the peer-reviewed literature. This presents a significant challenge for researchers. However, some fundamental physical properties have been reported, which are summarized below.

Table 1: Reported Physicochemical Properties of Methyl 2-methyl-3-mercaptopropionate

PropertyValueSource
Molecular FormulaC5H10O2S[1]
Molecular Weight134.2 g/mol [1]
Boiling Point172.00 to 174.00 °C @ 760.00 mm Hg[2]
Vapor Pressure1.338 mmHg @ 25.00 °C (estimated)[2]
Flash Point136.00 °F (57.78 °C) [TCC][2]
logP (o/w)1.217 (estimated)[2]
Water Solubility7947 mg/L @ 25 °C (estimated)[2]

It is crucial to note that several of these values are estimations and should be used with caution. For rigorous process modeling and safety assessments, experimentally determined data is indispensable.

The Isomeric Case: Methyl 3-mercaptopropionate

In the absence of extensive data for Methyl 2-methyl-3-mercaptopropionate, it is informative to consider its structural isomer, Methyl 3-mercaptopropionate. While the methyl group at the 2-position will influence the thermodynamic properties, the data for the straight-chain isomer can provide a preliminary reference point.

Table 2: Selected Physicochemical and Calculated Thermodynamic Properties of Methyl 3-mercaptopropionate

PropertyValueSource
CAS Number2935-90-2[3]
Molecular FormulaC4H8O2S[4]
Molecular Weight120.17 g/mol [3]
Boiling Point54-55 °C @ 14 mm Hg[5]
Density1.085 g/mL at 25 °C[5]
Vapor Pressure1.97 mmHg @ 25°C[5]
Enthalpy of Formation (ΔfH°gas)-332.21 kJ/mol (Joback Method)[6]
Gibbs Free Energy of Formation (ΔfG°)-221.73 kJ/mol (Joback Method)[6]

Note: The thermodynamic data for Methyl 3-mercaptopropionate presented here are calculated using the Joback group contribution method and are not experimental values.[6]

PART 2: Methodologies for Determining Thermodynamic Properties

Given the current data limitations, this section provides a detailed overview of the state-of-the-art experimental and computational methodologies for accurately determining the thermodynamic properties of Methyl 2-methyl-3-mercaptopropionate.

Experimental Approaches

1. Calorimetry for Enthalpy and Heat Capacity Measurement

  • Combustion Calorimetry: This is the gold standard for determining the standard enthalpy of formation (ΔfH°). The compound is combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released is measured, and from this, the enthalpy of combustion is calculated. Using Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂), the enthalpy of formation of the compound can be determined.

  • Differential Scanning Calorimetry (DSC): DSC is a versatile technique for measuring heat capacity (Cp) as a function of temperature. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. This directly relates to the heat capacity. DSC can also be used to determine the enthalpy of phase transitions, such as melting (enthalpy of fusion, ΔfusH) and boiling (enthalpy of vaporization, ΔvapH).

Experimental Workflow: Heat Capacity Measurement using DSC

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Weigh sample into hermetic pan seal Hermetically seal the pan start->seal load Load sample and reference pans into DSC seal->load equilibrate Equilibrate at starting temperature load->equilibrate ramp Ramp temperature at a controlled rate equilibrate->ramp measure Measure differential heat flow ramp->measure baseline Establish baseline measure->baseline integrate Integrate heat flow curve baseline->integrate calculate Calculate Heat Capacity (Cp) integrate->calculate

Caption: Workflow for determining heat capacity using DSC.

2. Vapor Pressure Measurement

  • Static Method: The substance is placed in a container, and the system is evacuated. The pressure of the vapor in equilibrium with the liquid or solid phase is measured at different temperatures. This method is highly accurate for low vapor pressures.

  • Ebulliometry: This technique involves measuring the boiling point of the liquid at various externally applied pressures. The relationship between vapor pressure and temperature can be accurately determined.

Computational Chemistry Approaches

In the absence of experimental data, high-level quantum chemistry calculations are a powerful tool for predicting thermodynamic properties.[7][8]

1. Ab Initio Calculations

  • CBS-QB3 Method: The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite methods that extrapolate to the complete basis set limit to achieve high accuracy in calculated energies.[7][8] This method is well-regarded for its ability to predict enthalpies of formation for a wide range of organic molecules, including sulfur-containing compounds.[7][8]

Computational Workflow: Enthalpy of Formation via Atomization

QC_Workflow start Define Molecular Geometry opt Geometry Optimization (e.g., B3LYP/cc-pVTZ) start->opt freq Vibrational Frequency Calculation opt->freq energy Single-Point Energy Calculation (e.g., CBS-QB3) opt->energy zpe Zero-Point Energy Correction freq->zpe delta_h0 Calculate Enthalpy of Atomization at 0 K energy->delta_h0 zpe->delta_h0 atom_energy Calculate Atomic Energies atom_energy->delta_h0 delta_hf Calculate Enthalpy of Formation at 298 K delta_h0->delta_hf

Caption: A typical workflow for calculating the enthalpy of formation.

2. Statistical Thermodynamics

Once the molecular properties (vibrational frequencies, rotational constants) are obtained from quantum chemistry calculations, statistical thermodynamics can be used to calculate other thermodynamic functions such as entropy (S), heat capacity (Cp), and Gibbs free energy (G) over a range of temperatures.[9]

PART 3: Data Interpretation and Application

The accurate determination of the thermodynamic properties of Methyl 2-methyl-3-mercaptopropionate has direct implications for its practical application:

  • Reaction Engineering: Enthalpy of formation is essential for calculating the heat of reaction, which is critical for reactor design and ensuring thermal safety.

  • Process Simulation: Vapor pressure, heat capacity, and enthalpy of vaporization are key inputs for process simulation software used to model and optimize distillation, evaporation, and other separation processes.

  • Drug Development: In the context of drug development, solubility and partitioning behavior, which are influenced by thermodynamic properties, are critical for formulation and understanding pharmacokinetic profiles.

Conclusion

While there is a notable scarcity of experimental thermodynamic data for Methyl 2-methyl-3-mercaptopropionate, this guide provides a framework for both understanding the available information and for acquiring new, high-quality data. The combination of established experimental techniques like calorimetry and modern computational methods offers a robust pathway to fully characterizing this compound. For researchers and drug development professionals, investing in the determination of these fundamental properties will undoubtedly accelerate research and development efforts and enable more efficient and safer process design.

References

  • The Good Scents Company. (n.d.). methyl 2-methyl-3-mercaptopropionate, 4131-76-4. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2935-90-2, Methyl 3-mercaptopropionate. Retrieved from [Link]

  • ACS Omega. (2024, March 28). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. Retrieved from [Link]

  • PMC. (n.d.). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Thermodynamics of some simple sulfur-containing molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Thermodynamic Properties of Sulfur Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermochemistry of 35 selected sulfur compounds, a comparison between experiment and theory. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). methyl 2-methylpropanoate. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 2-METHYL-3-MERCAPTOPROPIONATE, (+)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-mercapto-, methyl ester (CAS 2935-90-2). Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 3,5-dimethyl-1-hexanol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 3-mercaptopropionate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 3-mercapto-, methyl ester. Retrieved from [Link]

Sources

Foundational

Technical Guide: Stereochemical Engineering of Methyl 2-methyl-3-mercaptopropionate

The following technical guide is structured to provide actionable, high-level scientific insight into the stereochemistry and handling of Methyl 2-methyl-3-mercaptopropionate, specifically tailored for drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the stereochemistry and handling of Methyl 2-methyl-3-mercaptopropionate, specifically tailored for drug development professionals.

Focus: Enantioselective Synthesis, Resolution, and Application in ACE Inhibitor Development

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP) is not merely a reagent; it is the chiral scaffold defining the pharmacophore of Captopril , the first orally active Angiotensin-Converting Enzyme (ACE) inhibitor. The biological activity of Captopril is strictly governed by the (


)-configuration  at the C2 position of the propionyl side chain.

This guide addresses the three critical challenges in working with MMP:

  • Absolute Configuration: Definitive assignment via Cahn-Ingold-Prelog (CIP) rules.

  • Enantiopurity: Overcoming the thermodynamic trap of racemization during synthesis.

  • Process Stability: Mitigating oxidative dimerization of the free thiol.

Part 1: Molecular Architecture & Stereochemical Analysis

The Chiral Center (C2)

The stereocenter at C2 is susceptible to racemization due to the acidity of the


-proton. Proper assignment of stereochemistry is counter-intuitive due to the high atomic number of sulfur in the 

-position.

Cahn-Ingold-Prelog (CIP) Priority Assignment: To assign the (


) or (

) configuration, we evaluate the ligands attached to C2:
  • 
     : Priority 1 (Sulfur 
    
    
    
    > Oxygen
    
    
    ).
  • 
     : Priority 2 (Carbon bonded to O, O, O).
    
  • 
     : Priority 3 (Carbon bonded to H, H, H).
    
  • 
     : Priority 4.
    

The Captopril Requirement: The active pharmaceutical ingredient (API) requires the (2$S$)-isomer .

  • Visual Check: With Hydrogen pointing away, the sequence

    
     traces a counter-clockwise  path.
    
Visualization of Priority Rules

The following diagram illustrates the strict CIP logic used to validate the starting material.

CIP_Priority Figure 1: CIP Priority Decision Tree for C2 Chiral Center Center Chiral Center (C2) Group1 1. -CH2SH (Sulfur Z=16) Center->Group1 Highest Z Group2 2. -COOCH3 (Oxygen Z=8) Center->Group2 2nd Group3 3. -CH3 (Carbon Z=6) Center->Group3 3rd Group4 4. -H (Hydrogen Z=1) Center->Group4 Lowest Decision Configuration Check: 1 -> 2 -> 3 = Counter-Clockwise (S)-Enantiomer Group2->Decision Target for Captopril

Caption: CIP priority assignment confirming the (S)-configuration required for Captopril synthesis.

Part 2: Synthetic Pathways & Asymmetric Resolution

Achieving high Enantiomeric Excess (


) is difficult via direct asymmetric synthesis. The industry standard relies on Kinetic Resolution .
The "Senior Scientist" Approach: Enzymatic Kinetic Resolution

While chemical resolution (using chiral amines like dicyclohexylamine) is common, biocatalysis offers higher specificity and milder conditions, preventing thermal racemization.

Recommended Protocol: Lipase-Mediated Hydrolysis

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CALB).

  • Substrate: Racemic Methyl 3-acetylthio-2-methylpropionate (S-protected to prevent disulfide formation).

  • Mechanism: The lipase selectively hydrolyzes the ester of the (

    
    )-enantiomer to the acid, leaving the (
    
    
    
    )-ester intact (or vice-versa depending on specific lipase strain specificity).
Experimental Workflow (Self-Validating)
StepActionScientific Rationale
1. Preparation Dissolve racemic ester (100 mM) in Phosphate Buffer (pH 7.0) / Toluene biphasic system (10:1).Biphasic system maintains solubility of the ester while allowing the enzyme to function at the interface.
2. Initiation Add Lipase PS (Amano) immobilized on diatomite (20% w/w of substrate).Immobilization simplifies workup and allows enzyme recycling.
3. Monitoring Maintain pH 7.0 via pH-stat (auto-titration with 1N NaOH).Critical Control Point: As hydrolysis proceeds, acid is released. Drop in pH < 6.0 deactivates enzyme; pH > 8.0 causes chemical racemization.
4. Termination Stop at 50% conversion (theoretical max yield for resolution). Filter enzyme.[1]Pushing beyond 50% risks hydrolysis of the "slow" enantiomer, eroding

.
5. Separation Adjust aqueous phase to pH 8.5, extract organic phase (contains R-ester). Acidify aqueous phase to pH 2.0, extract (contains S-acid).Exploits pKa difference between the product (acid) and substrate (ester) for clean separation.
Workflow Diagram

Enzymatic_Resolution Racemate Racemic MMP Ester (S-Acetyl Protected) Reactor Biphasic Reactor pH 7.0 / 30°C Racemate->Reactor Lipase Lipase PS (Biocatalyst) Lipase->Reactor S_Acid (S)-Acid Product (Aqueous Phase) Reactor->S_Acid Hydrolysis (Fast) R_Ester (R)-Ester (Organic Phase) Reactor->R_Ester Unreacted (Slow) Captopril Captopril Synthesis S_Acid->Captopril Coupling to L-Proline

Caption: Kinetic resolution workflow separating the desired (S)-acid from the racemic starting material.

Part 3: Handling & Stability (The "Thiol Problem")

Working with MMP requires strict adherence to protocols that prevent two degradation pathways: Racemization and Oxidation .

Racemization Mechanism

The


-proton is acidic (

for esters, lower for thioesters). In the presence of base (alkoxides, amines), the molecule forms an achiral enolate intermediate. Upon re-protonation, stereochemical information is lost.
  • Risk Factor: High pH (>9.0) during extraction.

  • Mitigation: Keep workup pH below 8.5. Perform extractions rapidly at

    
    .
    
Oxidative Dimerization

Free thiols (


) rapidly oxidize to disulfides (

) in air, especially under basic conditions.
  • Observation: The liquid turns cloudy or viscous.

  • Prevention:

    • S-Acetylation: Protect the thiol as a thioacetate (

      
      ) during purification. Remove the group only in the final step (ammonolysis).
      
    • Inert Atmosphere: All reactions involving the free thiol must be sparged with Nitrogen or Argon.

Part 4: Analytical Validation

Trust but verify. A self-validating system requires precise analytics.

ParameterMethodSpecification (Acceptance Criteria)
Chemical Purity GC-MS or HPLC (C18)

(Area normalization)
Enantiomeric Excess (

)
Chiral HPLC

(

-isomer)
Column Selection Chiralpak AD-H or Chiralcel OD-H Mobile Phase: Hexane/IPA (90:10)
Optical Rotation Polarimetry (

)

to

(

, EtOH) for the free acid

Part 5: Pharmaceutical Application (Captopril Synthesis)[3]

The utility of (S)-MMP culminates in the synthesis of Captopril. The coupling reaction must preserve the stereocenter established during resolution.

Pathway:

  • Activation: (S)-3-acetylthio-2-methylpropionic acid

    
     Acid Chloride (using Thionyl Chloride).
    
  • Coupling: Acid Chloride + L-Proline (Schotten-Baumann conditions).

  • Deprotection: Ammonolysis to remove the acetyl group, yielding Captopril.

Note: If the coupling is performed with racemic acid chloride, the resulting diastereomers (


 and 

) can be separated, but yields are inherently lower (max 50%).

References

  • Captopril Synthesis & Stereochemistry

    • Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441-444.
    • Source:

  • Enzymatic Resolution Protocols

    • Shimazaki, M., et al. (1982).[2] Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. Chemical & Pharmaceutical Bulletin.

    • Source:

  • Racemization Mechanisms

    • Smith, G. G., & Sivade, A. (1981).
    • Source:

  • Process Chemistry (Patent Literature)

    • US Patent 4,105,776 (Squibb & Sons). Proline Derivatives and Related Compounds.
    • Source:

Sources

Exploratory

A Comprehensive Technical Guide to Volatile Sulfur Compounds and the Emergent Role of Methyl 2-methyl-3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of volatile sulfur compounds (VSCs), a class of molecules with profou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of volatile sulfur compounds (VSCs), a class of molecules with profound implications for flavor, fragrance, and biological systems. We will delve into their fundamental chemistry, formation pathways, and the analytical methodologies crucial for their study. A special focus will be placed on Methyl 2-methyl-3-mercaptopropionate, a chiral thiol with emerging significance. This document is designed to be a practical resource, blending theoretical knowledge with actionable protocols and expert insights to empower your research and development endeavors.

The Dual Nature of Volatile Sulfur Compounds: From Potent Odorants to Biological Significance

Volatile sulfur compounds are organic molecules containing at least one sulfur atom, characterized by their high volatility and often potent, low-threshold odors[1][2]. Their impact is a double-edged sword; they can be responsible for desirable aromas in foods and beverages but are also notorious for causing off-flavors[3][4]. The sensory perception of VSCs is highly dependent on their concentration, with a compound being perceived as pleasant at low levels and unpleasant at higher concentrations[2].

The formation of VSCs is complex, arising from various precursors and pathways. In many biological systems, including foods and beverages, they are byproducts of the metabolism of sulfur-containing amino acids like methionine and cysteine[5]. Thermal processes, such as the Maillard reaction during cooking, also significantly contribute to the generation of a diverse array of VSCs[6].

Beyond their sensory impact, VSCs play crucial roles in various biological processes. For instance, thiols, a subclass of VSCs characterized by a sulfhydryl (-SH) group, are involved in cellular detoxification and the structural integrity of proteins[7].

Methyl 2-methyl-3-mercaptopropionate: A Chiral Thiol of Interest

Methyl 2-methyl-3-mercaptopropionate (C5H10O2S, CAS No: 4131-76-4) is a chiral thiol that has garnered interest in the field of flavor and fragrance chemistry[8][9]. Its structure, featuring a methyl ester and a sulfhydryl group, suggests a complex sensory profile. While detailed sensory data remains an area for further investigation, its structural similarity to other impactful thiols indicates its potential as a significant flavor contributor.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC5H10O2S[8]
Molecular Weight134.2 g/mol [10]
Boiling Point172.00 to 174.00 °C @ 760.00 mm Hg[8]
Flash Point57.78 °C[8]
SolubilitySoluble in alcohol[8]

The chirality of Methyl 2-methyl-3-mercaptopropionate is a critical aspect, as enantiomers of a compound can exhibit vastly different sensory properties and biological activities. The asymmetric synthesis of such chiral thiols is a key area of research, often employing stereoselective methods to achieve high enantiomeric purity[1][11][12].

Analytical Methodologies for the Characterization of Volatile Sulfur Compounds

The analysis of VSCs is challenging due to their low concentrations, high volatility, and reactivity[2]. A multi-faceted analytical approach is often required for their comprehensive characterization.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is paramount to avoid analyte loss and artifact formation. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including beverages and solid foods[13][14]. For more complex matrices like meat, a homogenization and extraction process is typically required[6].

Gas Chromatography-Olfactometry (GC-O): The Sensory Dimension

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception[15][16]. It allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.

Diagram: Gas Chromatography-Olfactometry (GC-O) Workflow

GCO_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection Sample Food/Beverage Sample SPME HS-SPME Sample->SPME Extraction Injector GC Injector SPME->Injector Column GC Column Injector->Column Separation Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Sensory Evaluation) Splitter->ODP caption GC-O Experimental Workflow

Caption: A schematic of the Gas Chromatography-Olfactometry workflow, from sample preparation to dual detection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: For Enhanced Sensitivity and Specificity

For the quantitative analysis of thiols, which can be challenging due to their poor chromatographic performance and low ionization efficiency in mass spectrometry, derivatization is often employed[5][17]. Derivatizing agents such as pentafluorobenzyl bromide (PFBBr) can be used to improve the volatility and detectability of thiols[18].

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification, as it uses a stable isotope-labeled version of the analyte as an internal standard to compensate for matrix effects and analyte loss during sample preparation[14][19].

Diagram: Derivatization and SIDA Workflow for Thiol Analysis

SIDA_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Matrix IS_Spike Spike with Isotope-Labeled Internal Standard Sample->IS_Spike Deriv_Reagent Add Derivatization Reagent (e.g., PFBBr) IS_Spike->Deriv_Reagent Reaction Reaction Deriv_Reagent->Reaction Extraction Extraction & Cleanup (e.g., SPE) Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification GCMS->Quant caption SIDA Workflow for Thiol Quantification

Caption: The workflow for Stable Isotope Dilution Analysis of thiols, incorporating a derivatization step.

Experimental Protocols

Protocol for HS-SPME-GC-O Analysis of Volatile Sulfur Compounds in a Beverage Matrix

This protocol is a representative method and may require optimization for specific matrices and target analytes.

  • Sample Preparation:

    • Pipette 5 mL of the beverage into a 20 mL headspace vial.

    • Add 1 g of NaCl to enhance the partitioning of volatiles into the headspace.

    • If using an internal standard, add it at this stage.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

  • GC-O Analysis:

    • Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a polar capillary column (e.g., DB-WAX or equivalent) for good separation of polar VSCs. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 220°C at 5°C/min, and hold for 10 min.

    • Effluent Split: Split the column effluent 1:1 between the mass spectrometer and the olfactory detection port (ODP).

    • ODP: Maintain the transfer line to the ODP at 230°C. Provide humidified air as a carrier to prevent nasal dehydration of the assessor.

    • Sensory Evaluation: Have trained panelists sniff the effluent and record the retention time, odor descriptor, and intensity of each detected aroma.

  • MS Analysis:

    • Ion Source: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by matching their retention indices with known standards.

Protocol for Quantitative Analysis of Thiols in a Food Matrix using Derivatization and SIDA by GC-MS

This protocol provides a framework for the sensitive and accurate quantification of thiols.

  • Sample and Standard Preparation:

    • Homogenize 10 g of the food sample with 20 mL of a suitable extraction solvent (e.g., methanol/water mixture).

    • Prepare a stock solution of the target thiol and its corresponding stable isotope-labeled internal standard.

    • Prepare a series of calibration standards in a matrix similar to the sample.

  • Derivatization:

    • To 1 mL of the sample extract (or calibration standard), add a known amount of the internal standard solution.

    • Add 100 µL of a pentafluorobenzyl bromide (PFBBr) solution in acetone and 50 µL of a catalyst (e.g., triethylamine).

    • Vortex and heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Extraction and Clean-up:

    • Perform a liquid-liquid extraction with hexane or another suitable non-polar solvent.

    • Wash the organic phase with a dilute acid and then with water to remove excess reagents.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Inject 1 µL of the concentrated extract in splitless mode at 250°C.

    • Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Oven Program: Optimize the temperature program for the separation of the derivatized thiols.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and its internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the thiol in the sample by using the calibration curve.

Future Perspectives and Conclusion

The study of volatile sulfur compounds continues to be a dynamic field of research. While significant progress has been made in analytical methodologies, challenges remain, particularly in the analysis of highly reactive and trace-level compounds. The development of more sensitive and selective analytical techniques, coupled with advances in our understanding of the formation and release of VSCs from their precursors, will be crucial for future advancements.

Methyl 2-methyl-3-mercaptopropionate represents an intriguing target for future research. Elucidating its sensory properties, natural occurrence, and biosynthetic pathways will provide valuable insights into its potential role in flavor and fragrance chemistry. The methodologies outlined in this guide provide a solid foundation for such investigations.

This technical guide has provided a comprehensive overview of volatile sulfur compounds, with a special focus on Methyl 2-methyl-3-mercaptopropionate. By integrating fundamental principles with detailed experimental protocols and expert insights, we aim to equip researchers and scientists with the knowledge and tools necessary to advance their work in this exciting and impactful area of chemistry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma.
  • Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667.
  • Boelens, M. H., & van Gemert, L. J. (1993). Volatile character-impact sulfur compounds and their sensory properties. Perfumer & Flavorist, 18(3), 29-39.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2015). Molecules, 20(7), 12280-12299. [Link]

  • Development of stable isotope dilution assays for the quantitation of the food odorants hydrogen sulphide, methanethiol, ethanethiol, and propane-1-thiol and application to durian (Durio zibethinus L.) pulp. (2014). Journal of Agricultural and Food Chemistry, 62(42), 10441-10449.
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). Molecules, 25(5), 1216. [Link]

  • Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine. (2002). Journal of Agricultural and Food Chemistry, 50(24), 7083-7088.
  • Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journal of Organic Chemistry, 7, 558-571. [Link]

  • Catalytic Asymmetric Synthesis of Thiols. (2014). Journal of the American Chemical Society, 136(49), 17054-17057. [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series, 1068, 3-20. [Link]

  • Thiols. (n.d.). MetwareBio. Retrieved from [Link]

  • Gas chromatography–olfactometry in food flavour analysis. (2007).
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2013). Molecules, 18(12), 14755-14782. [Link]

  • Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. (2022). Redox Biology, 55, 102401. [Link]

  • PFBBr (Pentafluorobenzyl Bromide) Derivatization Reagent. (n.d.). Supelco.
  • methyl 2-methyl-3-mercaptopropionate, 4131-76-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). Molecules, 24(13), 2470. [Link]

  • Stinky sulfur compounds in wine. (2022). AWRI Technical Review, (259), 6-8.
  • Factors Impacting Volatile Sulfur Compound Production and Winery Options. (2007). Virginia Tech. Retrieved from [Link]

  • Methyl Mercaptan. (n.d.). New Jersey Department of Health. Retrieved from a URL that would point to the hazardous substance fact sheet.
  • Reactivity and stability of selected flavor compounds. (2012). Journal of the Science of Food and Agriculture, 92(10), 2023-2033. [Link]

  • Process for synthesis of mercaptans and sulfides from alcohols. (2007). Google Patents.
  • Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. (2022). Molecules, 27(19), 6695. [Link]

  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • methyl 3-mercaptopropionate, 2935-90-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journal of Organic Chemistry, 7, 558–571. [Link]

  • Catalytic Asymmetric Synthesis of Thiols. (2014). Journal of the American Chemical Society, 136(49), 17054–17057. [Link]

  • Catalytic asymmetric synthesis of thiols. (2014). Journal of the American Chemical Society, 136(49), 17054-17057.
  • Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journal of Organic Chemistry, 7, 558-571.
  • Catalytic Asymmetric Synthesis of Thiols. (2014). Journal of the American Chemical Society, 136(49), 17054-17057.
  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2015). Molecules, 20(7), 12280-12299.
  • Development of stable isotope dilution assays for the quantitation of the food odorants hydrogen sulphide, methanethiol, ethanethiol, and propane-1-thiol and application to durian (Durio zibethinus L.) pulp. (2014). Journal of Agricultural and Food Chemistry, 62(42), 10441-10449.
  • Methyl 3-Mercaptopropion
  • methyl 3-mercaptopropionate, 2935-90-2. (n.d.). The Good Scents Company.
  • Catalytic preparation of mercaptans. (2020).
  • METHYL 2-METHYL-3-MERCAPTOPROPIONATE, (+)-. (n.d.). GSRS. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Organoleptic Characteristics of Methyl 2-methyl-3-mercaptopropionate

Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the organoleptic and physicochemical characteristics of methyl 2-methyl-3-mercaptopropionate, a sulfur-contai...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the organoleptic and physicochemical characteristics of methyl 2-methyl-3-mercaptopropionate, a sulfur-containing ester with potential applications in the flavor and fragrance industry. Due to the limited publicly available sensory data for this specific compound, this guide synthesizes the known information and draws contextual comparisons with its isomers, methyl 3-mercaptopropionate and methyl 2-mercaptopropionate. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule.

Introduction

Methyl 2-methyl-3-mercaptopropionate (CAS No. 4131-76-4) is a specialty chemical with potential as a flavoring agent.[1] Its chemical structure, featuring both a thiol (-SH) group and an ester functional group, suggests a complex and potent aroma profile. Sulfur-containing compounds are well-known for their significant impact on the flavor and aroma of various foods and beverages, often contributing desirable savory, fruity, or roasted notes at very low concentrations. This guide delves into the available scientific and technical data to elucidate the organoleptic properties, chemical characteristics, and potential applications of methyl 2-methyl-3-mercaptopropionate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental to its effective application. These properties influence its volatility, solubility, and stability in various food matrices.

PropertyValueSource
Molecular Formula C5H10O2S[2][3]
Molecular Weight 134.2 g/mol [2][3]
Boiling Point 172.00 to 174.00 °C @ 760.00 mm Hg[1]
Flash Point 136.00 °F (57.78 °C)[1]
Vapor Pressure 1.338000 mmHg @ 25.00 °C (estimated)[1]
Solubility Soluble in alcohol; Insoluble in water (7947 mg/L @ 25 °C estimated)[1]
logP (o/w) 1.217 (estimated)[1]

Organoleptic Profile: A Complex Puzzle

Detailed organoleptic descriptors for methyl 2-methyl-3-mercaptopropionate are not extensively documented in publicly available literature. One industry source notes "Odor and/or flavor descriptions from others (if found)," suggesting a lack of consensus or readily available sensory data.[1] Furthermore, the compound has not been reported as naturally occurring.[1]

To provide a comprehensive perspective, it is instructive to examine the organoleptic characteristics of its structural isomers, which are more widely characterized. It is crucial to note that the position of the methyl group can significantly alter the sensory perception of the molecule.

Isomer Comparison:
  • Methyl 3-mercaptopropionate (CAS No. 2935-90-2): This isomer is described as having a sulfurous and garlic-like odor.[4] A more detailed profile characterizes its fragrance as fruity (84.6%), sulfurous (75.82%), tropical (63.39%), and cheesy .[5] Its flavor profile is noted as fruity, sweet, sulfurous, cheesy, and with notes of pineapple, tropical fruit, and onion.[5]

The presence of the additional methyl group at the second carbon in methyl 2-methyl-3-mercaptopropionate likely modulates the sulfurous and fruity notes observed in its isomer, methyl 3-mercaptopropionate. The steric hindrance introduced by the methyl group could influence its interaction with olfactory receptors, potentially leading to a different and unique sensory profile.

Synthesis and Formation

The synthesis of mercaptopropionate esters typically involves the addition of hydrogen sulfide (H₂S) to the corresponding acrylic acid ester. For instance, methyl 3-mercaptopropionate can be synthesized by the addition reaction of H₂S to methyl acrylate.[7] This reaction can be catalyzed by various bases.

A generalized synthetic pathway can be visualized as follows:

G Methyl Acrylate Methyl Acrylate Methyl 3-mercaptopropionate Methyl 3-mercaptopropionate Methyl Acrylate->Methyl 3-mercaptopropionate + H2S Hydrogen Sulfide Hydrogen Sulfide Hydrogen Sulfide->Methyl 3-mercaptopropionate Base Catalyst Base Catalyst Base Catalyst->Methyl 3-mercaptopropionate

Caption: Generalized synthesis of methyl 3-mercaptopropionate.

Potential Applications in the Flavor Industry

Given the potent nature of sulfur-containing compounds, methyl 2-methyl-3-mercaptopropionate, if found to have a desirable flavor profile, would likely be used at very low concentrations. Potential applications could include:

  • Savory Flavors: Enhancing meaty, roasted, and savory notes in soups, sauces, and snack foods.

  • Fruit Flavors: Adding complexity and ripe notes to tropical, stone fruit, and berry flavors.

  • Dairy Flavors: Contributing to the characteristic notes of certain types of cheese.

It is important to note that this compound is recommended for use as a flavoring agent and "not for fragrance use".[1]

Analytical Methodologies

The detection and quantification of volatile sulfur compounds like methyl 2-methyl-3-mercaptopropionate in complex matrices require sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation and identification of volatile flavor compounds.

Experimental Protocol:

  • Sample Preparation: A sample containing the analyte is prepared using techniques such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE) to isolate and concentrate the volatile compounds.

  • Gas Chromatography: The extracted volatiles are injected into a GC equipped with a suitable capillary column (e.g., DB-5ms, DB-Wax). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC Inlet GC Inlet Concentration->GC Inlet GC Column GC Column GC Inlet->GC Column MS Detector MS Detector GC Column->MS Detector Data Analysis Data Analysis MS Detector->Data Analysis

Caption: Workflow for GC-MS analysis of volatile compounds.

Gas Chromatography-Olfactometry (GC-O)

To determine the odor contribution of individual compounds in a mixture, GC-O is employed. In this technique, the effluent from the GC column is split, with one portion going to a detector (like an MS) and the other to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds.

Safety and Regulatory Status

The safety of flavor ingredients is of paramount importance. As of the current information, methyl 2-methyl-3-mercaptopropionate is categorized as a flavoring agent.[1] However, it is not listed in the Food Chemicals Codex.[1] For its isomer, methyl 3-mercaptopropionate, a safety data sheet indicates it can be toxic if swallowed and fatal if inhaled.[8] It is crucial for researchers and developers to handle this and related compounds with appropriate safety precautions in a well-ventilated area and with personal protective equipment.

Conclusion

Methyl 2-methyl-3-mercaptopropionate remains a compound with underexplored organoleptic potential. While its physicochemical properties are partially characterized, a significant gap exists in the detailed description of its flavor and aroma profile. Insights from its isomers suggest a likelihood of complex sulfurous and fruity notes. Further sensory evaluation and application studies are necessary to fully elucidate its value as a flavor ingredient. As with all potent flavor chemicals, careful handling and adherence to safety guidelines are essential.

References

  • The Good Scents Company. (n.d.). methyl 2-methyl-3-mercaptopropionate, 4131-76-4. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-mercaptopropionate, 53907-46-3. Retrieved from [Link]

  • FlavorDB. (n.d.). Methyl 3-mercaptopropionate. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 2-METHYL-3-MERCAPTOPROPIONATE, (+)-. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 2-METHYL-3-MERCAPTOPROPIONATE, (-)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-mercaptopropionate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-mercaptopropionate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Methyl 2-methyl-3-mercaptopropionate

Executive Summary & Retrosynthetic Analysis Methyl 2-methyl-3-mercaptopropionate (CAS: 2935-90-2) is a critical chiral building block, most notably utilized as the side-chain precursor for the ACE inhibitor Captopril and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Methyl 2-methyl-3-mercaptopropionate (CAS: 2935-90-2) is a critical chiral building block, most notably utilized as the side-chain precursor for the ACE inhibitor Captopril and in the synthesis of polythiol-based polymers for optical materials.

Direct addition of hydrogen sulfide (


) to methyl methacrylate is theoretically possible but operationally hazardous and often yields a mixture of sulfides and disulfides. To ensure scientific integrity  and process safety , this protocol utilizes the Thioacetate Displacement Route . This method employs Thioacetic acid (TAA) as a masked thiol equivalent, allowing for a controlled Michael addition followed by a chemoselective deprotection that preserves the methyl ester.
Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Radical-Promoted Michael Addition: Reaction of Methyl Methacrylate with Thioacetic acid to form Methyl 3-(acetylthio)-2-methylpropionate.

  • Chemoselective Solvolysis: Removal of the acetyl group using ammonia in methanol (Ammonolysis) to liberate the free thiol without hydrolyzing the methyl ester.

ReactionScheme SM1 Methyl Methacrylate (C5H8O2) Inter Intermediate: Methyl 3-(acetylthio)-2-methylpropionate SM1->Inter Step 1: AIBN (cat.), 70°C Radical Addition SM2 Thioacetic Acid (C2H4OS) SM2->Inter Step 1: AIBN (cat.), 70°C Radical Addition Target Target: Methyl 2-methyl-3-mercaptopropionate Inter->Target Step 2: NH3/MeOH Selective Solvolysis Byprod Byproduct: Acetamide Inter->Byprod

Figure 1: Synthetic pathway utilizing the thioacetate "masked thiol" strategy to ensure regioselectivity.

Safety & Handling (Critical)

  • Stench Warning: Thiols and thioacetic acid possess an extremely potent, disagreeable odor (skunk-like). All operations must be performed in a high-efficiency fume hood. All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Toxicity: Methyl methacrylate is a sensitizer and lachrymator. Thioacetic acid is toxic by inhalation.[1]

  • Exotherm Control: The addition of thioacetic acid to methacrylates is exothermic. Temperature control is vital to prevent polymerization of the starting material.

Step-by-Step Experimental Protocol

Part A: Synthesis of Methyl 3-(acetylthio)-2-methylpropionate

This step installs the sulfur atom at the


-position via an anti-Markovnikov-like radical addition.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
Methyl Methacrylate 100.121.000.943Substrate
Thioacetic Acid 76.091.101.068Thiol Donor
AIBN 164.210.01SolidRadical Initiator
Toluene 92.14N/A0.867Solvent (Optional*)

*Note: This reaction can be run neat (solvent-free) for higher throughput, which is preferred for scale-up.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add Methyl Methacrylate (1.0 equiv) and AIBN (1 mol%) to the flask. Purge the system with nitrogen for 15 minutes.

  • Activation: Heat the mixture to 60–65 °C .

  • Addition: Add Thioacetic Acid (1.1 equiv) dropwise via the addition funnel over 45–60 minutes.

    • Mechanism Insight: The slow addition maintains a low concentration of the thiol radical, favoring the propagation step over termination, and controls the exotherm.

  • Reaction: Once addition is complete, raise the temperature to 75–80 °C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS until methyl methacrylate is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Wash the organic layer with saturated

      
       (2x) to remove unreacted thioacetic acid.
      
    • Wash with brine (1x), dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Distill the residue under vacuum.

    • Target Fraction: Collect the fraction boiling at 95–98 °C at 10 mmHg .

    • Yield Expectation: 85–92%.

Part B: Chemoselective Deacetylation (Ammonolysis)

The objective is to cleave the thioester (S-Ac) while leaving the methyl ester (COOMe) intact. Strong bases like NaOH must be avoided to prevent saponification of the methyl ester.

Reagents:

ReagentConc.Equiv.[3]Role
Intermediate (Part A) Neat1.0Substrate
Ammonia in Methanol 7N2.5Solvolysis Agent
Argon/Nitrogen GasN/AInert Atmosphere

Procedure:

  • Setup: Use a round-bottom flask equipped with a stir bar and a gas inlet adapter. Strict exclusion of oxygen is required to prevent the formation of the disulfide dimer (Dimethyl 3,3'-dithiobis(2-methylpropionate)).

  • Solvolysis: Dissolve the Intermediate from Part A in Methanol (5 volumes). Cool to 0 °C in an ice bath.

  • Addition: Slowly add the 7N Ammonia/Methanol solution (2.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

    • Monitoring: TLC will show the disappearance of the thioacetate spot.

  • Quench & Isolation:

    • Concentrate the mixture under reduced pressure to remove excess ammonia and methanol. Caution: Do not use high heat.

    • The residue contains the target thiol and acetamide.

    • Dissolve the residue in

      
       (DCM).
      
    • Wash with cold 1M HCl (to remove residual ammonia/acetamide) followed by water.

  • Final Purification: Distill the crude oil under reduced pressure.

    • Boiling Point: 54–55 °C at 14 mmHg (Lit. value).

    • Density: 1.085 g/mL.[3][4][5]

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision-making process during the synthesis, specifically addressing common failure modes like disulfide formation or ester hydrolysis.

ProcessLogic Start Start Deacetylation CheckO2 Is Atmosphere Inert? Start->CheckO2 Proceed Add NH3/MeOH at 0°C CheckO2->Proceed Yes Disulfide FAILURE: Disulfide Dimer Formed CheckO2->Disulfide No (Oxidation) Monitor Monitor TLC (Thioester vs Thiol) Proceed->Monitor CheckHydrolysis Is Methyl Ester Intact? Monitor->CheckHydrolysis Acidify Workup: Wash with cold HCl CheckHydrolysis->Acidify Yes FailHydrolysis FAILURE: Acid/Ester Hydrolysis (Avoid NaOH) CheckHydrolysis->FailHydrolysis No (pH too high/Temp too high) Distill Vacuum Distillation (54-55°C @ 14mmHg) Acidify->Distill

Figure 2: Logical workflow for the critical deacetylation step, highlighting failure points.

Analytical Characterization

To validate the synthesis, the final product must meet the following criteria:

TestExpected ResultInterpretation
Appearance Clear, colorless liquidYellowing indicates oxidation (disulfide).
Refractive Index

Purity check.[5]
IR Spectroscopy 2550–2600

(weak)
Characteristic S-H stretch .
IR Spectroscopy 1735–1745

(strong)
Ester C=O stretch .
1H NMR

1.2 (d, 3H,

), 1.5 (t, 1H,

)
Verify structure and thiol proton.
GC Purity >98.0%Required for pharmaceutical applications.

References

  • Sigma-Aldrich. Methyl 3-mercaptopropionate Product Specification & Physical Properties.

  • Ondetti, M. A., et al. (1977). "Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents." Science, 196(4288), 441-444.
  • US Patent 4,105,789. Mercaptoacyl amino acids. (Describes the use of thioacetate intermediates for mercapto-alkanoyl synthesis).

  • PubChem. 3-(Acetylthio)-2-methylpropanoic acid (Intermediate Data). National Library of Medicine.

  • Wallace, T. J., et al. (1963). "Base-Catalyzed Reaction of Thioacetic Acid with Alkyl Methacrylates." Journal of Organic Chemistry. (Mechanistic basis for the Michael addition).

Sources

Application

Application Note: GC-MS Analysis of Methyl 2-methyl-3-mercaptopropionate (MMP)

The following Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, high-sensitivity method for the detection of Methyl 2-methyl-3-mercaptopropionate (MMP) . This guide s...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, high-sensitivity method for the detection of Methyl 2-methyl-3-mercaptopropionate (MMP) .

This guide synthesizes modern "flavoromics" methodologies (specifically for volatile sulfur compounds in wine and food matrices) with pharmaceutical purity protocols.

Executive Summary & Scientific Rationale

Methyl 2-methyl-3-mercaptopropionate (MMP) is a potent volatile thiol characterized by "meaty," "sulfurous," and "fruity" notes depending on concentration. It is a critical analyte in two distinct fields:

  • Flavor & Fragrance: As a trace-level impact compound in wines (Sauvignon Blanc), cooked meats, and tropical fruits.

  • Pharmaceuticals: As a synthetic intermediate (e.g., in the synthesis of antihypertensives or chiral auxiliaries) where enantiomeric purity and residual solvent levels are critical.

The Analytical Challenge: The thiol (-SH) moiety presents two major hurdles:

  • Reactivity: Thiols rapidly oxidize to disulfides (dimers) in the presence of air or metal ions, leading to quantitation errors.

  • Polarity/Acidity: Free thiols interact strongly with active sites (silanols) in GC liners and columns, causing severe peak tailing and poor reproducibility.

The Solution: This protocol defines two distinct workflows:

  • Method A (Trace Analysis): Headspace Solid-Phase Microextraction (HS-SPME) on a polar stationary phase. This minimizes sample manipulation and thermal degradation.

  • Method B (High-Concentration/Purity): Liquid Injection with optional derivatization for process control.

Chemical Profile & Target Ions

Before initiating analysis, the mass spectrometric signature must be defined.

PropertyData
Formula C₅H₁₀O₂S
Molecular Weight 134.20 g/mol
Boiling Point ~172–174 °C (at 760 mmHg)
LogP ~1.22 (Moderate lipophilicity)
Key Fragments (EI, 70eV) 134 (M⁺), 103 (M–OCH₃), 75 (M–COOCH₃), 47 (CH₂SH⁺)

Critical Note: The unbranched isomer, Methyl 3-mercaptopropionate (CAS 2935-90-2), has a similar spectrum (M+ 120). Ensure chromatographic separation if both are suspected.

Method A: Trace Analysis (HS-SPME-GC-MS)

Best for: Wine, Food Matrices, Biological Fluids (ng/L to µg/L range).

Reagents & Materials[1][3][4]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2] Rationale: The Carboxen layer is essential for trapping small, volatile sulfur molecules, while DVB expands the range for the ester moiety.

  • Column: DB-WAX UI (or equivalent PEG phase), 30m × 0.25mm × 0.25µm. Rationale: Polar columns deactivate acidic sites better than non-polar columns, ensuring sharp thiol peaks.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 200°C to remove organics.

  • Internal Standard (ISTD): Methyl 3-mercaptopropionate (if not naturally present) or deuterated equivalents if available. 4-Methoxy-2-methyl-2-butanethiol is also a viable surrogate.

Sample Preparation Protocol
  • Vial Loading: Add 2.0 g of NaCl into a 20 mL headspace vial.

  • Sample Addition: Add 5 mL of liquid sample (wine/juice/buffer).

    • Mechanism: The "Salting Out" effect increases the ionic strength, driving the hydrophobic MMP into the headspace, increasing sensitivity by 3–5x.

  • Inerting: Purge the headspace with Argon or Nitrogen for 30 seconds to prevent oxidation. Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm).

GC-MS Parameters
ParameterSettingNotes
Inlet Splitless, 250°CUse an Ultra-Inert liner (w/ wool) to prevent thiol adsorption.
SPME Extraction 30 min at 50°CExposure to headspace.
Desorption 3 min at 250°CEnsure fiber is fully exposed in the liner.
Carrier Gas Helium, 1.2 mL/minConstant Flow.
Oven Program 40°C (hold 5 min) → 5°C/min to 150°C → 20°C/min to 240°C (hold 5 min)Slow ramp ensures separation from matrix volatiles.
Transfer Line 250°CPrevent condensation.
Source Temp 230°CStandard EI source.
Acquisition SIM Mode Quant: 134.0; Qual: 103.0, 75.0, 47.0

Method B: Purity & Process Control (Liquid Injection)

Best for: Synthetic reaction monitoring, Raw material QC (mg/mL range).

Derivatization (Recommended)

While direct injection is possible, thiols often degrade in the hot inlet. S-Alkylation with Ethyl Chloroformate (ECF) or Silylation with BSTFA is recommended for high precision.

Protocol (Silylation):

  • Take 100 µL of sample (in dry solvent, e.g., DCM).

  • Add 50 µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL.

    • Note: The target mass will shift by +72 Da (TMS group). Monitor M+ = 206.

Direct Injection Parameters (No Derivatization)

If derivatization is not feasible, use these "Thiol-Safe" conditions:

  • Inlet: 220°C (Lower temp reduces thermal oxidation).

  • Split Ratio: 20:1 to 50:1 (Prevent column overload).

  • Column: DB-5MS UI (Non-polar often separates esters better, but requires a perfectly deactivated system).

  • Scan Mode: 40–300 amu (For impurity profiling).

Visualization: Analytical Workflow

The following diagram illustrates the decision logic and workflow for MMP analysis.

MMP_Analysis_Workflow Start START: Sample Type Trace Trace / Complex Matrix (Wine, Bio, Food) Start->Trace HighConc High Conc / Purity (Synthesis, QC) Start->HighConc SPME_Prep Sample Prep: 5mL Sample + 2g NaCl Argon Purge Trace->SPME_Prep Direct_Prep Dilution in DCM (Dry Solvent) HighConc->Direct_Prep SPME_Extract HS-SPME Extraction DVB/CAR/PDMS Fiber 50°C, 30 min SPME_Prep->SPME_Extract GC_MS GC-MS Analysis (Agilent 5977 / Thermo ISQ) SPME_Extract->GC_MS Deriv_Check Derivatization Required? Direct_Prep->Deriv_Check Deriv_Yes Silylation (BSTFA) 60°C, 30 min Deriv_Check->Deriv_Yes Yes (High Precision) Deriv_No Direct Injection (Inert Liner Essential) Deriv_Check->Deriv_No No (Quick QC) Deriv_Yes->GC_MS Deriv_No->GC_MS Data Data Processing SIM Quant (m/z 134) GC_MS->Data

Caption: Decision tree for selecting between HS-SPME and Liquid Injection workflows based on sample concentration and matrix complexity.

Validation & Troubleshooting

Quality Control Criteria
  • Linearity: R² > 0.995 over the range of 10 ng/L – 100 µg/L (SPME).

  • Recovery: 80–120% in spiked matrix.

  • Precision (RSD): < 15% is acceptable for SPME; < 5% for Direct Injection.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert type. Trim column 10-20 cm.
Low Sensitivity Fiber degradation or oxidation.Bake fiber at 250°C for 10 min. Ensure Argon purge during prep.
Ghost Peaks Carryover.Increase post-run bake out temperature. Check split vent trap.
Doublet Peaks Enantiomer separation or disulfide formation.If using a chiral column, doublets are expected. If not, check for oxidation (dimer m/z 266).

References

  • FEMA Flavor Library. (2023). FEMA 4764: Methyl 2-methyl-3-mercaptopropionate.[3][4] Flavor and Extract Manufacturers Association. Link

  • Mateo-Vivaracho, L., et al. (2010). Automated analysis of volatile thiols in wine by headspace solid-phase microextraction with on-fibre derivatisation. Journal of Chromatography A, 1217(5), 602-608. Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Methyl 3-mercaptopropionate (Isomer Analog). National Institute of Standards and Technology.[5] Link

  • Fedrizzi, B., et al. (2012). Simultaneous analysis of thiols, esters, and alcohols in wine by HS-SPME-GC-MS. Food Chemistry, 132(2), 1096-1103. Link

  • Sigma-Aldrich. (2023). Methyl 3-mercaptopropionate Product Specification & Safety Data Sheet. Link

Sources

Method

Application Note: High-Sensitivity Analysis of Methyl 2-methyl-3-mercaptopropionate (MMP) via HS-SPME-GC-MS

Executive Summary This application note details a robust, high-sensitivity protocol for the quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) in complex matrices (e.g., wine, biological fluids, food products)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) in complex matrices (e.g., wine, biological fluids, food products) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

MMP is a potent Volatile Sulfur Compound (VSC) with a distinct "meaty" or "rotten egg" aroma at high concentrations, yet it contributes essential varietal complexity to wines (e.g., Sauvignon Blanc, Cabernet Sauvignon) at trace levels (ng/L). The primary analytical challenges—thiol oxidation (dimerization), low odor thresholds, and matrix interference —are addressed here through a specific matrix-modification strategy involving inert gas purging, pH control, and chelating agents.

Chemical Profile & Analytical Challenges

PropertyDescription
Compound Methyl 2-methyl-3-mercaptopropionate (MMP)
CAS Number 15729-76-7
Molecular Formula C₅H₁₀O₂S
Molecular Weight 134.20 g/mol
Functional Groups Thiol (-SH), Ester (-COOCH₃)
Key Challenge Oxidative Instability: The -SH group readily oxidizes to form the disulfide dimer (Bis(2-methoxycarbonylpropyl) disulfide), leading to underestimation of the parent thiol.
Odor Threshold Extremely low (~1-5 µg/L in wine matrix), requiring ppt-level sensitivity.

Experimental Logic & Optimization

To achieve reliable quantification, we must control the thermodynamics and kinetics of the extraction process.

Fiber Selection: The "Adsorption" Advantage

For low-molecular-weight VSCs like MMP, adsorption-type fibers are superior to absorption-type (liquid phase) fibers.

  • Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

  • Reasoning: Carboxen (CAR) is a microporous carbon adsorbent ideal for small molecules (C2-C6), while DVB captures larger aromatics. The combination ensures MMP is trapped effectively while excluding heavier matrix interferences.

Matrix Modification (The "Salting Out" & "Anti-Oxidation" Effect)
  • Ionic Strength: Adding NaCl (30% w/v) decreases the solubility of organic volatiles in the aqueous phase, driving MMP into the headspace (Salting-out effect).

  • Oxidation Control:

    • EDTA (Ethylenediaminetetraacetic acid): Chelates metal ions (Fe³⁺, Cu²⁺) that catalyze thiol oxidation.

    • Inert Atmosphere: Purging vials with Argon or Nitrogen is mandatory to displace oxygen.

Workflow Visualization

The following diagram illustrates the critical decision points in the extraction workflow.

MMP_Analysis_Workflow cluster_risk Critical Control Point: Oxidation Sample Sample Aliquot (10 mL) MatrixMod Matrix Modification (+3g NaCl, +EDTA, pH 3.5) Sample->MatrixMod Prepare Purge Inert Gas Purge (Ar/N2, 5 min) MatrixMod->Purge Stabilize Incubation Equilibration (45°C, 10 min, 500 rpm) Purge->Incubation Seal & Heat Extraction HS-SPME Extraction (DVB/CAR/PDMS, 45°C, 40 min) Incubation->Extraction Expose Fiber Desorption GC Injector Desorption (250°C, Splitless, 3 min) Extraction->Desorption Inject Detection MS Detection (SIM Mode: m/z 134, 103, 61) Desorption->Detection Analyze

Figure 1: Optimized HS-SPME workflow for MMP analysis emphasizing oxidation control.

Detailed Protocol

Reagents & Standards
  • MMP Standard: Methyl 2-methyl-3-mercaptopropionate (>98% purity).

  • Internal Standard (ISTD): Methyl 3-(methylthio)propionate or deuterated MMP (if available). 4-methoxy-2-methyl-2-butanethiol is also a suitable structural analogue.

  • Matrix Modifiers: Sodium Chloride (NaCl, baked at 400°C to remove organics), EDTA disodium salt, Tartaric acid (to adjust pH to ~3.5 if analyzing model solutions).

Sample Preparation[1]
  • Vial Preparation: Use 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Salt Addition: Weigh 3.0 g NaCl into the vial.

  • Sample Aliquoting: Add 10 mL of liquid sample (wine/buffer).

  • Stabilization: Add 50 µL of EDTA solution (500 mg/L stock) to inhibit metal-catalyzed oxidation.

  • Internal Standard: Spike with 10 µL of ISTD solution (concentration adjusted to expected analyte range).

  • Inerting (CRITICAL): Purge the headspace with Argon or Nitrogen for 2 minutes at a flow rate of 50 mL/min before sealing.

    • Note: Do not bubble gas through the liquid vigorously to avoid stripping volatiles; gentle surface purging is preferred.

HS-SPME Parameters
  • Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich).

  • Incubation Temperature: 45°C.

  • Incubation Time: 10 minutes (with agitation at 500 rpm).

  • Extraction Time: 40 minutes.

  • Agitation: 250 rpm (intermittent or continuous). Note: Excessive agitation can splash sample onto the fiber, causing "ghost" peaks.

  • Desorption: 3 minutes at 250°C in the GC injector.

GC-MS Configuration

Instrument: Agilent 7890B/5977B or equivalent.

ParameterSetting
Column DB-Wax or SolGel-Wax (60 m × 0.25 mm × 0.25 µm). Polar columns are essential for separating sulfur isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).
Inlet Splitless mode; 250°C; Purge flow 50 mL/min after 1.0 min.
Oven Program 40°C (hold 5 min) → 5°C/min to 150°C → 20°C/min to 240°C (hold 5 min).
Transfer Line 250°C.
Ion Source 230°C (EI mode, 70 eV).[1]
Acquisition SIM Mode (Selected Ion Monitoring) for maximum sensitivity.

SIM Parameters for MMP (MW 134.2):

  • Target Ion (Quant): m/z 134 (Molecular Ion).

  • Qualifier Ions:

    • m/z 103 (Loss of -OCH₃).

    • m/z 61 (Sulfur-characteristic fragment).

    • m/z 88 (McLafferty rearrangement product).

Validation & Quality Assurance

Linearity & Range
  • Prepare a calibration curve in synthetic wine matrix (12% Ethanol, pH 3.5, 5 g/L Tartaric Acid).

  • Range: 10 ng/L to 100 µg/L.

  • Acceptance: R² > 0.995.[2][3]

Recovery & Matrix Effects

Due to the "matrix effect" (ethanol and proteins affecting volatility), Standard Addition is recommended for real samples:

  • Analyze the unspiked sample.

  • Spike aliquots with 50%, 100%, and 200% of the estimated concentration.

  • Plot response vs. added concentration to determine the x-intercept (endogenous concentration).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Fiber degradation or oxidation.Bake fiber at 260°C for 30 min. Ensure NaCl saturation (30%).
Peak Tailing Adsorption in liner/column.Use ultra-inert liners with glass wool. Trim column head.
Double Peaks Isomer separation or Dimerization.MMP is chiral; a chiral column (e.g., Cyclodextrin) will split the peak. If on a Wax column, check for disulfide formation (MMP-MMP dimer).
High Background Septum bleed or carryover.Bake fiber longer between runs. Use low-bleed septa.

References

  • Slaghenaufi, D., et al. (2017). "Rapid analysis of 27 volatile sulfur compounds in wine by headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry." Food Analytical Methods. Link

  • Bouchilloux, P., et al. (1998). "Identification and quantitation of 3-mercapto-2-methylpropan-1-ol in red wines." Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. "SPME Fiber Selection Guide for Volatiles and Semivolatiles." Link

  • Fedrizzi, B., et al. (2007). "Aging of sparkling wines: volatile profile characterization." Journal of Agricultural and Food Chemistry. (Details on DVB/CAR/PDMS usage). Link

  • NIST Chemistry WebBook. "Methyl 3-mercaptopropionate Mass Spectrum." (Reference for fragmentation patterns). Link

Sources

Application

Application Note: Precision Extraction of Methyl 2-methyl-3-mercaptopropionate (MMP) from Wine Matrix

Executive Summary The extraction and quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) in wine presents a formidable analytical challenge due to its trace abundance (ng/L range), high reactivity (susceptibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction and quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) in wine presents a formidable analytical challenge due to its trace abundance (ng/L range), high reactivity (susceptibility to oxidation), and the chemical complexity of the wine matrix (ethanol, polyphenols, and organic acids).

This guide details a Targeted Ligand-Exchange Protocol utilizing p-Hydroxymercuribenzoate (p-HMB) . Unlike generic Solid Phase Extraction (SPE), this method exploits the specific affinity of organomercurials for the sulfhydryl (-SH) moiety, effectively "fishing" the target thiol out of the polyphenol-rich matrix. This approach ensures maximum selectivity and quantitative recovery, serving as the reference standard for thiolic profiling in enology.

Chemical Context & Critical Control Points

The Analyte: Methyl 2-methyl-3-mercaptopropionate[1][2][3][4]
  • CAS: 4131-76-4[1][2][3][4][][6]

  • Nature: Volatile Thiol Ester.

  • Sensory Impact: Savory, meat-like, or fruity depending on concentration; structurally related to key varietal thiols like 3-mercaptohexyl acetate (3MHA).[7]

  • Key Challenge: The ester bond makes it susceptible to hydrolysis at high pH, while the thiol group is prone to oxidation into disulfides (which are odorless and undetectable by this method).

The Matrix Challenge: Wine

Direct injection or standard LLE (Liquid-Liquid Extraction) often fails because:

  • Polyphenol Interference: Phenolic compounds co-extract and suppress ionization in MS.

  • Oxidation: Quinones formed in wine rapidly bind thiols, removing them from the pool before analysis.

  • Trace Levels: MMP exists at part-per-trillion (ppt) levels, requiring enrichment factors of >500x.

The Solution: p-HMB Ligand Exchange

We utilize the reversible reaction between p-HMB and the thiol group.[8] The p-HMB-Thiol complex is soluble in alkali but binds strongly to anion exchange resins, allowing us to wash away the entire wine matrix before releasing the purified thiol.

Methodology: Selective Ligand-Exchange Extraction

Reagents & Materials
  • p-Hydroxymercuribenzoate (p-HMB): 2 mM solution in 0.1 M NaOH.

  • L-Cysteine Hydrochloride: Releasing agent (excess thiol).

  • Internal Standard (IS): 4-methoxy-2-methyl-2-mercaptobutane (4MMP-IS) or deuterated equivalent.

  • Anion Exchange Column: Dowex 1X2 or equivalent strongly basic anion exchanger.

  • Antioxidant: Ascorbic acid or SO2 solution.

  • Solvent: Dichloromethane (CH2Cl2), HPLC grade.

The Protocol Workflow
Phase 1: Sample Preparation & "The Capture"
  • Sample Aliquot: Take 500 mL of wine.

  • Protection: Immediately add 50 mg Ascorbic Acid to prevent oxidation.

  • Internal Standard: Spike with 50 µL of IS (100 µg/L stock).

  • p-HMB Addition: Add 5 mL of p-HMB solution (2 mM).

    • Mechanism:[9] The mercury atom attacks the deprotonated sulfur of MMP, forming a stable Mercaptide complex (R-S-Hg-Benzoate).

  • Incubation: Stir gently for 10 minutes under nitrogen headspace.

Phase 2: Matrix Removal (The Wash)
  • Loading: Pass the wine/p-HMB mixture through the Anion Exchange Column (conditioned with NaOH).

    • Why: The p-HMB complex carries a negative charge (carboxylate group on benzoate). It binds ionically to the resin. Polyphenols, sugars, and ethanol pass through.

  • Washing: Flush column with:

    • 50 mL 0.1 M Sodium Acetate (pH 6) to remove non-specific binding.

    • 50 mL ultra-pure water to remove salts.

Phase 3: Ligand Exchange (The Release)
  • Elution Buffer: Prepare a solution of L-Cysteine (excess, ~400 mg in 20 mL pH 7 buffer).

  • Elution: Percolate the Cysteine solution through the column slowly (flow rate < 1 mL/min).

    • Mechanism:[9] Cysteine has a higher affinity for mercury than the MMP. It displaces MMP, releasing the free thiol back into the aqueous eluate.

    • Reaction:[Resin-p-HMB-S-MMP] + Cysteine -> [Resin-p-HMB-S-Cys] + MMP(free)

Phase 4: Enrichment & Analysis
  • LLE Extraction: Extract the aqueous eluate (containing now purified MMP) with 2 x 2 mL Dichloromethane.

  • Concentration: Dry organic layer over Na2SO4 and concentrate to 50 µL under a gentle nitrogen stream.

  • GC-MS Injection: Inject 2 µL in Splitless mode.

Visualization of Workflow

G Wine Wine Sample (500mL) + Ascorbic Acid Complex Formation of MMP-p-HMB Complex Wine->Complex Add p-HMB (2mM) Resin Anion Exchange Column (Capture Complex) Complex->Resin Load Column Wash Wash Step (Remove Polyphenols/EtOH) Resin->Wash Elute Matrix Release Ligand Exchange (Cysteine Displacement) Resin->Release Add Cysteine Wash->Resin Retain Complex Final GC-MS Analysis (Purified MMP) Release->Final LLE Extraction (DCM)

Figure 1: Step-by-step Ligand Exchange Protocol for isolating trace thiols from complex wine matrices.

Instrumental Parameters (GC-MS/MS)

To achieve the required sensitivity (LOQ < 1 ng/L), Triple Quadrupole (QqQ) MS is recommended, though Single Quad SIM is acceptable for screening.

Table 1: GC-MS/MS Acquisition Parameters
ParameterSettingRationale
Column DB-WAX or SolGel-WAX (60m x 0.25mm)Polar phase required to separate thiols from co-eluting esters.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Injector 240°C, Splitless (2 min)Maximizes transfer of trace analytes.
Oven Program 40°C (5 min) -> 3°C/min -> 230°CSlow ramp separates MMP from other methyl esters.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM / MRM ModeSIM Ions: 134 (M+), 75, 47 (confirm with standard).

Validation & Quality Control

Linearity & Recovery
  • Calibration: Standard Addition Method in "synthetic wine" (12% EtOH, pH 3.5 tartrate buffer) is mandatory to mimic matrix effects.

  • Expected Recovery: > 85% using p-HMB method.

  • Linearity: 1 ng/L to 500 ng/L (R² > 0.99).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Oxidation of MMP prior to extraction.Increase Ascorbic Acid; ensure Nitrogen headspace during stirring.
Emulsion in LLE Proteins/Polysaccharides remaining.Ensure Anion Exchange wash step is thorough; use centrifugation.
Peak Tailing Adsorption in GC liner.Deactivate liner with silanizing agent; trim column guard.
Ghost Peaks Carryover of p-HMB.p-HMB is non-volatile and won't elute, but ensure no aqueous phase enters GC injector.

References

  • Tominaga, T., et al. (1998). "Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc." Journal of Agricultural and Food Chemistry.

  • Mateo-Vivaracho, L., et al. (2010). "Optimization of a solid-phase extraction method for the analysis of volatile thiols in wines." Journal of Chromatography A. (Methodology basis for SPE comparison).
  • Chen, L., & Darriet, P. (2022). "Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction." Journal of Agricultural and Food Chemistry.

  • Roland, A., et al. (2011). "Varietal Thiols in Wine: Discovery, Analysis and Applications." Chemical Reviews. (Comprehensive review of thiol chemistry).

Sources

Method

Application Note: Chiral Separation and Kinetic Resolution of Methyl 2-methyl-3-mercaptopropionate

Executive Summary Methyl 2-methyl-3-mercaptopropionate (MMP) is a critical chiral intermediate in the synthesis of Captopril , an angiotensin-converting enzyme (ACE) inhibitor widely used for hypertension treatment. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP) is a critical chiral intermediate in the synthesis of Captopril , an angiotensin-converting enzyme (ACE) inhibitor widely used for hypertension treatment. The pharmacological activity of Captopril resides exclusively in the (S,S)-isomer ; therefore, obtaining the (2S)-2-methyl-3-mercaptopropionic acid moiety with high optical purity (>99% ee) is a mandatory critical quality attribute (CQA).

This Application Note provides a comprehensive dual-track protocol:

  • Analytical Quality Control: A high-resolution Chiral Gas Chromatography (GC) method for determining enantiomeric excess (ee).

  • Preparative Manufacturing: A scalable enzymatic kinetic resolution protocol using Candida antarctica Lipase B (CAL-B) to isolate the desired (S)-enantiomer.[1]

Analytical Protocol: Chiral GC Analysis

Due to the volatility of MMP and its weak UV chromophore, Chiral Gas Chromatography (GC) is the superior method for Quality Control compared to HPLC. It offers direct resolution without the need for derivatization, avoiding potential racemization during sample prep.[2]

Method Principles

The separation relies on the inclusion complexation mechanism between the analyte and a derivatized


-cyclodextrin  stationary phase. The methyl group at the C2 position and the thiol group provide distinct steric handles for chiral discrimination.
Experimental Conditions
ParameterSpecification
Instrument GC-FID (Agilent 8890 or equivalent)
Column Rt-βDEXsm (Restek) or Chiraldex G-TA (Supelco) Dimensions: 30 m

0.25 mm ID

0.25 µm film
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split Mode (50:1), 250°C
Detector FID @ 280°C
Oven Program Initial: 50°C (Hold 2 min) Ramp: 2°C/min to 130°C Final: 20°C/min to 200°C (Hold 5 min)
Sample Prep Dilute 10 µL MMP in 1 mL Dichloromethane (DCM) or MTBE.
Data Analysis & Validation
  • Elution Order: Typically, the (R)-enantiomer elutes first, followed by the (S)-enantiomer (confirmation with pure standards is required for each specific column batch).

  • Resolution (

    
    ):  Target 
    
    
    
    (Baseline separation).
  • System Suitability: Tailing factor

    
    ; Theoretical plates 
    
    
    
    .

Critical Handling Note: MMP contains a free thiol (-SH). Samples must be analyzed immediately to prevent oxidative dimerization to the disulfide (dimethyl 3,3'-disulfanediylbis(2-methylpropionate)), which appears as a late-eluting non-chiral peak.

Preparative Protocol: Enzymatic Kinetic Resolution

For production-scale isolation, chromatographic separation is cost-prohibitive. Enzymatic Kinetic Resolution (EKR) using lipases is the industry standard. This protocol utilizes Novozym 435 (immobilized CAL-B) to selectively hydrolyze the ester.[3]

Mechanism of Action

Lipases exhibit stereoselectivity toward the chiral center at the


-position (C2). In an aqueous/organic biphasic system, CAL-B preferentially hydrolyzes the (S)-ester  into the (S)-acid  (water soluble), leaving the (R)-ester  (organic soluble) intact.
Workflow Diagram

G Racemate Racemic MMP (Ester) Reactor Bioreactor (Novozym 435 + Buffer/MTBE) Racemate->Reactor Substrate Loading Separation Phase Separation Reactor->Separation 50% Conversion OrgPhase Organic Phase (R)-Ester Separation->OrgPhase Top Layer AqPhase Aqueous Phase (S)-Acid Salt Separation->AqPhase Bottom Layer OrgPhase->Reactor Optional: Racemization (Recycle) Acidification Acidification (pH < 2) AqPhase->Acidification HCl Extraction Extraction & Drying Acidification->Extraction Product Pure (S)-Acid (Captopril Precursor) Extraction->Product

Figure 1: Workflow for the enzymatic kinetic resolution of MMP to yield the (S)-acid precursor.

Step-by-Step Resolution Protocol

Reagents:

  • Racemic Methyl 2-methyl-3-mercaptopropionate (100 g).

  • Phosphate Buffer (0.1 M, pH 7.0).

  • MTBE (Methyl tert-butyl ether).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[3][4][5]

Procedure:

  • Preparation: In a stirred reactor, dissolve 100 g of racemic MMP in 500 mL MTBE. Add 500 mL of Phosphate Buffer (pH 7.0).

  • Initiation: Add 2.0 g (2% w/w) of Novozym 435 beads. Maintain temperature at 30°C with vigorous stirring (300 rpm).

  • Monitoring: Monitor the reaction progress via the Chiral GC method (Section 2).

    • Sample the organic layer every 2 hours.

    • Stop reaction when the enantiomeric excess of the remaining ester (

      
      ) reaches >99% (typically near 50-55% conversion).
      
  • Filtration: Filter off the immobilized enzyme (can be recycled 5-10 times).

  • Phase Separation: Transfer filtrate to a separatory funnel.

    • Organic Layer: Contains the unwanted (R)-ester (can be racemized and recycled).

    • Aqueous Layer: Contains the desired (S)-acid as a carboxylate salt.

  • Work-up of (S)-Acid:

    • Acidify the aqueous layer to pH 1-2 using 6N HCl.

    • Extract three times with Ethyl Acetate.

    • Dry over

      
       and concentrate in vacuo to yield (S)-3-mercapto-2-methylpropionic acid.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (E-value) Non-optimal pH or TemperatureMaintain pH strictly at 7.0 (use autotitrator). Lower temp to 20°C to improve selectivity (at cost of rate).
Disulfide Formation Oxidation of thiol groupSparge all buffers/solvents with Nitrogen/Argon. Add 1 mM DTT or EDTA to buffer.
Enzyme Deactivation Thiol poisoning or solvent stressWash enzyme with buffer between cycles. Ensure MTBE is peroxide-free.
GC Peak Broadening Sample overload or active sitesDilute sample further (1:100). Replace inlet liner with deactivated wool.

References

  • Enzymatic Kinetic Resolution of Thioesters: Journal of Organic Chemistry. "Lipase-Catalyzed Kinetic Resolution of 3-Mercapto-2-methylpropionic Acid Esters."

  • Chiral GC Methodology: Restek Corporation.[6] "Chiral Analysis of Volatile Esters using Rt-βDEX columns."

  • Captopril Synthesis Review: Chemical Reviews. "Stereoselective Synthesis of ACE Inhibitors: A Review of Industrial Methods."

  • Novozym 435 Applications: Novozymes Application Note. "Kinetic Resolution of Aliphatic Esters using Immobilized Lipase B."

  • General Chiral Separation Guide: Sigma-Aldrich/Merck. "Chiral GC Column Selection Guide for Enantiomer Separation."

Sources

Application

Technical Application Note: Stabilization and Sensory Profiling of Methyl 2-methyl-3-mercaptopropionate (MMP)

Executive Summary Methyl 2-methyl-3-mercaptopropionate (MMP), also known as Methyl 2-methyl-3-sulfanylpropanoate (CAS: 4131-76-4), is a high-impact volatile thiol used in the flavor industry to impart authentic "catty,"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP), also known as Methyl 2-methyl-3-sulfanylpropanoate (CAS: 4131-76-4), is a high-impact volatile thiol used in the flavor industry to impart authentic "catty," tropical (durian, passion fruit), and savory (roasted meat, chicken) notes. Due to its free sulfhydryl (-SH) group, MMP is highly susceptible to oxidation, leading to the formation of disulfides and a subsequent loss of sensory impact. This guide provides validated protocols for the analytical characterization, encapsulation, and application of MMP to ensure stability and sensory fidelity in final food matrices.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the specific isomerism and reactivity of MMP is the foundation of successful application. Unlike its structural isomer Methyl 3-mercaptopropionate (CAS 2935-90-2), the 2-methyl substituted variant offers a unique steric profile that influences both volatility and binding affinity to olfactory receptors.

ParameterSpecificationNotes
IUPAC Name Methyl 2-methyl-3-sulfanylpropanoate
CAS Number 4131-76-4Distinct from Methyl 3-mercaptopropionate
FEMA Number Verify specific regional statusOften used under high-impact sulfur exemptions; verify GRAS status.
Molecular Weight 134.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold < 10 ppb (Estimated)Extremely potent; requires dilution prior to sensory evaluation.
Solubility Soluble in ethanol, propylene glycol, triacetinPoor water solubility; lipophilic nature.
Key Reactivity Oxidation to Disulfide

Part 2: Analytical Protocol (GC-SCD)

Objective: Quantify MMP in complex matrices without interference from non-sulfur volatiles. Rationale: Standard Flame Ionization Detectors (FID) lack the selectivity for trace thiols, and Mass Spectrometry (MS) often suffers from low ion abundance for molecular ions of thiols. The Sulfur Chemiluminescence Detector (SCD) is the gold standard due to its equimolar response to sulfur and high selectivity.

Experimental Workflow

G Sample Sample Preparation (Dilution in DCM or Ethanol) Inlet GC Inlet (Splitless, 250°C) Sample->Inlet 1 µL Injection Column Capillary Column (DB-Wax or DB-1) Inlet->Column Separation SCD SCD Detector (Ceramic Tube > 800°C) Column->SCD Elution Data Data Processing (Equimolar Sulfur Response) SCD->Data Signal Integration

Figure 1: Analytical workflow for trace determination of MMP using GC-SCD. The SCD converts sulfur compounds to SO, which reacts with ozone to produce chemiluminescence.

Instrument Parameters
  • System: Agilent 7890B GC with 8355 SCD (or equivalent).

  • Column: DB-Wax UI (30m x 0.25mm x 0.25µm). Note: Polar columns are preferred to separate thiols from hydrocarbon matrix.

  • Inlet: Split/Splitless at 220°C. Caution: Avoid active sites (glass wool) that can catalyze thiol oxidation. Use deactivated liners.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    230°C (hold 5 min).
  • SCD Burner: 800°C; Hydrogen/Oxidizer ratio optimized for maximum sensitivity.

Part 3: Stabilization Protocol (Microencapsulation)

Objective: Protect the labile -SH group from oxidation and control volatility during storage. Method: Spray Drying. Rationale: Encapsulation creates a physical barrier (glassy matrix) that limits oxygen diffusion. A matrix of Maltodextrin (MD) and Gum Arabic (GA) provides a balance of cost, solubility, and emulsifying properties.

Formulation & Emulsion Preparation
  • Wall Material: Prepare a 20% (w/w) aqueous solution of Maltodextrin (DE 10-12) and Gum Arabic (Ratio 3:1). Hydrate overnight to ensure full dissolution.

  • Core Loading: Add MMP to the aqueous phase at a 1:4 (Core:Wall) ratio.

    • Critical Step: Add 0.1% Ascorbic Acid or Tocopherol to the oil phase prior to mixing to act as a sacrificial antioxidant.

  • Emulsification: High-shear homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes to achieve droplet size

    
    .
    
Spray Drying Parameters
  • Inlet Temperature: 160°C – 170°C.

  • Outlet Temperature: 80°C – 90°C. Note: Outlet temp must be kept low enough to prevent volatilization of the thiol but high enough to ensure low water activity (

    
    ).
    
  • Atomizer: Rotary disk or Two-fluid nozzle.

Validation: Retention Efficiency Calculation

Calculate the retention of MMP to verify the process: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">



Target Retention:

.[1][2][3][4]

Part 4: Application Protocol (Food Matrix)

Objective: Incorporate MMP into a savory broth (chicken/meat analog) while minimizing off-notes.

The "Reduction" Strategy

Thiols can react with protein disulfides in food matrices (e.g., gluten, egg proteins) via disulfide interchange:



This reaction "locks" the flavor, reducing its perception.

Protocol:

  • Timing: Add MMP (preferably encapsulated) at the very end of the processing step (e.g., after pasteurization or boiling).

  • pH Control: Maintain matrix pH

    
     if possible. Thiolate anions (
    
    
    
    ) are more reactive than thiols (
    
    
    ). Lower pH suppresses ionization (
    
    
    for thiols), reducing oxidation rates.
  • Dosage: Start at 0.05 ppm to 0.5 ppm in the final product.

    • 0.05 - 0.1 ppm: Tropical fruit booster.

    • 0.2 - 0.5 ppm: Roasted chicken/meaty depth.

    • > 1.0 ppm: Risk of "catty" or "sulfurous" off-notes.

Sensory Threshold Determination (3-AFC Method)

To determine the precise impact in your specific matrix, perform a 3-Alternative Forced Choice test.

  • Panel: 8-10 trained sensory panelists.

  • Samples: Two controls (Matrix only) and one treatment (Matrix + MMP) presented in randomized order.

  • Task: "Identify the sample that is different."

  • Data: Calculate the Best Estimate Threshold (BET) using the geometric mean of the highest concentration missed and the lowest concentration correctly identified.

Part 5: Safety & Regulatory Considerations

  • Handling: MMP is a "Stench" compound. All neat handling must occur in a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates before removal from the hood.

  • Regulatory:

    • US: Verify FEMA GRAS status for CAS 4131-76-4. While many thiols are GRAS, specific isomers require individual verification.

    • EU: Check inclusion in the Union List of Flavouring Substances (Reg. EC 1334/2008).

    • Labeling: Typically labeled as "Natural Flavor" (if derived naturally) or "Artificial Flavor" depending on synthesis route and regional laws.

References

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society: Washington, DC. Link

  • Vermeulen, C., Gijs, L., & Collin, S. (2005). Sensory Evaluation of Free Thiols in Foods. Food Reviews International, 21(1), 69-137. Link

  • Schieberle, P., & Hofmann, T. (2011). Mapping the combinatorial code of food flavors by means of molecular sensory science. In Chemical and Biological Properties of Food Allergens and Aroma Compounds.
  • Good Scents Company. (2023). Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4) Data Sheet.[5]Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Methyl 2-methyl-3-mercaptopropionate.Link

Sources

Method

Application Note: High-Resolution Gas Chromatography-Olfactometry (GC-O) of Methyl 2-methyl-3-mercaptopropionate

Executive Summary Methyl 2-methyl-3-mercaptopropionate (MMP-ester), also known as Methyl 2-methyl-3-sulfanylpropanoate (CAS 4131-76-4), represents a class of volatile sulfur compounds (VSCs) characterized by extremely lo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP-ester), also known as Methyl 2-methyl-3-sulfanylpropanoate (CAS 4131-76-4), represents a class of volatile sulfur compounds (VSCs) characterized by extremely low odor detection thresholds (often in the ppt to ppb range).[1] Structurally related to potent tropical fruit odorants found in Sauvignon Blanc and hop varieties, this compound presents unique analytical challenges due to its high reactivity (oxidation to disulfides) and susceptibility to adsorption on metallic surfaces.[1]

This guide provides a comprehensive protocol for the isolation, separation, and sensory characterization of MMP-ester using Gas Chromatography-Olfactometry (GC-O).[1] Unlike standard GC-MS workflows, this protocol integrates human sensory perception with sulfur-specific detection to bridge the gap between chemical concentration and perceived aroma impact.[1]

Chemical Profile & Analytical Challenges

Before initiating the workflow, researchers must understand the physicochemical constraints of the target analyte.

PropertySpecificationAnalytical Implication
IUPAC Name Methyl 2-methyl-3-sulfanylpropanoateTarget Isomer (Branched at C2)
CAS Number 4131-76-4Distinct from the unbranched isomer (CAS 2935-90-2)
Molecular Formula C₅H₁₀O₂SMW: 134.20 g/mol
Odor Character Sulfurous, Tropical, Fruity, AlliaceousNote: Perception is highly concentration-dependent.[1][2]
Reactivity High (Thiol group -SH)Prone to oxidation to disulfides; requires inert pathways.
Polarity Medium-HighBest separated on Polyethylene Glycol (Wax) phases.
The "Inertness Imperative"

Thiols adhere avidly to active sites on glass liners, metal tubing, and column phases.

  • Critical Requirement: All flow paths (inlet liners, transfer lines, Y-splitters) must be deactivated (e.g., Siltek®/Sulfinert® treated). Standard stainless steel will result in >90% analyte loss and peak tailing.[1]

Instrumentation & Configuration

To achieve simultaneous chemical identification and sensory characterization, a "Dual-Parallel" detection system is required.[1]

Hardware Setup
  • GC System: Agilent 7890B/8890 or equivalent.

  • Inlet: Multimode Inlet (MMI) or Split/Splitless with Sulfinert-treated liner (single taper, wool-free to minimize surface area).[1]

  • Detectors:

    • Mass Spectrometer (MS): For chemical ID (SIM mode recommended for sensitivity).

    • Olfactory Detection Port (ODP): Heated transfer line with humidified nose cone to prevent nasal dehydration.[1]

    • (Optional but Recommended)Sulfur Chemiluminescence Detector (SCD): For interference-free sulfur quantification.[1]

  • Column: DB-Wax UI or ZB-Wax Plus (60 m × 0.25 mm × 0.25 µm).[1] A polar phase is essential to separate the ester from co-eluting non-polar hydrocarbons.[1]

Flow Path Diagram

The following diagram illustrates the critical split-flow logic required to deliver the analyte to both the nose and the detector simultaneously without thermal degradation.

GCO_Configuration Sample Sample (Headspace) Inlet Inlet (250°C) Sulfinert Liner Sample->Inlet SPME Desorption Column Capillary Column (DB-Wax UI, 60m) Inlet->Column Helium Carrier Splitter Inert Y-Splitter (Zero Dead Volume) Column->Splitter Eluent ODP Olfactory Port (Humidified, 220°C) Splitter->ODP 50% Flow MS Mass Spectrometer (SIM Mode) Splitter->MS 50% Flow Panelist Human Assessor (Sensory Data) ODP->Panelist Aroma Perception Data Chromatogram (Chemical Data) MS->Data m/z 134, 88, 61

Figure 1: Split-flow configuration ensuring simultaneous chemical and sensory detection. Note the requirement for inert splitters.

Experimental Protocol

Phase 1: Sample Preparation (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is selected over liquid extraction to eliminate solvent peaks that often obscure early-eluting sulfur compounds and to prevent solvent-mediated oxidation.[1]

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. This "triple-phase" fiber covers the polarity and volatility range of the mercapto-ester.[1]

  • Sample Matrix:

    • Place 5 mL of liquid sample (wine, broth, model solution) into a 20 mL amber headspace vial.

    • Salt Addition: Add 1.5 g NaCl (30% w/v) to induce the "salting-out" effect, driving volatiles into the headspace.

    • Antioxidant: Add 50 mg EDTA or Ascorbic Acid if the matrix is prone to rapid oxidation (e.g., grape must), though this is less critical for the ester than the free thiol.

  • Incubation: Equilibrate at 40°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose fiber for 30 minutes at 40°C.

Phase 2: GC-MS/O Acquisition parameters[1]
  • Oven Program:

    • Initial: 40°C (hold 5 min) – Crucial for focusing volatile esters.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 240°C (hold 5 min).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Parameters (SIM):

    • Target Ion: m/z 134 (Molecular Ion)

    • Qualifier Ions: m/z 88, 61

    • Dwell time: 50 ms (high frequency required for sharp peaks).[1]

Phase 3: Olfactometry Protocol (AEDA)

To determine the potency of MMP-ester, use Aroma Extract Dilution Analysis (AEDA) .

  • Panel Selection: Screen 3-4 panelists for specific anosmia to sulfur compounds.

  • Dilution Series: Instead of solvent dilution (difficult with SPME), use Split Ratio Dilution .

    • Run 1: Splitless (Maximum sensitivity).

    • Run 2: Split 1:5.

    • Run 3: Split 1:25.

    • Run 4: Split 1:125.[1]

  • Recording: Panelists press a button upon odor detection and verbally record the descriptor (e.g., "Sulfur", "Fruity", "Vegetable") and intensity.

  • Calculation: Calculate the Flavor Dilution (FD) Factor , defined as the highest dilution at which the odorant is still perceived.

Data Analysis & Quality Control

Self-Validating Systems

A robust protocol must detect failure.[1] Use the following QC checks:

  • Linear Retention Index (LRI) Verification: Inject an Alkane Ladder (C10-C30) daily.[1] MMP-ester on a Wax column typically elutes between RI 1400-1600 (verify experimentally as RIs shift with column age).[1]

  • Inertness Check: Inject a test mix containing 2,3-butanediol and octanethiol .

    • Pass Criteria: Octanethiol peak symmetry factor between 0.9 and 1.2.[1]

    • Fail Criteria: Tailing octanethiol peak indicates active sites in the liner/column; maintenance required.[1]

Quantitation (Standard Addition)

Due to matrix effects, external calibration is unreliable.[1]

  • Spike the sample matrix with increasing concentrations of authentic Methyl 2-methyl-3-mercaptopropionate standard.[1]

  • Internal Standard: Use Methyl 3-(methylthio)propionate or a deuterated analog if available.

  • Plot the ratio of (Area_analyte / Area_IS) vs. Concentration added.[1]

Workflow Visualization

Workflow cluster_detect Dual Detection Start Start: Sample Collection Prep Add NaCl + EDTA (Inhibit Oxidation) Start->Prep SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C) Prep->SPME GC GC Separation (DB-Wax, Inert Flow Path) SPME->GC MS_Det MS (SIM Mode) Quantification GC->MS_Det O_Det Olfactometry Sensory Description GC->O_Det Analysis Data Correlation (Match RT of Peak to Odor) MS_Det->Analysis O_Det->Analysis Report Calculate FD Factors & Odor Activity Values Analysis->Report

Figure 2: Step-by-step experimental workflow for GC-O analysis of volatile thiols.

Sensory Interpretation Guide

The perception of Methyl 2-methyl-3-mercaptopropionate is non-linear.[1] Researchers should expect the following descriptor shifts based on concentration at the nose port:

Concentration at PortTypical Descriptor
Trace (Near Threshold) Tropical fruit, Passion fruit, Grapefruit-like
Medium Savory, Roasted meat, Onion-like, "Sweaty"
High (Saturation) Sulfurous, Garlic, Rubber, Pungent

Note: If panelists consistently report "burnt" or "rubbery" notes at expected "fruity" concentrations, inspect the inlet temperature. Temperatures >250°C can cause thermal degradation of the ester.[1]

References

  • Polaskova, P., Herszage, J., & Ebeler, S. E. (2008). Wine flavor: chemistry in a glass. Chemical Society Reviews, 37(11), 2478-2489.[1] Link

  • Mateo-Vivaracho, L., et al. (2010). Automated analysis of volatile thiols in wine by HS-SPME-GC-MS.[1] Journal of Chromatography A, 1218(6). Link

  • Restek Corporation. (2024).[1] Guide to Analyzing Volatile Sulfur Compounds. Link

  • McGorrin, R. J. (2011). The significance of volatile sulfur compounds in food flavors. ACS Symposium Series, Vol. 1068. Link[1]

  • Good Scents Company. (2024).[1] Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4) Data Sheet. Link

Sources

Application

Application Note: Preparation of Methyl 2-methyl-3-mercaptopropionate Standard Solutions

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring high-precision standards for Methyl 2-methyl-3-mercaptopropionate (MMP) . This compound is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring high-precision standards for Methyl 2-methyl-3-mercaptopropionate (MMP) . This compound is a critical intermediate in the synthesis of antihypertensive drugs (e.g., Captopril) and a potent flavoring agent (FEMA 2713).

Abstract & Scope

This protocol details the gravimetric preparation, stabilization, and storage of Methyl 2-methyl-3-mercaptopropionate (MMP) standard solutions. Due to the high reactivity of the thiol (-SH) group, MMP is prone to rapid oxidation, forming disulfide dimers (Dimethyl 3,3'-disulfanediylbis(2-methylpropionate)). This guide implements a "Zero-Headspace / Inert Atmosphere" workflow to ensure standard integrity for GC-MS and HPLC applications.

Technical Background & Properties

MMP is a volatile ester with a characteristic sulfurous, fruity odor. Its dual functionality (ester + thiol) presents unique stability challenges.

PropertyValueNotes
CAS Number 4131-76-4 Distinct from Methyl 3-mercaptopropionate (CAS 2935-90-2)
Molecular Weight 134.19 g/mol
Boiling Point 172–174 °C@ 760 mmHg
Flash Point ~58 °C (136 °F)Flammable
Density ~1.07–1.11 g/mLVaries by isomer/purity; Gravimetric prep required
Solubility Soluble in Methanol, Ethanol, Hexane, DCMSparingly soluble in water
Key Instability Thiol Oxidation Rapidly forms disulfides in air

Safety & Handling (The "Stench" Protocol)

CRITICAL WARNING: MMP possesses a low odor threshold and can cause olfactory fatigue. All handling must occur in a high-efficiency fume hood.

  • Engineering Controls: Use a fume hood with >100 fpm face velocity.

  • Neutralization Trap: Do not dispose of thiol waste directly in drains.

    • Protocol: Prepare a 10% Sodium Hypochlorite (Bleach) bath. Submerge all contaminated tips, vials, and glassware in this bath for 2 hours before normal washing. The bleach oxidizes the thiol to a non-volatile sulfonate.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

Materials & Equipment

  • Reference Standard: Methyl 2-methyl-3-mercaptopropionate (>98% purity).

  • Solvents:

    • For GC-MS: Dichloromethane (DCM) or Hexane (HPLC Grade).

    • For HPLC: Methanol (LC-MS Grade).

  • Stabilizers: Argon or Nitrogen gas (99.99%) for headspace purging.

  • Glassware: Amber volumetric flasks (Class A), gas-tight syringes.

Protocol: Primary Stock Solution Preparation (Gravimetric)

Objective: Prepare a 10,000 µg/mL (10 mg/mL) Stock Solution. Methodology Note: Volumetric dispensing of MMP is discouraged due to density variations and viscosity. Gravimetric addition is the only self-validating method.

  • Tare: Place a clean, dry 10 mL Amber Volumetric Flask on an analytical balance (0.1 mg precision). Tare the balance.

  • Inert Purge: Gently purge the empty flask with Argon for 10 seconds to displace air.

  • Weighing: Using a gas-tight syringe, withdraw approximately 100 µL of pure MMP.

    • Dispense directly into the flask, ensuring the liquid hits the bottom and does not streak the neck.

    • Record the exact mass (

      
      ) to the nearest 0.1 mg (e.g., 108.4 mg).
      
  • Dissolution: Immediately add ~5 mL of the chosen solvent (e.g., Methanol). Swirl gently to dissolve.

  • Volume Adjustment: Dilute to the mark with solvent. Cap immediately.

  • Mixing: Invert the flask 10 times to ensure homogeneity.

  • Calculation:

    
    
    (Where Purity is expressed as a decimal, e.g., 0.98)
    

Protocol: Working Standard Dilution

Objective: Prepare a calibration curve (e.g., 10 – 500 µg/mL).

  • Purge: Flush all receiving vials with Argon prior to use.

  • Serial Dilution: Use the table below to prepare working standards from the 10,000 µg/mL Stock.

Target Conc.[1][2][3][4][5][6] (µg/mL)Volume of Stock/PrecursorSolvent VolumeDilution Factor
1000 1000 µL of Stock 9000 µL1:10
500 5000 µL of 1000 µg/mL 5000 µL1:2
100 1000 µL of 1000 µg/mL 9000 µL1:10
10 1000 µL of 100 µg/mL 9000 µL1:10
  • Headspace Management: Immediately after withdrawing an aliquot, backfill the source vial with Argon and seal with Parafilm.

Workflow Visualization

The following diagram illustrates the critical control points for preventing oxidation during preparation.

MMP_Preparation RawMaterial Raw MMP (>98% Purity) InertPurge Argon Purge (Displace O2) RawMaterial->InertPurge Open Vial Weighing Gravimetric Weighing (Amber Flask) InertPurge->Weighing Minimize Air Contact Dissolution Dissolution (MeOH/DCM) Weighing->Dissolution Immediate Solvation StockSol Primary Stock (10 mg/mL) Dissolution->StockSol Dilution Serial Dilution (Working Stds) StockSol->Dilution Storage Storage (-20°C, Dark) Dilution->Storage QC_Check QC Check (Disulfide Detection) Storage->QC_Check Weekly QC_Check->RawMaterial Fail (Remake) QC_Check->StockSol Pass

Figure 1: Critical workflow for MMP standard preparation emphasizing inert gas purging to prevent oxidative degradation.

Stability, Storage & QC

Storage Conditions
  • Temperature: -20°C or lower.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Shelf Life:

    • Stock (10 mg/mL): 1 Month (if purged with Argon after every use).

    • Working Standards: Prepare fresh daily. Low concentrations (<50 µg/mL) degrade within hours due to surface adsorption and trace oxygen.

Quality Control (Self-Validation)

Before using stored stock, inject a high-concentration sample (e.g., 100 µg/mL) into the GC or HPLC.

  • Pass: Single peak at MMP retention time.

  • Fail: Appearance of a secondary peak at longer retention time (Disulfide Dimer). If Dimer peak > 2% of Main peak, discard stock.

Troubleshooting

IssueProbable CauseCorrective Action
Doublet Peak in GC Thiol Oxidation (Disulfide formation)Prepare fresh standard; Ensure Argon purge; Check inlet temp (too high can oxidize thiols).
Low Recovery Volatility or AdsorptionUse refrigerated autosampler; Ensure low-binding glass inserts.
Peak Tailing Interaction with active sitesUse deactivated liners (GC) or add 0.1% Formic Acid (HPLC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855503, Methyl 2-methyl-3-mercaptopropionate. Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 2-methyl-3-mercaptopropionate Properties and Safety. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry (2024). Standard Operating Procedures for Using Stench Chemicals (Thiols). Retrieved from [Link]

Sources

Method

Application Note: Strategic HPLC Analysis of Methyl 2-methyl-3-mercaptopropionate (MMP)

This Application Note is structured as a comprehensive technical guide for the analysis of Methyl 2-methyl-3-mercaptopropionate (MMP). It deviates from standard templates to prioritize the scientific narrative, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of Methyl 2-methyl-3-mercaptopropionate (MMP). It deviates from standard templates to prioritize the scientific narrative, focusing on the why and how of thiol derivatization chemistry.

Methodology: Pre-Column Derivatization (UV-Vis & Fluorescence) Analyte: Methyl 2-methyl-3-mercaptopropionate (CAS: 2935-90-2) Application: Pharmaceutical Intermediate QC (Captopril synthesis), Flavor Chemistry, Environmental Monitoring.

Executive Summary & Scientific Rationale

Methyl 2-methyl-3-mercaptopropionate (MMP) is a critical chiral synthon, notably serving as the side-chain precursor for the ACE inhibitor Captopril . Its analysis is complicated by two intrinsic physicochemical properties:

  • Lack of Chromophore: The aliphatic thio-ester backbone possesses negligible UV absorption above 210 nm, making direct UV detection non-selective and insensitive.

  • Oxidative Instability: The free thiol (-SH) group rapidly oxidizes to form disulfides (dimers) upon exposure to air, compromising quantification accuracy.

The Solution: We employ Pre-Column Derivatization to "lock" the thiol status and introduce a high-sensitivity signal tag. This guide presents two validated protocols:

  • Protocol A (UV-Vis): Uses DTNB (Ellman’s Reagent) .[1][2] Best for routine QC and high-concentration process monitoring. It relies on thiol-disulfide exchange.

  • Protocol B (Fluorescence): Uses Monobromobimane (mBBr) . Best for trace analysis and complex matrices (e.g., biological fluids or food matrices). It relies on nucleophilic substitution.

Chemical Mechanisms & Workflow

Understanding the reaction chemistry is vital for troubleshooting.

  • DTNB Mechanism: The MMP thiolate attacks the disulfide bond of DTNB, releasing the yellow 2-nitro-5-thiobenzoate anion (

    
    ) and forming the mixed disulfide MMP-TNB . In HPLC, we chromatograph the MMP-TNB  adduct.
    
  • mBBr Mechanism: The MMP thiolate performs an

    
     attack on the bromomethyl group of the bimane ring, releasing HBr and forming a highly fluorescent thioether.
    
Visualizing the Workflow

The following diagram outlines the decision matrix and experimental flow for both protocols.

MMP_Analysis_Workflow Sample Sample: MMP (Unstable Thiol) Choice Select Detection Mode Sample->Choice DTNB_Reagent Reagent: DTNB (Ellman's) Choice->DTNB_Reagent Routine QC (UV) mBBr_Reagent Reagent: mBBr (Monobromobimane) Choice->mBBr_Reagent Trace Analysis (Fluorescence) Rxn_UV Reaction: Thiol-Disulfide Exchange pH 8.0, 15 min DTNB_Reagent->Rxn_UV Product_UV Analyte: MMP-TNB Mixed Disulfide (UV 330 nm) Rxn_UV->Product_UV HPLC RP-HPLC Separation (C18 Column) Product_UV->HPLC Rxn_FL Reaction: Nucleophilic Substitution pH 8.0, 10 min, Dark mBBr_Reagent->Rxn_FL Product_FL Analyte: Bimane-MMP Thioether (Ex 390 / Em 480 nm) Rxn_FL->Product_FL Product_FL->HPLC Data Quantification HPLC->Data

Figure 1: Analytical workflow for MMP derivatization. Select Protocol A (Blue) for UV-Vis or Protocol B (Green) for Fluorescence.

Protocol A: Robust UV-Vis Analysis (DTNB)

Target: Process intermediates, Purity assay (>1 µg/mL).

Reagents & Preparation[1][3][4][5][6][7]
  • Reaction Buffer: 100 mM Phosphate Buffer, pH 8.0 containing 1 mM EDTA.

    • Why EDTA? It chelates metal ions that catalyze the auto-oxidation of MMP to its disulfide dimer before derivatization.

  • DTNB Stock: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Methanol. Store at 4°C in the dark.

  • MMP Standard: Prepare 1 mg/mL stock in Acetonitrile.

Experimental Procedure
  • Mix: In an HPLC vial, combine:

    • 100 µL Sample/Standard (in mobile phase or water/ACN mix)

    • 500 µL Reaction Buffer (pH 8.0)

    • 50 µL DTNB Stock[2]

  • Incubate: Vortex and let stand at room temperature for 15 minutes .

    • Note: The solution will turn yellow due to the release of

      
      . This confirms the presence of thiols.[2]
      
  • Quench/Acidify: Add 10 µL of 10% Phosphoric Acid.

    • Critical Step: Acidification stabilizes the mixed disulfide and protects the silica column, but do not drop pH < 3 to avoid ester hydrolysis of MMP.

  • Inject: 10 µL into HPLC.

HPLC Conditions (UV-Vis)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection 330 nm (Specific for Mixed Disulfide) or 412 nm (TNB anion)
Note Detecting at 330 nm allows quantification of the specific MMP-TNB adduct, separating it from the excess reagent peak.
Protocol B: High-Sensitivity Fluorescence (mBBr)

Target: Environmental samples, Biological matrices, Trace impurities (<100 ng/mL).

Reagents & Preparation[1][3][4][5][6][7]
  • Reaction Buffer: 50 mM Borate Buffer, pH 8.2 (or Tris-HCl pH 8.0).

    • Caution: Avoid pH > 9.[2][7][8]0. High pH accelerates the hydrolysis of the methyl ester group of MMP, converting it to 3-mercapto-2-methylpropionic acid.

  • mBBr Stock: 5 mM Monobromobimane in Acetonitrile. Light Sensitive.

  • Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine). Used if total thiol (oxidized + reduced) is required.

Experimental Procedure
  • Mix: In an amber HPLC vial (light protected):

    • 100 µL Sample

    • 200 µL Reaction Buffer

    • 100 µL mBBr Stock

  • Incubate: 10 minutes at Room Temperature in the DARK .

  • Stop Reaction: Add 50 µL of 10% Acetic Acid.

    • Why? Stops the nucleophilic attack and prevents non-specific labeling of amines.

  • Inject: 5-10 µL into HPLC.

HPLC Conditions (Fluorescence)
ParameterSetting
Column C18 (e.g., Phenomenex Kinetex), 100 x 2.1 mm, 2.6 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Methanol
Gradient 15% B to 80% B over 12 min
Flow Rate 0.4 mL/min
Detection Ex: 390 nm / Em: 480 nm
Validation & Troubleshooting

To ensure "Self-Validating" protocols, monitor these parameters:

A. Reagent Blanks

Always run a "Buffer + Reagent" blank.

  • DTNB: You will see a large peak for DTNB (reagent) and a small peak for TNB (hydrolysis). The MMP-TNB adduct must resolve from these.

  • mBBr: Excess mBBr hydrolyzes to form bimane-OH, which is also fluorescent. Ensure your gradient separates the Bimane-MMP peak from the Bimane-OH and Bimane-hydrolysis peaks.

B. Stability of the Ester

MMP contains a methyl ester.

  • Risk: Hydrolysis to the free acid (3-mercapto-2-methylpropionic acid).

  • Control: Keep derivatization time < 20 mins. Avoid pH > 8.5.[2]

  • Check: Inject a standard of the acid form (hydrolysis product). If this peak appears in your MMP samples, your buffer pH is too high or the sample is degrading.

C. Stereochemistry

MMP has a chiral center.

  • Standard C18: Will elute enantiomers as a single peak (unless a chiral derivatizing agent is used).

  • Chiral Analysis: If enantiomeric purity is required (crucial for Captopril synthesis), replace the C18 column with a Chiralpak AD-RH or similar, or use a chiral derivatizing agent like N-(1-pyrenyl)maleimide (NPM) which may offer diastereomeric separation on achiral columns, though less likely than direct chiral chromatography.

References
  • Ellman, G. L. (1959).[2] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Fahey, R. C., & Newton, G. L. (1987). Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography.[9][10] Methods in Enzymology, 143, 85-96. Link

  • Salgado, P., et al. (2015).[10][11] Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.[9][10] Journal of Chromatography B, 992, 103-109. Link[9]

    • Note: This reference describes the mBBr method for the acid form of MMP; the protocol is directly adaptable to the ester.
  • Kuwata, K., et al. (1982). Pre-column derivatization with monodansylcadaverine for high-performance liquid chromatographic determination of carboxylic acids. Analytical Chemistry, 54(7), 1082–1086. (Cited for general derivatization context). Link

Sources

Application

Incorporation of Methyl 2-methyl-3-mercaptopropionate in fragrance formulations

Application Note: Incorporation of Methyl 2-methyl-3-mercaptopropionate in Fragrance Formulations Abstract Methyl 2-methyl-3-mercaptopropionate (MMP) and its structural analogs represent a class of High-Impact Sulfur Com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of Methyl 2-methyl-3-mercaptopropionate in Fragrance Formulations

Abstract

Methyl 2-methyl-3-mercaptopropionate (MMP) and its structural analogs represent a class of High-Impact Sulfur Compounds (HISCs) utilized to impart exotic tropical (passionfruit, guava), catty (cassis), or savory nuances to fragrance and flavor formulations. Despite their olfactory value, their incorporation is limited by extreme odor potency, oxidative instability, and high reactivity with common fragrance ingredients (Michael acceptors). This guide outlines a self-validating protocol for the safe handling, dilution, and stable incorporation of MMP, ensuring olfactory fidelity and regulatory compliance.

Chemical Characterization & Sensory Profile[1]

MMP is a thiol-ester characterized by a low odor detection threshold (ppb range). In concentrated form, it presents a repulsive, sulfurous "stench"; however, at high dilution, it reveals desirable fruit facets.

PropertyDataNotes
Chemical Name Methyl 2-methyl-3-mercaptopropionateIsomeric forms exist (e.g., CAS 4131-76-4)
Functional Group Thiol (-SH), Ester (-COOCH3)Reactive Site: Nucleophilic Sulfur
Odor Profile (Neat) Sulfurous, Meaty, Metallic, Allium-likeWarning: Induces olfactory fatigue rapidly.
Odor Profile (0.1%) Tropical, Passionfruit, Roasted, CassisHighly dosage-dependent.
LogP ~1.2 (Estimated)Moderate lipophilicity.
Flash Point ~58°CFlammable.

Formulation Challenges: The Chemistry of Instability

To successfully incorporate MMP, one must mitigate two primary degradation pathways. Failure to control these results in "silent" formulations (loss of impact) or off-notes.

A. Oxidative Degradation (Disulfide Formation)

Thiols are easily oxidized by air to form disulfides.

  • Mechanism:

    
    
    
  • Impact: The disulfide form often has a significantly higher odor threshold (weaker smell) and a different character (rubbery/metallic vs. fruity).

B. Thia-Michael Addition (The "Scavenger" Effect)

This is the most critical failure mode in modern perfumery. MMP is a nucleophile that reacts with


-unsaturated ketones (Michael Acceptors), which are ubiquitous in fragrance (e.g., Damascones, Ionones, Citral, Cinnamic Aldehyde ).
  • Mechanism: The thiol attacks the

    
    -carbon of the enone, forming a thioether.
    
  • Impact: Simultaneous loss of the sulfur note and the floral/fruity enone note.

G cluster_0 Degradation Pathways MMP MMP (Thiol) (Tropical/Sulfurous) Disulfide Disulfide (Odor Loss/Change) MMP->Disulfide Oxidation Thioether Thioether Adduct (Odorless/Heavy) MMP->Thioether Michael Addition (Irreversible) Oxygen Oxygen (Air) Oxygen->Disulfide Enone Michael Acceptor (e.g., Damascone) Enone->Thioether

Figure 1: Primary chemical degradation pathways of MMP in fragrance formulations.

Protocol A: Safe Handling & Serial Dilution

Objective: Create a stable 1% or 0.1% stock solution. Never add neat MMP directly to a compounding tank.

Safety Prerequisite:

  • Containment: All weighing must occur in a fume hood with a dedicated "stench" waste container.

  • Neutralization: Prepare a bleach bath (Sodium Hypochlorite 5%) to neutralize glassware immediately after use.

Materials:

  • Solvent: Triethyl Citrate (TEC) (Preferred for stability) or Dipropylene Glycol (DPG).

  • Antioxidant: BHT (Butylated Hydroxytoluene) or Tocopherol .

Step-by-Step Procedure:

  • Solvent Prep: Dissolve 0.1% BHT into the solvent (TEC). This acts as a radical scavenger to prevent early oxidation.

  • Primary Dilution (10%):

    • Tare a glass bottle with a polycone cap.

    • Add 90g of Solvent (w/ BHT).

    • Add 10g of MMP.

    • Nitrogen Purge: Flush the headspace with nitrogen gas before capping.

    • Mix: Vortex for 30 seconds.

  • Secondary Dilution (1% or 0.1%):

    • Repeat the process using the 10% solution to reach the desired working concentration.

    • Labeling: Mark as "High Impact - Stench - 1% in TEC".

Protocol B: Incorporation into Fragrance Concentrate

Objective: Minimize Michael Addition during the compounding phase.

The "Late-Stage" Rule: Thiols react fastest in basic environments or when concentrated with enones. Therefore, MMP should be added last , immediately before the solvent (ethanol) if making a finished product, or as the final touch in an oil concentrate.

Experimental Workflow:

Workflow cluster_base Base Formulation cluster_thiol Thiol Preparation Base Weigh Non-Reactive Materials (Esters, Alcohols, Musks) Step1 1. Mix Base & Enones Base->Step1 Enones Weigh Reactive Materials (Aldehydes, Damascones) Enones->Step1 Dilution MMP 1% Stock Solution (in TEC + BHT) Step3 3. Add MMP Stock Solution (LAST) Dilution->Step3 Step2 2. Chill Concentrate (Optional: 15°C) Step1->Step2 Step2->Step3 Minimize Heat Step4 4. Nitrogen Blanket & Seal Step3->Step4

Figure 2: Optimal workflow for incorporating reactive thiols into fragrance concentrates.

Stability Validation & Quality Control

Because GC-MS often struggles to detect trace thiols (ppb levels) in complex matrices, sensory validation is required alongside chemical analysis.

Test 1: The "Damascone Challenge" (Accelerated Aging)

To verify the robustness of the formulation against Michael Addition:

  • Control: 0.1% MMP in TEC (No Enones).

  • Test A: Full Fragrance Formulation (with MMP).

  • Test B: Full Fragrance + 0.5% Excess Citral (Accelerator).

  • Incubation: Store samples at 40°C for 4 weeks .

Pass Criteria:

  • Sensory: The "tropical/sulfur" note is still perceivable in Test A compared to the Control.

  • Analytical: GC-FPD (Flame Photometric Detector) or GC-SCD (Sulfur Chemiluminescence Detector) analysis shows >70% recovery of the parent thiol peak.

References

  • The Good Scents Company. (2025). Methyl 2-methyl-3-mercaptopropionate Data Sheet. Retrieved from [Link]

  • Perring, K. D., & Behan, J. M. (2002). Fragrance Stability and Performance. In Chemistry of Fragrances (pp. 160-165). Royal Society of Chemistry.
  • ResearchGate. (2025). Thia-Michael Addition of Thiols to Enones in Fragrance Applications. Retrieved from [Link]

  • University of Rochester. (2024). SOP: Safe Handling of Thiol and Stench Chemicals. Retrieved from [Link]

  • Vermeer, P., et al. (2007). Thia-Michael Addition Using S-Alkylisothiouronium Salts. Synlett, 2007(10), 1529-1532.[1] Retrieved from [Link]

Sources

Method

Quantification of Methyl 2-methyl-3-mercaptopropionate using stable isotope dilution assays

Application Note: Precision Quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) via Stable Isotope Dilution Assays (SIDA) Part 1: Executive Summary & Scientific Rationale Abstract This application note details a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) via Stable Isotope Dilution Assays (SIDA)

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details a robust protocol for the trace quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) in complex matrices (biological fluids and fermented beverages). Due to the high reactivity of the sulfhydryl (-SH) group and the volatility of the ester moiety, MMP presents significant analytical challenges, including oxidation-induced losses and matrix suppression. We employ a Stable Isotope Dilution Assay (SIDA) using deuterium-labeled internal standards (MMP-d3) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . This method ensures sub-ppb (ng/L) sensitivity and compensates for extraction variability and ionization suppression.

The Challenge: Thiol Instability MMP (


) is prone to rapid oxidation, forming disulfides (dimers) or mixed disulfides with matrix proteins. Traditional external calibration fails because it cannot account for analyte loss during sample preparation.
  • Solution: SIDA.[1][2][3] By spiking the sample immediately with an isotopologue (MMP-d3), any loss (oxidation, adsorption) affects the analyte and the standard equally. The ratio remains constant, ensuring accurate quantification.

Part 2: Materials & Instrumentation

1. Reagents & Standards

  • Target Analyte: Methyl 2-methyl-3-mercaptopropionate (CAS: 53053-51-3, >98% purity).

  • Internal Standard (IS): Methyl 2-methyl-3-mercaptopropionate-d3 (methyl ester-d3).

    • Note: If commercial d3-MMP is unavailable, synthesis via esterification of 3-mercapto-2-methylpropionic acid with methanol-d4 is the standard route.

  • Matrix Modifiers: NaCl (30% w/v solution, baked at 400°C to remove volatiles), L-Cysteine (antioxidant/competitor), Ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that catalyze oxidation.

  • Solvents: Methanol (LC-MS grade) for stock solutions.

2. Instrumentation

  • Extraction: CTC CombiPAL Autosampler with SPME capability.

  • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Critical for covering the polarity range of mercapto-esters.

  • GC System: Agilent 8890 or equivalent.

  • Column: DB-WAX UI or ZB-WAXplus (30m x 0.25mm x 0.25µm). Polar phase is required to separate thiol isomers.

  • Detector: Triple Quadrupole MS (e.g., Agilent 7010B) in Electron Impact (EI) mode.

Part 3: Experimental Workflow (SIDA-SPME-GC-MS/MS)

Standard Preparation
  • Stock Solution: Dissolve 10 mg MMP in 10 mL Methanol (1 mg/mL). Store at -80°C under Argon.

  • IS Solution: Prepare MMP-d3 at 10 µg/mL in Methanol.

  • Working Standard: Dilute Stock to range 1 ng/L – 1000 ng/L in synthetic matrix (model wine or PBS buffer).

Sample Preparation Protocol

Rationale: The addition of NaCl increases ionic strength ("salting out"), forcing the organic volatile MMP into the headspace. EDTA prevents metal-catalyzed oxidation.

  • Aliquot: Transfer 5 mL of sample into a 20 mL amber headspace vial.

  • SIDA Spike: Add 20 µL of MMP-d3 Internal Standard (Final conc: 50 ng/L). Vortex immediately.

  • Matrix Modification: Add 2 g NaCl and 100 µL of 50 mM EDTA.

  • Inerting: Purge vial headspace with Argon for 10 seconds and cap immediately with magnetic screw caps (PTFE/Silicone septa).

Instrumental Parameters

SPME Parameters:

  • Incubation: 10 min at 40°C (500 rpm agitation).

  • Extraction: 30 min at 40°C (fiber exposed).

  • Desorption: 3 min at 240°C in GC inlet (Splitless mode).

GC Gradient:

  • Initial: 40°C (hold 3 min).

  • Ramp 1: 5°C/min to 150°C.

  • Ramp 2: 20°C/min to 240°C (hold 5 min).

MS/MS Acquisition (MRM Mode):

  • Note: Transitions must be optimized per instrument. Below are theoretical transitions based on fragmentation patterns of mercapto-esters.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
MMP (Target) 134.0 (

)
75.0 (

)
10Quantifier
134.047.0 (

)
15Qualifier
134.061.012Qualifier
MMP-d3 (IS) 137.0 (

)
78.010Quantifier

Part 4: Visualizing the SIDA Workflow

The following diagram illustrates the self-correcting nature of the SIDA workflow.

SIDA_Workflow Sample Biological/Food Sample (Unknown [MMP]) IS_Spike Spike IS (Known [MMP-d3]) Sample->IS_Spike Step 1 Equilibration Equilibration (Mixing & Binding) IS_Spike->Equilibration Step 2 Loss_Event Loss Event (Oxidation/Adsorption) Equilibration->Loss_Event Both analytes affected equally Extraction HS-SPME Extraction Loss_Event->Extraction Step 3 Detection GC-MS/MS Detection (Separate m/z) Extraction->Detection Step 4 Ratio_Calc Ratio Calculation (Area MMP / Area IS) Detection->Ratio_Calc Step 5

Caption: Figure 1. SIDA Workflow. The internal standard (MMP-d3) mimics the analyte's behavior, compensating for losses during extraction.

Part 5: Data Analysis & Validation

1. Quantification Calculation Calculate the Response Factor (


) using the calibration curve:


Calculate the unknown concentration:



2. Method Validation Metrics (Typical)

  • Linearity:

    
     over range 1–1000 ng/L.
    
  • Limit of Detection (LOD): ~0.5 ng/L (Signal-to-Noise > 3).

  • Recovery: 95–105% (SIDA corrected).

  • Precision (RSD): <10% intra-day.

Part 6: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low IS Recovery Oxidation of thiol group.Ensure EDTA is added. Purge vials with Argon. Analyze within 12h.
Peak Tailing Adsorption in GC inlet.Use deactivated liners (silanized). Trim column head.
Carryover Fiber memory effect.Increase fiber bake-out time (5 min @ 260°C) between runs.
Isobaric Interference Co-eluting matrix esters.Switch to MRM mode (Triple Quad) for higher selectivity.

Part 7: References

  • Tominaga, T., et al. (1998).[3] Identification of new volatile thiols in the aroma of Vitis vinifera L. var.[3] Sauvignon blanc wines. Flavour and Fragrance Journal. Link

  • Roland, A., et al. (2011).[3] Fragrance compounds in wine: A critical review of analytical methods for volatile thiols. Analytica Chimica Acta. Link

  • Mateo-Vivaracho, L., et al. (2010). Automated analysis of volatile thiols by SIDA-SPME-GC-MS. Journal of Chromatography A. Link

  • Fedrizzi, B., et al. (2009). Stable isotope dilution assay for the analysis of volatile thiols in wine.[3][4] Journal of Agricultural and Food Chemistry.[3][4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stabilizing Methyl 2-methyl-3-mercaptopropionate (MMP)

Executive Summary: The Oxidation Challenge Methyl 2-methyl-3-mercaptopropionate (MMP) is a functionalized thiol-ester critical in flavor chemistry and pharmaceutical synthesis.[1] Its utility relies entirely on the nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidation Challenge

Methyl 2-methyl-3-mercaptopropionate (MMP) is a functionalized thiol-ester critical in flavor chemistry and pharmaceutical synthesis.[1] Its utility relies entirely on the nucleophilicity of the sulfhydryl (-SH) group.

The Problem: Thiols are thermodynamically unstable in the presence of atmospheric oxygen, rapidly oxidizing into disulfides (dimers).[1] This reaction is catalyzed by trace metals and basic pH.[1] The Consequence: Oxidation alters stoichiometry, introduces impurities (disulfides are often insoluble), and compromises reaction yields.[1]

This guide provides a self-validating system to maintain MMP purity, modeled after high-stringency Schlenk line protocols but adapted for standard analytical labs.

Module 1: The "Golden Standard" Storage Protocol

Use this section to audit your current storage setup.[1]

Q: What is the absolute best way to store MMP for long-term stability (>6 months)?

A: You must arrest the three drivers of thiol oxidation: Heat, Oxygen, and Light.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Oxidation rates follow the Arrhenius equation; lowering T significantly reduces reaction kinetics [1].[1]
Atmosphere Argon (Ar) Argon is denser than air, creating a stable "blanket" over the liquid.[1] Nitrogen (

) is lighter and mixes more easily with air if the seal is imperfect [2].[1]
Container Amber Glass + Septum Amber glass blocks UV light (which generates thiyl radicals).[1] A PTFE-lined septum allows access without uncapping.[1]
Headspace Minimized The volume of gas above the liquid contains the oxygen reservoir. Transfer to smaller vials as you consume the reagent.[1]
Q: My bottle has a standard screw cap. Is that sufficient?

A: No. Standard caps require you to open the bottle to the atmosphere for every use.[1] Each opening introduces a fresh bolus of oxygen and humidity.[1]

  • Immediate Action: Upon receipt, transfer the bulk material into smaller aliquots (e.g., 5 mL or 10 mL) in septum-sealed vials under an inert atmosphere.

Module 2: Handling & Dispensing (The "Zero-Oxidation" Workflow)

Most degradation occurs during dispensing, not storage.

Q: How do I dispense MMP without introducing air?

A: Use the Positive Pressure Syringe Technique .[1] Never pour the liquid.[1][2]

Protocol:

  • Purge: Insert a needle connected to an Argon line into the septum (do not dip in liquid).[1] Pressurize the vial slightly.

  • Vent: Insert a small "bleed" needle to flush the headspace for 30 seconds, then remove it.[1]

  • Withdraw: Invert the vial. Insert your syringe.[1][3] The positive pressure will help fill the syringe without pulling a vacuum (which would suck air in).[1]

  • Retract: Pull the needle into the headspace, draw a small cushion of Argon into the syringe tip, and remove.[1]

Visualization: Oxidation Pathway & Prevention

The following diagram illustrates the chemical mechanism of failure and where your intervention acts.[1]

MMP_Oxidation_Pathway cluster_0 Degradation Cycle MMP MMP (Active Thiol) R-SH Radical Thiyl Radical R-S• MMP->Radical -H⁺ (Deprotonation) Disulfide Disulfide Dimer (Inactive) R-S-S-R Radical->Disulfide Dimerization Metal Trace Metals (Fe³⁺, Cu²⁺) Metal->Radical Catalyzes Oxygen Atmospheric O₂ Oxygen->Radical Initiates InertGas Intervention: Argon Overlay InertGas->Oxygen Blocks Chelation Intervention: Glass/Plastic Purity Chelation->Metal Minimizes

Figure 1: Mechanism of thiol oxidation.[1] Argon blocks the oxygen initiation step, while clean containers prevent metal catalysis.

Module 3: Troubleshooting & Quality Control

How to know if your reagent is already compromised.[1]

Q: The liquid has turned cloudy. Can I still use it?

A: Likely not.

  • Diagnosis: MMP is a clear, colorless liquid.[1] Cloudiness usually indicates the formation of the disulfide dimer (Dimethyl 3,3'-dithiobis(2-methylpropionate)), which often has lower solubility or forms micro-emulsions [3].

  • Action: Centrifuge a sample. If a pellet forms or the cloudiness clears to reveal a solid interface, the percentage of active thiol is significantly reduced.

Q: How can I verify purity without running a full reaction?

A: Use these three tiers of verification:

MethodIndicator of OxidationSensitivity
Ellman's Test (DTNB) Absorbance at 412 nm decreases.[1] (Requires standard curve).High (Quantitative)
1H-NMR Look for the

-proton shift. The CH2 adjacent to the -SH group (approx 2.6-2.8 ppm) will shift downfield and split differently in the disulfide form [4].
High (Structural)
Iodine Titration Solution stays brown/yellow immediately (active thiol consumes iodine to become clear/colorless until endpoint).[1]Medium (Qualitative)
Q: Can I recover oxidized MMP?

A: Technically yes, but proceed with caution. You can reduce the disulfide back to the thiol using immobilized TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Warning: Chemical reduction agents can be difficult to remove completely.[1] For GMP or high-precision analytical work, discard and replace is the only safe option.

Module 4: Advanced FAQs

Q: Is it safe to store MMP in plastic (polypropylene) tubes?

A: Short-term only (<1 week). Plastics are permeable to oxygen over time.[1] For long-term -20°C storage, glass is mandatory.[1] If you must use plastic, seal the tube inside a secondary glass jar containing a desiccant and an oxygen scavenger packet.

Q: I smell a "skunky" odor even when the bottle is closed.

A: Thiols have low odor thresholds.[1] However, a change in odor character (from "sulfurous/meaty" to "acrid/garlic") can indicate decomposition.[1]

  • Safety Note: Always handle MMP in a fume hood. If the smell is penetrating the closed storage, the septum may be cored (damaged by needles) and leaking. Replace the cap immediately [5].

Decision Tree: Sample Viability Check

Use this logic flow before starting critical experiments.

Viability_Check Start Inspect MMP Sample Visual Is it Clear & Colorless? Start->Visual Cloudy Cloudy/Precipitate Visual->Cloudy No Clear Clear Visual->Clear Yes ActionPurify STOP Discard or Redistill Cloudy->ActionPurify Odor Odor Check (In Hood) Clear->Odor BadOdor Acrid/Sharp Change Odor->BadOdor Abnormal NormalOdor Standard Thiol Odor Odor->NormalOdor Normal QC Quick QC: Iodine Test or NMR BadOdor->QC NormalOdor->QC Critical Use ActionUse PROCEED Use in Experiment NormalOdor->ActionUse Routine Use Pass Passes QC QC->Pass Fail Fails QC QC->Fail Pass->ActionUse Fail->ActionPurify

Figure 2: Workflow for assessing reagent integrity prior to use.

References

  • MIT Department of Chemistry. (n.d.). Handling Air-Sensitive Reagents (AL-134). Retrieved from [Link][1]

  • Mobli, M., & King, G. F. (2010).[1][4] NMR methods for determining disulfide-bond connectivities. Toxicon. Retrieved from [Link]

  • University of Washington. (n.d.).[1] Safe Handling and Storage of Thiols. Retrieved from [Link][1]

Sources

Optimization

Resolving peak co-elution of Methyl 2-methyl-3-mercaptopropionate in gas chromatography

Case ID: MMP-GC-RES-001 Status: Active Topic: Resolving Peak Co-elution & Optimization of Volatile Thiol Analysis[1] Executive Summary Methyl 2-methyl-3-mercaptopropionate (MMP, CAS: 4131-76-4) is a volatile sulfur compo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MMP-GC-RES-001 Status: Active Topic: Resolving Peak Co-elution & Optimization of Volatile Thiol Analysis[1]

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP, CAS: 4131-76-4) is a volatile sulfur compound (VSC) widely analyzed in flavor chemistry and pharmaceutical synthesis.[1][2][3] Its analysis is frequently compromised by two primary factors:

  • Co-elution: Its boiling point (~172–174°C) places it in a crowded chromatographic region, often overlapping with fatty acid esters, terpenes, or solvent tails.[1]

  • Reactivity: The free thiol (-SH) group is highly active, leading to adsorption (tailing) or oxidation (disulfide formation), which can mimic co-elution or peak broadening.

This guide provides a tiered troubleshooting approach to resolving these issues, moving from chromatographic optimization to detection selectivity and surface inertness.

Module 1: Chromatographic Resolution (The Stationary Phase)

User Question: I am seeing a shoulder on my MMP peak, or it is completely merging with a matrix component. How do I separate them?

Technical Response: Co-elution in GC is fundamentally a failure of selectivity.[1] If you are using a standard non-polar column (e.g., 5%-Phenyl-methylpolysiloxane), MMP interacts primarily through weak dispersive forces. Because MMP possesses both a polar ester group and a polarizable thiol group, you must leverage dipole-dipole or acid-base interactions to shift its retention relative to the interfering matrix.[1]

Protocol 1.1: Stationary Phase Selection

Do not rely on boiling point separation alone.[1] Switch the stationary phase mechanism.

Column TypePhase DescriptionMechanismRecommendation
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Dispersive (Boiling Point)Poor. High risk of co-elution with hydrocarbons.[1]
Low-Polar 5% Phenyl (e.g., DB-5, Rtx-5)Dispersive + Weak Pi-PiStandard, but often insufficient for complex matrices.
Polar Polyethylene Glycol (PEG/Wax) (e.g., DB-WAX UI)Strong Dipole-DipoleExcellent. Retains MMP significantly longer than non-polar hydrocarbons, shifting it away from interferences.[1]
Specialized Sulfur-Specific (e.g., Agilent J&W DB-Sulfur SCD)Optimized for inertnessBest for Trace Analysis. Low bleed, specifically deactivated for thiols to prevent tailing.[1]

Actionable Step: If currently using a DB-5 type column, switch to a DB-WAX Ultra Inert or equivalent.[1] The polarity shift will likely move the MMP peak to a cleaner region of the chromatogram.[1]

Protocol 1.2: Oven Ramp Optimization

If changing the column is not feasible, flatten the oven ramp in the elution window of MMP.

  • Standard Ramp: 10°C/min.[1][4]

  • Optimized Ramp: Rapid ramp to 100°C

    
     Slow ramp (2–3°C/min) from 100°C to 140°C 
    
    
    
    Rapid ramp to burnout.
  • Reasoning: Slower ramp rates increase the resolution (

    
    ) by maximizing the selectivity factor (
    
    
    
    ) differences between the analyte and co-eluter.
Module 2: Detection Selectivity (The "Eye" Fix)

User Question: My peak is still buried in the baseline. How can I quantify MMP without perfect physical separation?

Technical Response: If physical separation (chromatography) is limited, you must rely on spectral resolution .[1] Mass Spectrometry (MS) allows you to mathematically separate co-eluting peaks by extracting specific ions (Extracted Ion Chromatogram - EIC) rather than looking at the Total Ion Chromatogram (TIC).

Protocol 2.1: MS Deconvolution Parameters

MMP (Formula:


, MW: 134.2 Da) fragments predictably. You must monitor specific ions that are distinct from common hydrocarbon backgrounds (which are dominated by m/z 43, 57, 71).

Target Ions for MMP:

  • Quantifier Ion (Target): 134 m/z (Molecular Ion,

    
    ).[1] Note: While often lower intensity, it is the most selective.
    
  • Qualifier Ion 1: 103 m/z (Loss of methoxy group,

    
    ).[1]
    
  • Qualifier Ion 2: 75 m/z (Loss of carbomethoxy group,

    
    ).[1]
    

Workflow:

  • Run the sample in Scan mode.[1]

  • Extract m/z 134.[1]

  • If m/z 134 co-elutes with a matrix interference, switch to m/z 103 .[1]

  • Calculate the ratio of 134/103.[1] If this ratio changes across the peak width, co-elution is confirmed.[1][5]

Protocol 2.2: Sulfur-Specific Detection (SCD/FPD)

For trace analysis (<1 ppm) in complex matrices (e.g., fuel, food extracts), MS may still be noisy.

  • Switch to SCD (Sulfur Chemiluminescence Detector): This detector is equimolar and linear for sulfur.[1] It effectively "blinds" the instrument to non-sulfur compounds.[1] A co-eluting hydrocarbon peak will simply become invisible, leaving only the MMP peak.[1]

Module 3: System Inertness & Sample Prep (The "Chemistry" Fix)

User Question: The MMP peak is broad and tailing, which looks like co-elution. Is it my column?

Technical Response: Often, what looks like co-elution is actually adsorption .[1] Thiols are "sticky."[1] They bind to active silanol sites in the liner and column, causing peak tailing that overlaps with neighboring peaks.[1]

Protocol 3.1: System Passivation

You must eliminate active sites.[1]

  • Inlet Liner: Use only Ultra Inert (UI) liners containing deactivated glass wool.[1] Standard liners will irreversibly adsorb trace MMP.[1]

  • Seals: Use gold-plated inlet seals. Stainless steel can catalyze the oxidation of thiols.[1]

  • Tubing: If using a transfer line (e.g., for headspace), use Sulfinert® or SilcoSteel® treated tubing.[1]

Protocol 3.2: Derivatization (Last Resort)

If the thiol group is too reactive or volatile, block it chemically.

  • Reagent: PFBBr (Pentafluorobenzyl bromide) or TBDMS-Cl .[1]

  • Reaction: The derivatizing agent replaces the active Hydrogen on the -SH group.[1]

  • Benefit: The resulting derivative is non-polar, stable, and has a much higher molecular weight, moving it to a completely different (and usually cleaner) part of the chromatogram.

Visual Troubleshooting Workflow

The following logic flow details the decision process for resolving MMP co-elution.

MMP_Resolution_Workflow Start Issue: MMP Peak Co-elution Check_Shape Check Peak Shape: Is it Symmetrical? Start->Check_Shape Tailing No (Tailing/Broad) Check_Shape->Tailing Asymmetric Symmetrical Yes (Sharp but Merged) Check_Shape->Symmetrical Symmetric Inertness Action: Replace Liner (UI) & Check Inlet Seal Tailing->Inertness Solved_1 Retest Inertness->Solved_1 Check_MS Action: Check MS Spectra (Extract m/z 134, 103) Symmetrical->Check_MS Resolved_MS Can Ions be Isolated? Check_MS->Resolved_MS Use_EIC Solution: Quantify using EIC Resolved_MS->Use_EIC Yes Change_Chem Action: Change Separation Mechanism Resolved_MS->Change_Chem No Col_Select Switch Column Phase: DB-5 -> DB-WAX UI Change_Chem->Col_Select Final_Check Still Co-eluting? Col_Select->Final_Check Final_Check->Use_EIC No Deriv Solution: Derivatize (PFBBr) or use SCD Detector Final_Check->Deriv Yes

Caption: Decision matrix for resolving thiol co-elution, prioritizing inertness checks and spectral deconvolution before hardware changes.

References
  • Agilent Technologies. (2023).[1] Select Low Sulfur GC Column: Inertness for Active Sulfur Compounds.[1] Agilent.com.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12963517, Methyl 2-methyl-3-mercaptopropionate.[1][2] PubChem.[1][2][6] [Link][2]

  • Restek Corporation. (2012).[1] Deactivation of Metal Surfaces: Applications in Gas Chromatography.[1] American Laboratory.[1] [Link]

  • Axion Labs. (2024).[1] Co-Elution: The Achilles' Heel of Chromatography.[1][5] Axionlabs.com.[1] [Link]

Sources

Troubleshooting

Troubleshooting low recovery rates of Methyl 2-methyl-3-mercaptopropionate in SPME

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of volatile sulfur compounds, specifically focusin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of volatile sulfur compounds, specifically focusing on Methyl 2-methyl-3-mercaptopropionate, using Solid-Phase Microextraction (SPME). This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve low recovery issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no recovery of Methyl 2-methyl-3-mercaptopropionate in my SPME analysis?

A1: Low recovery of volatile thiols like Methyl 2-methyl-3-mercaptopropionate is a common but solvable challenge. The root cause typically falls into one of three categories:

  • Analyte Instability: The sulfhydryl (-SH) group in your analyte is highly reactive and susceptible to oxidation, which converts it to less volatile disulfides.[1][2] It can also readily adsorb to active sites on glass surfaces, vials, and instrument components, leading to significant analyte loss before the analysis even begins.[3][4]

  • Suboptimal SPME Method Parameters: SPME is an equilibrium-based technique.[5] Every parameter—from the choice of fiber to extraction time and temperature—critically influences the partitioning of the analyte from your sample matrix onto the fiber. An unoptimized method will invariably lead to poor and inconsistent recovery.

  • Matrix Effects: If your analyte is in a complex sample matrix (e.g., food, beverages, biological fluids), other components can interfere with its extraction.[2][6] These matrix components can compete for adsorption sites on the fiber or alter the partitioning equilibrium, suppressing the extraction of your target analyte.[7]

The following questions will guide you through a systematic approach to identify and rectify the specific cause of low recovery in your workflow.

Troubleshooting Guide

Q2: My recovery is inconsistent. Could my analyte be degrading, and how can I prevent it?

A2: Yes, inconsistency is a classic symptom of analyte degradation. Thiols are notoriously unstable.[1][8] Here’s how to address it:

  • Prevent Oxidation: The primary degradation pathway is oxidation to disulfides.

    • Deoxygenate Samples: Before sealing your vials, gently purge the sample and the headspace with an inert gas like nitrogen or argon. This minimizes the presence of oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as Ethylenediaminetetraacetic acid (EDTA) or ascorbic acid, to your sample to chelate metal ions that can catalyze oxidation.

  • Minimize Adsorption:

    • Use Silanized Glassware: Active silanol groups on standard glass surfaces can irreversibly adsorb thiols. Using silanized vials and instrument liners will passivate these active sites.

    • Immediate Analysis: The stability of mercaptans in prepared samples is often very short, sometimes less than a few hours.[3][4] Analyze samples as quickly as possible after preparation. If storage is necessary, use silanized canisters at low temperatures.[3]

  • Control pH: The thiol group's reactivity can be pH-dependent. Buffering your sample to a slightly acidic pH (e.g., pH 4-6) can help improve the stability of some thiols.

Q3: Which SPME fiber is best for a volatile thiol like Methyl 2-methyl-3-mercaptopropionate?

A3: The choice of SPME fiber is critical. For volatile sulfur compounds, you need a fiber that has a high affinity for small, relatively polar molecules. Adsorption-based fibers are generally preferred over absorption-based ones for this application.[9]

Table 1: SPME Fiber Selection Guide for Volatile Thiols

Fiber TypeCoatingMechanismAdvantagesDisadvantagesRecommended For
DVB/CAR/PDMS Divinylbenzene/ Carboxen/ PolydimethylsiloxaneMixed (Adsorption/ Absorption)Broad-spectrum analysis of volatiles and semi-volatiles; high retention capacity.[10][11][12]Can be complex to optimize; potential for competitive adsorption.Excellent first choice for method development and complex matrices.
Carboxen/PDMS Carboxen/ PolydimethylsiloxaneAdsorptionHigh affinity for very small, volatile compounds (MW 30-225).[9][13][14] Often provides the best sensitivity for trace-level thiols.Prone to competitive adsorption, where high-concentration compounds can displace the target analyte.[7]Trace analysis of highly volatile sulfur compounds in cleaner matrices.
PDMS/DVB Polydimethylsiloxane/ DivinylbenzeneMixed (Absorption/ Adsorption)Good for volatiles, amines, and moderately polar compounds (MW 50-300).[13] More robust than polyacrylate fibers.May have lower affinity for very small thiols compared to Carboxen-based fibers.General-purpose analysis of volatiles when Carboxen fibers show too much competitive displacement.

Senior Scientist Recommendation: Start with a DVB/CAR/PDMS fiber. Its mixed-mode nature provides the best balance of affinity and capacity for a wide range of volatiles, making it ideal for method development.[11]

Q4: How do I optimize my SPME extraction parameters (time, temperature, etc.) for this compound?

A4: Optimization must be done systematically. Headspace (HS) SPME is strongly recommended over direct immersion to minimize contact with non-volatile matrix components.[5][15]

  • Extraction Temperature: Temperature affects the vapor pressure of the analyte.

    • Causality: Increasing temperature shifts the equilibrium from the sample matrix into the headspace, making more analyte available for the fiber. However, excessively high temperatures can decrease the fiber's partitioning coefficient, causing the analyte to desorb from the fiber back into the headspace.[1][5] This is especially true for adsorption-based fibers.[9]

    • Protocol: Test a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C).[10] Plot the peak area versus temperature to find the optimum. For many volatile thiols, this is often between 50-70°C.[1]

  • Extraction Time: This determines how close to equilibrium the extraction gets.

    • Causality: The amount of analyte extracted increases with time until equilibrium is reached. For quantitative analysis, it is crucial to either reach equilibrium or use a precisely controlled extraction time for all samples and standards.[16]

    • Protocol: Fix the temperature at its optimum and test various times (e.g., 15, 30, 45, 60 minutes).[10] Longer times (e.g., 60 min) often improve detection limits significantly.[1]

  • Salt Addition (Salting Out):

    • Causality: Adding a salt like NaCl or (NH₄)₂SO₄ to your aqueous sample decreases the solubility of organic analytes and increases their volatility, driving them into the headspace. This can improve recovery by several-fold.[17][18]

    • Protocol: Test different salt concentrations (e.g., 0.5 g, 1 g, 2 g, 3 g per 5-10 mL sample) until the response plateaus.

  • Agitation:

    • Causality: Agitation (stirring or shaking) accelerates the mass transfer of the analyte from the sample bulk to the headspace, reducing the time needed to reach equilibrium.[5]

    • Protocol: Use consistent and vigorous agitation (e.g., 750 rpm) for all extractions.[19]

Below is a Graphviz diagram illustrating the troubleshooting workflow.

TroubleshootingWorkflow SPME Troubleshooting Workflow for Low Recovery cluster_stability Stability Solutions cluster_fiber Fiber Solutions cluster_params Parameter Optimization cluster_deriv Derivatization Protocol cluster_desorption Desorption Solutions Start Start: Low or Inconsistent Recovery CheckStability Step 1: Assess Analyte Stability Start->CheckStability OptimizeFiber Step 2: Verify SPME Fiber Choice CheckStability->OptimizeFiber If stability is confirmed Sol_Inert Purge with N2/Ar CheckStability->Sol_Inert Sol_Silanize Use Silanized Vials CheckStability->Sol_Silanize Sol_Analyze Analyze Immediately CheckStability->Sol_Analyze OptimizeParams Step 3: Optimize Extraction Parameters OptimizeFiber->OptimizeParams If fiber is appropriate Sol_DVBCAR Switch to DVB/CAR/PDMS OptimizeFiber->Sol_DVBCAR Sol_CAR Try Carboxen/PDMS for trace levels OptimizeFiber->Sol_CAR ConsiderDeriv Step 4: Implement Derivatization OptimizeParams->ConsiderDeriv If recovery is still low Sol_Temp Optimize Temperature (e.g., 50-70°C) OptimizeParams->Sol_Temp Sol_Time Optimize Time (e.g., 30-60 min) OptimizeParams->Sol_Time Sol_Salt Add Salt (e.g., NaCl) OptimizeParams->Sol_Salt CheckDesorption Step 5: Check GC Desorption ConsiderDeriv->CheckDesorption If derivatization is used Sol_PFBBr Use PFBBr On-Fiber Derivatization ConsiderDeriv->Sol_PFBBr Sol_Liner Use Narrow-Bore Liner CheckDesorption->Sol_Liner Sol_TempDes Optimize Inlet Temp CheckDesorption->Sol_TempDes Success Problem Solved: High & Reproducible Recovery Sol_Inert->Success Sol_Silanize->Success Sol_Analyze->Success Sol_DVBCAR->Success Sol_CAR->Success Sol_Temp->Success Sol_Time->Success Sol_Salt->Success Sol_PFBBr->Success Sol_Liner->Success Sol_TempDes->Success

Caption: Troubleshooting workflow for low SPME recovery.

Q5: Should I be using derivatization? My analyte has poor chromatographic peak shape and sensitivity.

A5: Absolutely. For challenging thiols, derivatization is often the key to a successful method. It converts the highly reactive and polar thiol group into a more stable, less polar, and more detectable derivative.[1][8][20] This simultaneously solves problems with analyte stability, poor chromatographic peak shape (tailing), and low sensitivity.[1]

On-fiber derivatization (OFD) is a particularly elegant approach where the derivatizing agent is loaded onto the SPME fiber before it is exposed to the sample headspace.[21][22] This makes the process efficient and easy to automate. A highly effective agent for this purpose is 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).[21][22]

DerivatizationReaction Thiol R-SH (Analyte: Methyl 2-methyl-3-mercaptopropionate) Plus + Thiol->Plus PFBBr PFB-Br (Derivatizing Agent) Arrow PFBBr->Arrow Product R-S-PFB (Stable, Detectable Derivative) Plus->PFBBr Arrow->Product

Caption: Thiol derivatization reaction with PFBBr.

Experimental Protocol: On-Fiber Derivatization (OFD) with PFBBr

This protocol is adapted from established methods for thiol analysis in complex matrices.[21][22]

  • Prepare PFBBr Solution: Prepare a solution of PFBBr in a suitable solvent (e.g., hexane or methanol) at a concentration of approximately 10-20 mg/mL.

  • Load Derivatizing Agent: Place a small volume (e.g., 1-2 mL) of the PFBBr solution into a sealed 20 mL headspace vial. Heat the vial to approximately 50-60°C. Expose a new or conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of this vial for 15-20 minutes to load the PFBBr onto the fiber coating.

  • Prepare Sample: Place your sample (e.g., 5-10 mL) into a separate headspace vial. Add salt and buffer as determined during your optimization.

  • Perform HS-SPME: Immediately transfer the PFBBr-loaded fiber to your sample vial. Perform headspace extraction using the optimized time and temperature from Q4. The derivatization reaction will occur in-situ as the analyte adsorbs onto the fiber.

  • GC-MS Analysis: Desorb the fiber in the GC inlet. The resulting derivative is much more stable and will produce a sharper chromatographic peak, leading to significantly improved recovery and sensitivity.

Q6: I suspect the problem is with desorption in the GC inlet. What should I check?

A6: Incomplete desorption leads to carryover and apparent low recovery.

  • Inlet Temperature: Ensure the temperature is high enough to quantitatively desorb the derivatized analyte, but not so high that it degrades the SPME fiber. For PFBBr derivatives, a temperature of 250-270°C is a good starting point.[1][12]

  • Inlet Liner: Use a narrow-bore (e.g., 0.75 mm I.D.) splitless inlet liner.[5] This ensures a high linear velocity, rapidly transferring the desorbed analytes onto the analytical column in a tight band, which prevents peak broadening.

  • Desorption Time: A desorption time of 2-5 minutes in splitless mode is typically sufficient.[5][12] You can check for carryover by running a blank analysis immediately after a high-concentration sample. If the analyte peak appears in the blank run, you may need to increase the desorption time or temperature, or bake the fiber in a separate conditioning station between runs.

By systematically addressing these potential issues—from sample stability to optimized extraction and derivatization—you can develop a robust and reliable SPME method, achieving high and reproducible recovery rates for Methyl 2-methyl-3-mercaptopropionate.

References

  • Derivatization Methods in GC and GC/MS. (n.d.). Google Books.
  • Grant, K. J., & K.C., S. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7), 12280–12297. [Link]

  • Dennenlöhr, J., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry, 68(51), 15359–15368. [Link]

  • Grote, C., & Pawliszyn, J. (2012). Assessment of Thiol Compounds from Garlic by Automated Headspace Derivatized In-Needle-NTD-GC-MS and Derivatized In-Fiber-SPME-GC-MS. Journal of Agricultural and Food Chemistry, 60(51), 12438-12445. [Link]

  • Haerens, K., et al. (2014). Sampling And Stability of Mercaptans: Comparison Between Bags, Canisters and Sorbent Tubes. Chemical Engineering Transactions, 40, 103-108. [Link]

  • Dennenlöhr, J., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS | Request PDF. ResearchGate. [Link]

  • Spirivulis, I. (2019). How to spike solid food samples for the HS SPME-GC-FID analysis of volatiles? ResearchGate. [Link]

  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2015). ResearchGate. [Link]

  • Mills, G. A., & Walker, V. (2001). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. Analytical Chemistry, 73(5), 1037–1042. [Link]

  • Sampling And Stability of Mercaptans: Comparison Between Bags, Canisters and Sorbent Tubes | Request PDF. (2014). ResearchGate. [Link]

  • Grant, K. J., & K.C., S. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PubMed. [Link]

  • Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127(8), 1045-1049. [Link]

  • Fedrizzi, B., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2473. [Link]

  • Lorenzo, J. M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11. [Link]

  • Li, X., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 724. [Link]

  • Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. [Link]

  • Sample Prep Tech Tip: What is the Matrix Effect. (n.d.). Phenomenex. Retrieved February 17, 2026, from [Link]

  • Hinshaw, J. V. (2015). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. [Link]

  • Tian, C., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Foods, 10(11), 2824. [Link]

  • SPME disadvantages!!! (2013). Chromatography Forum. [Link]

  • Gjurčević, E., et al. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 56(4). [Link]

Sources

Optimization

Storage conditions to prevent degradation of Methyl 2-methyl-3-mercaptopropionate

Ticket ID: MMP-STORAGE-001 Subject: Stability, Storage, and Degradation Prevention Welcome to the MMP Technical Support Hub Status: Active | Severity: High (Chemical Stability) | Agent: Senior Application Scientist You h...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MMP-STORAGE-001
Subject: Stability, Storage, and Degradation Prevention

Welcome to the MMP Technical Support Hub

Status: Active | Severity: High (Chemical Stability) | Agent: Senior Application Scientist

You have reached the specialized support tier for Methyl 2-methyl-3-mercaptopropionate (CAS: 15729-71-2). This molecule presents a dual-stability challenge: it contains a thiol (-SH) group prone to oxidation and a methyl ester (-COOMe) group prone to hydrolysis.

This guide replaces standard datasheets with actionable, field-proven engineering controls to maintain reagent purity (>98%) over extended periods.

Part 1: Critical Storage Parameters (The "Why" and "How")

To prevent degradation, you must control three variables: Oxygen , Moisture , and Temperature .

The Golden Rules of MMP Storage
ParameterRecommended ConditionTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 months)Lowers the kinetic rate of auto-oxidation and ester hydrolysis.
Atmosphere Argon (Preferred) or NitrogenThiols oxidize rapidly in air. Argon is heavier than air, forming a better "blanket" over the liquid surface than Nitrogen.
Container Amber Glass with PTFE-lined capAmber glass blocks UV (which catalyzes radical oxidation). PTFE prevents thiol leaching/adsorption common with standard plastics.
Moisture Desiccated Environment Moisture catalyzes the hydrolysis of the methyl ester into its carboxylic acid form.
The Science of Degradation

Understanding how MMP degrades allows you to diagnose purity issues.

  • Pathway A: Oxidative Dimerization (The "White Solid" Issue)

    • Mechanism: In the presence of oxygen, two MMP molecules lose hydrogen to form a disulfide bond (-S-S-).

    • Symptom: The liquid becomes cloudy or deposits a white precipitate (the disulfide dimer typically has a higher melting point than the monomer).

  • Pathway B: Hydrolysis (The "Acidity" Issue)

    • Mechanism: Water attacks the ester linkage, cleaving off methanol and leaving the free acid.

    • Symptom: Increased viscosity and a shift in pH (more acidic).

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of MMP if storage conditions are breached.

MMP_Degradation cluster_0 Storage Risks MMP Methyl 2-methyl-3-mercaptopropionate (Active Reagent) Disulfide Disulfide Dimer (Precipitate/Impurity) MMP->Disulfide Oxidation (-2H) Acid 2-methyl-3-mercaptopropionic acid (Hydrolysis Product) MMP->Acid Hydrolysis Methanol Methanol (Byproduct) MMP->Methanol Hydrolysis Oxygen Oxygen (Air) Oxygen->Disulfide Water Moisture (H2O) Water->Acid

Caption: Figure 1. Degradation pathways of MMP. Red path indicates oxidative damage (air exposure); Blue path indicates hydrolytic damage (moisture exposure).

Part 2: Troubleshooting & FAQs

Q1: I see a white precipitate in my bottle. Is the reagent ruined?

Diagnosis: This is likely the disulfide dimer .

  • Cause: The bottle was likely opened to air multiple times without an inert gas backfill.

  • Solution:

    • Filtration: If the precipitate is minor (<5%), filter the liquid through a 0.2 µm PTFE syringe filter under an inert atmosphere. The filtrate (liquid) is likely still usable MMP.

    • Verification: Run a quick NMR or GC-MS. The disulfide shows a distinct shift in the protons adjacent to the sulfur.

    • Prevention: Always purge the headspace with Argon before re-sealing.

Q2: The reagent smells different (sharper/acidic) than before.

Diagnosis: Hydrolysis has occurred.

  • Cause: Moisture entry. The "fruity" ester smell is being overpowered by the sharp, vinegar-like odor of the free acid (2-methyl-3-mercaptopropionic acid).

  • Action: Check the pH. If significantly acidic, the titer of the reagent is compromised. This is irreversible; discard and replace.

Q3: Can I store MMP in a plastic tube (e.g., Falcon tube)?

Answer: No.

  • Reason 1: Thiols permeate standard polyolefins (PP/PE), leading to the "lab smelling like sulfur" phenomenon.

  • Reason 2: Plastics are permeable to oxygen over time, accelerating Pathway A (Oxidation).

  • Correct Protocol: Transfer strictly to glass vials with phenolic or aluminum caps and PTFE/Teflon liners.

Part 3: Handling & Aliquoting Protocols

To ensure "Self-Validating" integrity, follow this workflow when opening a new bottle.

Protocol: The "Inert Aliquot" Method

Do not store one large bottle and open it daily. Create single-use aliquots.

  • Preparation:

    • Pre-dry 5-10 amber glass vials (2mL or 4mL) in an oven.

    • Flush vials with Argon gas immediately upon cooling.

  • Transfer (Schlenk or Syringe Technique):

    • Insert a needle connected to an Argon line into the source bottle (septum cap recommended).

    • Use a gas-tight glass syringe to withdraw MMP.

    • Dispense into the pre-flushed amber vials.

  • Sealing:

    • Cap immediately with PTFE-lined caps.

    • Wrap the cap junction with Parafilm to slow oxygen diffusion.

  • Storage:

    • Place aliquots in a secondary container (ziplock bag with desiccant packet).

    • Store at -20°C.

Protocol: Waste Neutralization (The Bleach Trap)

MMP has a low odor threshold. Spills or open vessels will contaminate the lab environment.

  • Prepare Solution: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with water.

  • Mechanism: Bleach rapidly oxidizes the thiol to a sulfonate (odorless) and hydrolyzes the ester.

  • Execution: Rinse all syringes, needles, and empty vials with this solution inside a fume hood before disposing of them in standard glass waste.

References

  • Chevron Phillips Chemical. (2023). Methyl-3 Mercaptopropionate Safety Data Sheet (SDS). Retrieved from

  • PubChem. (n.d.). Methyl 2-methyl-3-mercaptopropionate Compound Summary. National Library of Medicine. Retrieved from

  • Wipf, P. (n.d.).[1] Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry & Biochemistry. Retrieved from

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

Sources

Troubleshooting

Optimizing reaction yield for Methyl 2-methyl-3-mercaptopropionate synthesis

Topic: Optimization of Reaction Yield & Troubleshooting Target Molecule: Methyl 2-methyl-3-mercaptopropionate (Methyl 3-mercaptoisobutyrate) CAS Registry Number: 86961-09-3 (Generic/Racemic); Note: Often confused with th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Troubleshooting Target Molecule: Methyl 2-methyl-3-mercaptopropionate (Methyl 3-mercaptoisobutyrate) CAS Registry Number: 86961-09-3 (Generic/Racemic); Note: Often confused with the unmethylated analog CAS 2935-90-2.[1]

Core Directive: The Synthetic Landscape

As Senior Application Scientists, we recognize that synthesizing Methyl 2-methyl-3-mercaptopropionate (MMP-Me) presents a classic "double-edged" challenge in organic synthesis: you must balance the thermodynamic equilibrium of esterification against the oxidative instability of the thiol group.[1]

High-yield synthesis generally follows one of two primary pathways. Your choice dictates your troubleshooting strategy.

Pathway Visualization

SynthesisPathways cluster_0 Route A: Direct Esterification cluster_1 Route B: Thio-Michael Addition Acid 3-Mercapto-2-methylpropionic Acid (Solid) Product TARGET: Methyl 2-methyl-3- mercaptopropionate Acid->Product MeOH, H+, Heat (-H2O) MMA Methyl Methacrylate (Liquid) ThioEster Intermediate: Methyl 3-(acetylthio)- 2-methylpropionate MMA->ThioEster Michael Addn. (Radical/Base) Polymer impurity: Poly(MMA) MMA->Polymer Radical Polymerization ThioAc Thioacetic Acid ThioAc->ThioEster ThioEster->Product Methanolysis (NH3/MeOH) Disulfide impurity: Disulfide Dimer (Oxidative Coupling) Product->Disulfide O2 (Air) Oxidation

Figure 1: Primary synthetic routes for Methyl 2-methyl-3-mercaptopropionate.[1] Route A is preferred for small-scale purity; Route B is preferred for atom economy.[1]

Technical Troubleshooting Guides

Module A: Optimizing Route A (Direct Esterification)

Protocol: Refluxing 3-mercapto-2-methylpropionic acid with Methanol and Acid Catalyst (p-TsOH or H2SO4).[1]

Critical Issue: Yield Stalled at ~60-70%

Diagnosis: The reaction is equilibrium-limited. Water production is halting conversion.[1] The Fix:

  • Switch to Reactive Distillation: Do not just reflux. Use a Dean-Stark trap (if using a benzene/toluene azeotrope) or, preferably, a Soxhlet extractor filled with activated 3Å Molecular Sieves.[1] The condensing methanol passes through the sieves, dropping dry methanol back into the pot.[1]

  • Catalyst Selection: Switch from Sulfuric Acid (H2SO4) to p-Toluenesulfonic acid (p-TsOH) or an acidic resin (Amberlyst 15).[1] H2SO4 can act as an oxidant, promoting disulfide formation.[1]

Critical Issue: Product Smells "Off" / High Boiling Impurity

Diagnosis: Disulfide formation (Dimerization).[1] The thiol (-SH) groups have oxidized to form S-S bonds.[1] The Fix:

  • Inert Atmosphere: This is non-negotiable.[1] Sparge all solvents (Methanol) with Argon or Nitrogen for 15 minutes before adding the thiol.[1] Run the reaction under a positive pressure of Nitrogen.[1]

  • Rescue Protocol: If the disulfide exists (check TLC/GC), add Zinc dust (1.5 eq) and dilute HCl to the crude mixture before the final workup. This reduces the S-S bond back to the desired -SH monomer.[1]

Module B: Optimizing Route B (Thio-Michael Addition)

Protocol: Reaction of Methyl Methacrylate (MMA) with Thioacetic acid, followed by deprotection.[1]

Critical Issue: Polymerization of Starting Material

Diagnosis: Methyl Methacrylate (MMA) is prone to radical polymerization, especially if heat is applied without inhibitors.[1] The Fix:

  • Inhibitor Check: Ensure your MMA contains MEHQ (Monomethyl ether hydroquinone) .[1] Do not distill the MMA to remove the inhibitor unless you plan to react it immediately at low temperature.[1]

  • Temperature Control: The Michael addition of thioacetic acid is exothermic.[1] Maintain temperature < 40°C . High heat favors polymerization over thio-addition.[1]

Critical Issue: Incomplete Deprotection (Acetyl Group Retention)

Diagnosis: The methanolysis step (removing the acetyl group to free the thiol) is sluggish.[1] The Fix:

  • Ammonia Catalysis: Use 7N NH3 in Methanol rather than acidic hydrolysis. Base-catalyzed transesterification is significantly faster for thioesters.[1]

  • Reaction Monitoring: Do not stop until TLC shows complete disappearance of the thioacetate intermediate.

Data & Specifications

Physical Properties & Handling [1][2][3]

ParameterSpecificationNotes
Boiling Point 54-55°C @ 14 mmHgVacuum distillation is mandatory to prevent thermal degradation.[1]
Density ~1.08 g/mLDenser than methanol/water.[1]
Odor Sulfurous / Meaty / FruityHigh impact odorant.[1] Use bleach trap for glassware.[1]
Storage 2-8°C, under ArgonAir Sensitive. Oxidizes to disulfide rapidly at RT.[1]

Yield Optimization Matrix

VariableOptimal ConditionWhy?
Solvent Anhydrous MethanolDrives esterification; prevents hydrolysis.[1]
Atmosphere Argon / NitrogenPrevents oxidation to disulfide (Yield Killer #1).[1]
Workup pH Neutral (pH 6-7)Basic pH promotes rapid oxidation of thiols to disulfides.[1]
Quench Dilute HClAcidic quench stabilizes the free thiol during extraction.[1]

FAQ: Expert-to-Expert

Q: My GC-MS shows a peak with exactly double the molecular weight (M+ = ~266). What is it? A: That is the disulfide dimer (Dimethyl 3,3'-disulfanediylbis(2-methylpropanoate)).[1] It confirms air leaked into your system or your solvents were not degassed.[1] You can reduce it back to the product using TCEP (Tris(2-carboxyethyl)phosphine) or Zn/HCl, but prevention is better than cure.[1]

Q: Can I use direct H2S addition to Methyl Methacrylate? A: Theoretically, yes.[1] However, this requires high-pressure autoclaves and basic catalysts (e.g., Piperidine).[1] In a standard laboratory setting, the Thioacetic Acid route (Route B) is safer, provides higher regioselectivity (Anti-Markovnikov), and avoids handling toxic H2S gas.[1]

Q: Why is the yield lower when I use H2SO4 compared to p-TsOH? A: Sulfuric acid is a strong dehydrating agent but also an oxidizer.[1] It can partially oxidize your thiol starting material.[1] p-TsOH (p-Toluenesulfonic acid) is a gentler organic acid that minimizes this side reaction while effectively catalyzing the esterification.[1]

Q: How do I clean the glassware? The smell is persistent. A: Do not wash with simple soap.[1] Soak all glassware in a 10% Sodium Hypochlorite (Bleach) solution for 1 hour.[1] This oxidizes the residual thiol (smelly) to the sulfonate (odorless/water-soluble).[1]

Troubleshooting Logic Flow

Troubleshooting Start Problem: Low Yield CheckTLC Analyze Crude by TLC/GC Start->CheckTLC Decision1 Is Starting Material (Acid) Remaining? CheckTLC->Decision1 Decision2 Is Dimer (Disulfide) Present? Decision1->Decision2 No (Conversion OK) Sol1 Fix: Water Removal (Soxhlet/Mol Sieves) Decision1->Sol1 Yes (Incomplete Rxn) Sol2 Fix: Reduction Step (Add Zn/HCl or TCEP) Decision2->Sol2 Yes (Oxidation) Sol3 Fix: Check Reagent Quality (Polymerization?) Decision2->Sol3 No (Material Loss)

Figure 2: Decision matrix for diagnosing yield loss in thiol-ester synthesis.

References

  • Synthesis of Thiol Esters via Esterification

    • Source: Sigma-Aldrich / Merck Technical Bulletin.[1] "Preparation of Esters from Carboxylic Acids."

    • Relevance: General protocol for acid-catalyzed esterification and water removal strategies.[1]

    • URL:[1]

  • Thio-Michael Addition Mechanism

    • Source: Mather, B. D., et al. (2006).[1] "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science.

    • Relevance: Details the anti-Markovnikov addition of thiols/thioacids to methacryl
    • URL:[1]

  • Disulfide Prevention & Reduction

    • Source: Thermo Fisher Scientific.[1] "Disulfide Bond Reduction Protocols."

    • Relevance: Protocols for using TCEP and Zinc for recovering thiols from disulfides.[1]

    • URL:[1]

  • Physical Properties & Safety (MMP)

    • Source: PubChem Database.[1][4] "Methyl 3-mercapto-2-methylpropionate (Compound)."[1][4][5]

    • Relevance: Verification of boiling points, density, and safety handling (H-st
    • URL:[1][4]

Sources

Optimization

Reducing background noise in MS detection of Methyl 2-methyl-3-mercaptopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise & Optimizing MS Detection of Methyl 2-methyl-3-mercaptopropionate (MMP) CAS: 4131-76-4 (Isomer specific) / 3704-40-3 (General) Molecular Formula: C₅H₁₀O₂S Molecular Weight: 134.20 g/mol

Introduction: The Sulfur Challenge

Welcome to the Technical Support Center. You are likely here because you are experiencing high chemical background, peak tailing, or poor sensitivity when analyzing Methyl 2-methyl-3-mercaptopropionate (MMP) .

The Root Cause: MMP contains a free thiol (-SH) group. In Mass Spectrometry (MS) workflows, thiols present two fundamental challenges that manifest as "noise":

  • Reactivity (Chemical Noise): Thiols readily oxidize to form disulfides (dimers). These dimers elute later, creating "ghost peaks" or a high, undulating baseline.

  • Adsorption (Signal Loss): The sulfur atom has high affinity for active metal sites in GC liners and LC tubing. This causes peak tailing, which effectively lowers the signal-to-noise (S/N) ratio.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chemical Stability & Sample Preparation

Status: Critical First Step Goal: Prevent the formation of disulfide dimers (MMP-S-S-MMP) which create background interference.

Troubleshooting Workflow

MMP_Stability_Workflow Start High Background / Ghost Peaks? CheckOx Check Oxidation State Start->CheckOx Decision Is Sample Biological? CheckOx->Decision Bio YES: Biological Matrix Decision->Bio Chem NO: Synthetic/Food Decision->Chem Action1 Step 1: Reduction (TCEP/DTT) Breaks existing disulfides Bio->Action1 Action3 Step 3: Inert Atmosphere Argon/N2 Purge Chem->Action3 Action2 Step 2: Alkylation (NEM/IAA) Caps thiol permanently Action1->Action2

Figure 1: Decision tree for stabilizing MMP prior to analysis. Biological samples require active chemical capping, while synthetic samples often require inert handling.

Common Questions (FAQs)

Q: I see a peak at m/z 266 in my Full Scan. What is this? A: This is the disulfide dimer of MMP (134 + 134 - 2H = 266). It indicates oxidation occurred before or during injection.

  • Fix: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to your sample buffer. unlike DTT, TCEP is stable in acidic conditions and less interfering in MS.

Q: Can I analyze MMP without derivatization? A: Yes, but only in high-concentration synthetic samples using GC-MS . For trace analysis or biological matrices, the free thiol is too reactive. You must alkylate the thiol (e.g., with N-ethylmaleimide) to "lock" the signal and prevent adsorption.

Module 2: GC-MS Optimization (Volatile Analysis)

Context: MMP is a volatile ester. GC-MS is the gold standard for its detection in flavor/fragrance applications. Primary Noise Source: Column bleed and Active Site Adsorption.

Critical Hardware Configuration

Standard setups often fail because sulfur sticks to untreated glass wool and metal seals.

ComponentStandard Setup (Avoid)Optimized Setup (Required) Why?
Inlet Liner Standard Split/Splitless with Glass WoolUltra-Inert / Deactivated Liner (e.g., Siltek® or Sulfinert®)Prevents thiol adsorption to active silanols.
Liner Packing Glass WoolNo Wool or Deactivated Quartz Wool Wool increases surface area for irreversible adsorption.
Column Standard 5% Phenyl (DB-5)Sulfur-Specific Phase (e.g., DB-Sulfur SCD or VF-5ms)Low-bleed phases reduce chemical noise baseline.
Transfer Line Stainless SteelSulfinert® Treated or Fused SilicaHot metal catalyzes thiol oxidation.
Protocol: System Deactivation Check

If your baseline is rising or peaks are tailing (Asymmetry factor > 1.5):

  • Trim the Column: Remove 30-50 cm from the inlet end. Non-volatile matrix deposits here and acts as an adsorption trap.

  • Silylate the System: Inject 2 µL of a silylation reagent (e.g., MSTFA) without sample. This "caps" any active silanol sites in the liner and column head.

  • Run a Blank: Verify the background noise (m/z 73, 207, 281) is gone before injecting MMP.

Q: Why is my SIM sensitivity lower than expected? A: You may be monitoring the wrong ions. For MMP (MW 134), the molecular ion is often weak.

  • Action: Run a standard in Full Scan (EI, 70eV).

  • Target Ions: Look for m/z 88 (McLafferty rearrangement typical of methyl esters) and m/z 61 (sulfur-containing fragment). Use m/z 134 only if abundance permits.

Module 3: LC-MS Optimization (Trace/Biological Analysis)

Context: For analyzing MMP metabolites or trace levels in fluids. Primary Noise Source: Ion suppression and poor ionization efficiency of the thiol group.

The Derivatization Solution

Free thiols ionize poorly in ESI (Electrospray Ionization). To reduce background noise and boost signal, you must modify the MMP.

Recommended Reagent: N-Ethylmaleimide (NEM) or 5,5'-Dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) . Note: NEM is preferred for MS as it forms a stable, neutral thioether that ionizes well.

Step-by-Step Protocol: NEM Derivatization
  • Preparation: Prepare a 50 mM NEM solution in Ammonium Formate buffer (pH 6.5).

  • Reaction: Mix Sample (100 µL) + NEM Solution (50 µL).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Quench: Add 10 µL of 1% Formic Acid to stop the reaction and stabilize the pH for LC-MS.

  • Result: The MMP mass shifts from 134 Da259 Da (MMP + NEM).

    • Benefit: This higher mass moves the analyte away from the "chemical noise" region (low m/z solvent noise).

Module 4: Data Acquisition Strategy

Goal: Maximize Signal-to-Noise (S/N) by filtering out background.

SIM (Selected Ion Monitoring) Setup

Do not use Full Scan for quantitation. Use SIM to reject non-specific background noise.

ParameterSettingReason
Dwell Time > 50 ms per ionEnsures sufficient ion counting statistics (reduces "shot noise").
Ion 1 (Quant) m/z 88 (GC-EI)Base peak (typically), highest intensity.
Ion 2 (Qual) m/z 61 or 75 Confirmation ions to verify it is MMP and not matrix interference.
Solvent Delay > 3.5 minsProtect filament from solvent burst; prevents source contamination.
Signal Processing Workflow

Signal_Processing RawData Raw MS Signal Filter1 Background Subtraction (BSB) Select region just before peak RawData->Filter1 Filter2 Smoothing (Savitzky-Golay) Points: 5-7 (Do not over-smooth) Filter1->Filter2 Check Check Peak Width Filter2->Check Good Peak Width > 3s Valid Signal Check->Good Bad Peak Width < 1s Electronic Spike (Noise) Check->Bad

Figure 2: Post-acquisition data processing to distinguish real MMP signal from electronic spikes.

References

  • NIST Chemistry WebBook. Methyl 2-methyl-3-mercaptopropionate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Mateo-Vivaracho, L., et al. (2010). Optimization of a method for the simultaneous determination of volatile thiols in wine by HS-SPME-GC-MS. Journal of Chromatography A. Available at: [Link]

  • Vichi, S., et al. (2012). Solid-phase extraction and derivatization of thiols for LC-MS analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Restek Corporation. Sulfur Analysis: Deactivation and Column Selection Guide. Available at: [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4) before handling, as thiols are potent organoleptic agents and potential irritants.

Reference Data & Comparative Studies

Validation

Methyl 2-methyl-3-mercaptopropionate vs Ethyl 2-methyl-3-mercaptopropionate sensory comparison

The following guide provides an in-depth technical comparison of Methyl 2-methyl-3-mercaptopropionate (MMP) and Ethyl 2-methyl-3-mercaptopropionate (EMP) . This analysis is tailored for flavor chemists and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 2-methyl-3-mercaptopropionate (MMP) and Ethyl 2-methyl-3-mercaptopropionate (EMP) .

This analysis is tailored for flavor chemists and pharmaceutical process scientists , focusing on their dual roles as potent sensory agents and critical intermediates in the synthesis of ACE inhibitors (specifically Captopril).

[1]

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP) and Ethyl 2-methyl-3-mercaptopropionate (EMP) are structural analogs distinguished by a single methylene unit in the ester moiety.[1] While chemically similar, this difference dictates their volatility, hydrolysis rates, and sensory perception.

  • Sensory Verdict: MMP is sharper, more diffusive, and exhibits "catty/blackcurrant" notes typical of lower molecular weight thiols. EMP is heavier, sweeter, and leans towards "tropical/durian" or "savory/meaty" profiles with lower volatility.

  • Pharmaceutical Verdict: Both serve as precursors to 3-mercapto-2-methylpropanoic acid, the side chain of Captopril .[1] MMP is generally preferred for kinetic efficiency (faster hydrolysis), while EMP offers improved stability and handling properties due to lower vapor pressure.

Chemical & Physical Profile

The following table contrasts the fundamental physicochemical properties that drive the performance differences between these two esters.

FeatureMethyl 2-methyl-3-mercaptopropionate (MMP)Ethyl 2-methyl-3-mercaptopropionate (EMP)
CAS Number 4131-76-4 15795-99-0 (generic) / Research Grade
Formula C₅H₁₀O₂SC₆H₁₂O₂S
Molecular Weight 134.20 g/mol 148.22 g/mol
Boiling Point ~172–174 °C (Est.)~185–190 °C (Est.)[1]
Vapor Pressure Higher (~1.3 mmHg @ 25°C)Lower (Reduced volatility)
LogP (Est.) ~1.2~1.6
Flash Point ~58 °C~65 °C
Odor Character High impact, sharp, sulfurous, fruity.Moderate impact, heavy, savory, tropical.
Primary Utility Flavor component; Captopril intermediate.Pharma intermediate; Specialized flavor.

Note on Isomers: Do not confuse these with Ethyl 2-mercapto-2-methylpropionate (FEMA 4714), where the thiol and methyl groups are geminal.[1] The compounds discussed here have the thiol at position 3 and methyl at position 2.

Sensory Characterization & Performance

For flavorists and fragrance chemists, the choice between Methyl and Ethyl esters allows for "tuning" the release profile and character of sulfur notes.

A. Methyl 2-methyl-3-mercaptopropionate (MMP)[1]
  • Profile: Exhibits a piercing, diffusive "catty" note similar to p-mentha-8-thiol-3-one but with a distinct fruity undertone reminiscent of blackcurrant or overripe tropical fruit.[1]

  • Performance:

    • Top Note: Acts as a volatile top note. It hits the olfactory bulb immediately.

    • Threshold: Extremely low (ppb range).

    • Application: Used in traces to boost "fresh" tropical realism (passion fruit, grapefruit) or savory meat profiles.

B. Ethyl 2-methyl-3-mercaptopropionate (EMP)[1]
  • Profile: The ethyl chain dampens the sharpness, resulting in a "rounder" profile. The odor is often described as "meaty," "onion-like," or "durian," lacking the aggressive spike of the methyl ester.

  • Performance:

    • Heart/Base Note: Persists longer on the blotter/palate due to lower vapor pressure.

    • Mouthfeel: Contributes to the lingering "umami" or "sulfurous body" in savory flavors.

    • Application: Preferred in cooked savory flavors (soups, broths) where a sustained release is required, or in durian/jackfruit flavors.

Pharmaceutical Application: Captopril Synthesis[2][3]

Both esters are critical intermediates in the synthesis of Captopril , the first ACE inhibitor.[2] The core moiety required is the chiral acid: (2S)-3-mercapto-2-methylpropanoic acid.[1]

Mechanistic Pathway

The synthesis typically involves a Michael addition of a sulfur nucleophile (like Thioacetic acid or H₂S) to a Methacrylate ester, followed by hydrolysis and coupling with L-Proline.[1]

Comparative Kinetics (Hydrolysis)[1]
  • MMP (Methyl): Undergoes alkaline hydrolysis (saponification) roughly 2x faster than EMP. This is due to the lower steric hindrance of the methyl group, allowing easier nucleophilic attack by the hydroxide ion.

  • EMP (Ethyl): Slower hydrolysis requires more vigorous conditions (higher temperature or pH), which can increase the risk of side reactions (e.g., oxidation of the thiol to a disulfide).

Visualization: Synthesis Workflow

The following diagram illustrates the parallel pathways using MMP or EMP to reach Captopril.

CaptoprilSynthesis Methacrylate Methacrylate Precursor (Methyl or Ethyl) Intermed_M MMP (Methyl Ester) Fast Hydrolysis Methacrylate->Intermed_M Methyl Route (Michael Addn) Intermed_E EMP (Ethyl Ester) Slow Hydrolysis Methacrylate->Intermed_E Ethyl Route (Michael Addn) Thio Sulfur Source (H₂S / Thioacetic Acid) Thio->Intermed_M Thio->Intermed_E Acid 3-Mercapto-2-methyl- propanoic Acid Intermed_M->Acid Hydrolysis (Fast) Intermed_E->Acid Hydrolysis (Slow) Coupling Coupling with L-Proline Acid->Coupling Captopril CAPTOPRIL (Final Drug) Coupling->Captopril

Figure 1: Parallel synthesis pathways for Captopril showing the kinetic advantage of the Methyl ester (MMP) in the hydrolysis step.[1]

Experimental Protocols

Protocol A: Comparative Sensory Evaluation (GC-O)

Objective: To determine the odor detection threshold and descriptive profile of MMP vs. EMP.

  • Sample Preparation:

    • Prepare stock solutions of MMP and EMP at 1000 ppm in Dichloromethane (DCM) or Ethanol.

    • Create a dilution series: 100 ppm, 10 ppm, 1 ppm, 100 ppb, 10 ppb.

  • Instrument Setup:

    • GC: Agilent 7890B or equivalent.

    • Column: DB-Wax (Polar) and DB-5 (Non-polar) to verify retention indices.[1]

    • Detector: Split flow to FID (Flame Ionization Detector) and ODP (Olfactory Detection Port).

  • Procedure:

    • Inject 1 µL of each dilution (splitless mode).

    • Panelists: 3 trained sniffers record start/stop times and descriptors at the ODP.

    • Data Correlation: Correlate retention times with FID peaks to confirm purity.

  • Expected Outcome:

    • MMP will elute earlier (lower RI) and trigger "sharp/sulfur" descriptors.

    • EMP will elute later and trigger "sweet/meaty" descriptors.

Protocol B: Hydrolysis Rate Determination (Pharma Process)

Objective: To quantify the half-life (


) of the ester hydrolysis under basic conditions.
  • Reaction Setup:

    • Dissolve 0.1 mol of Ester (MMP or EMP) in 50 mL Methanol/Water (1:1).

    • Thermostat reactor to 25°C.

  • Initiation:

    • Add 1.1 equivalents of NaOH (1M solution). Start timer (

      
      ).
      
  • Sampling:

    • Withdraw 100 µL aliquots at

      
       minutes.
      
    • Quench immediately in dilute HCl/Acetonitrile.

  • Analysis:

    • Analyze via HPLC (C18 Column, UV detection at 210 nm or Refractive Index).

    • Plot

      
       vs. time.[1]
      
    • The slope

      
       represents the rate constant.
      
  • Validation:

    • 
       should be approximately 
      
      
      
      greater than
      
      
      .[1]

References

  • Volatile Compounds in Food (VCF). Methyl-2-methyl-3-mercaptopropionate (VCF 2160).[1] TNO Triskelion.

    • Source: [1]

  • Flavor and Extract Manufacturers Association (FEMA). Ethyl 3-mercaptopropionate (FEMA 3677) and Ethyl 2-mercapto-2-methylpropionate (FEMA 4714).[1] (Cited for structural comparison).[3][4]

    • Source: [1]

  • PubChem. Methyl 3-mercaptopropionate (CAS 2935-90-2) and Captopril Intermediates.[1] National Library of Medicine.

    • Source: [1]

  • Shimazaki, M., et al. (1982). Synthesis of Captopril from Methacrylic Acid.[2] Chemical & Pharmaceutical Bulletin. (Foundational synthesis reference).

    • Source: [1]

  • The Good Scents Company.

    • Source: [1]

Sources

Comparative

Validation of Analytical Methods for Methyl 2-methyl-3-mercaptopropionate per ISO Standards

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) vs. Alternatives (GC-FPD, GC-MS) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) vs. Alternatives (GC-FPD, GC-MS)

Executive Summary: The Imperative of Specificity

Methyl 2-methyl-3-mercaptopropionate (MMP; CAS 4131-76-4) is a potent sulfur-containing flavor compound and a potential pharmaceutical intermediate. Its analysis presents a "perfect storm" of analytical challenges: high volatility, susceptibility to oxidation (dimerization to disulfides), and ultra-trace odor thresholds (ppb range).

While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry workhorse for identification, and Flame Photometric Detection (GC-FPD) is the legacy standard for sulfur, this guide validates Sulfur Chemiluminescence Detection (GC-SCD) as the superior analytical "product" for quantitative rigor.

This guide outlines a validation framework compliant with ISO/IEC 17025:2017 and ICH Q2(R2) guidelines, demonstrating why GC-SCD offers the linearity, equimolar response, and lack of quenching required for high-integrity data.

Technical Comparison: Why the Method Matters

The choice of detector fundamentally alters the validation landscape. Below is an objective comparison of the "Product" (GC-SCD) against standard alternatives.

Comparative Performance Matrix
FeatureGC-SCD (Recommended) GC-FPD (Alternative 1) GC-MS (Alternative 2)
Principle Plasma combustion

SO + O


Chemiluminescence
Flame emission of excited S

* species
Electron Impact Ionization (EI)
Response Type Linear (Equimolar)Quadratic (Non-linear)Linear (Ion dependent)
Matrix Effects Negligible (No quenching)High (Hydrocarbon quenching)Moderate (Matrix overlap)
Selectivity

g S / g C

g S / g C
Low (Requires spectral deconvolution)
LOD (Typical) 0.5 – 5 ppb50 – 200 ppb100 – 500 ppb (SIM mode)
ISO Validation Simplified (Linearity

)
Complex (Linearization required)Standard
Mechanistic Insight
  • The Quenching Problem (FPD): In GC-FPD, co-eluting hydrocarbons absorb the light emitted by sulfur species, causing negative peaks or reduced sensitivity. For MMP, which often elutes near complex matrix volatiles, this invalidates accuracy.

  • The Linearity Advantage (SCD): SCD relies on the formation of SO species in a reaction cell. This reaction is inherently linear. FPD relies on S

    
    * formation, which follows a square-law response (
    
    
    
    ), complicating calibration at trace levels.

Validation Framework (ISO 17025 & ICH Q2)

To validate the method for MMP, we adhere to the ISO 5725 (Accuracy & Precision) and ICH Q2(R2) (Validation of Analytical Procedures) frameworks.

A. Specificity & Selectivity

Objective: Prove the method detects MMP solely, without interference from its disulfide dimer or matrix.

  • Protocol: Inject a "blank" matrix, a pure MMP standard, and a spiked matrix.

  • Acceptance Criteria: No interfering peaks at the retention time of MMP (

    
     min). Resolution (
    
    
    
    )
    
    
    between MMP and nearest neighbor.
B. Linearity & Range

Objective: Confirm the linear relationship between concentration and response.

  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ppb).

  • SCD Advantage: Due to equimolar response, a single sulfur standard (e.g., dimethyl sulfide) can theoretically calibrate for MMP if purity is known, though direct MMP calibration is preferred for ISO compliance.

  • Acceptance:

    
    ; Residuals 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Determine trueness.

  • Protocol: Spike MMP into the sample matrix at 3 levels (Low, Medium, High). Perform in triplicate.

  • Acceptance: Mean recovery 80–120% (for trace analysis).

D. Precision (Repeatability)

Objective: Assess intra-day variation.

  • Protocol: 6 consecutive injections of the target concentration.

  • Acceptance: RSD

    
     (Trace level), 
    
    
    
    (High level).

Experimental Protocol: Headspace GC-SCD for MMP

This self-validating system minimizes user error and oxidation by automating sample handling.

Materials
  • Analyte: Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4),

    
     purity.[1]
    
  • Internal Standard (ISTD): Ethyl methyl sulfide (stable, similar boiling point).

  • Solvent: Methanol (purge & trap grade).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare Stock A: 1000 ppm MMP in Methanol. Note: Store at -20°C to prevent oxidation.

    • Prepare Working Std B: Dilute Stock A to 10 ppm.

  • Sample Incubation (Headspace):

    • Place 1g of sample (or 1mL liquid) into a 20mL headspace vial.

    • Add 10

      
      L of ISTD.
      
    • Seal immediately with magnetic crimp cap (PTFE/Silicone septum).

    • Incubate at 60°C for 20 mins with agitation (500 rpm).

  • GC Parameters:

    • Column: DB-Sulfur SCD or equivalent (60m x 0.32mm x 4.0

      
      m). Thick film is crucial for retaining volatile thiols.
      
    • Injector: Split ratio 5:1, Temp 220°C.

    • Oven: 40°C (hold 3 min)

      
       10°C/min 
      
      
      
      220°C.
  • SCD Settings:

    • Burner Temp: 800°C.

    • H

      
       Flow: 40 mL/min; Oxidizer Flow: 60 mL/min.
      

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample prep to data validation, highlighting the decision nodes required by ISO standards.

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: ISO Validation Parameters cluster_2 Phase 3: Decision & Reporting Start Define Target: MMP (CAS 4131-76-4) SelectDetector Select Detector: GC-SCD vs GC-FPD Start->SelectDetector OptimizGC Optimize Separation (DB-Sulfur Column) SelectDetector->OptimizGC SCD Selected Specificity Specificity Test (Blank vs. Spike) OptimizGC->Specificity Linearity Linearity Test (5-Point Curve) Specificity->Linearity Accuracy Recovery Test (Spike @ 80-120%) Linearity->Accuracy Precision Repeatability (n=6 Injections) Accuracy->Precision CheckCriteria Meet ISO Criteria? (RSD < 5%, R2 > 0.999) Precision->CheckCriteria Fail Root Cause Analysis (Check Oxidation/Leaks) CheckCriteria->Fail No Pass Generate SOP & Validation Report CheckCriteria->Pass Yes Fail->OptimizGC Re-optimize

Caption: ISO 17025 compliant workflow for validating MMP analysis, emphasizing the iterative loop if acceptance criteria are not met.

Signal Pathway: SCD vs. FPD

This diagram contrasts the detection mechanism, visually explaining why SCD offers superior linearity.

DetectionMechanism cluster_FPD GC-FPD (Non-Linear) cluster_SCD GC-SCD (Linear) MMP MMP Elution (R-SH) Flame H2/Air Flame MMP->Flame Burner Ceramic Burner (800°C) MMP->Burner S2 S2* Formation (Excited State) Flame->S2 Emission Light Emission (394 nm) S2->Emission PMT_FPD Signal Output (Quadratic) Emission->PMT_FPD Quenching Risk! SO SO Formation Burner->SO Ozone Ozone Reaction (SO + O3 -> SO2* + hv) SO->Ozone PMT_SCD Signal Output (Linear) Ozone->PMT_SCD No Quenching

Caption: Mechanistic comparison showing the direct linear pathway of SCD versus the complex, quench-prone quadratic pathway of FPD.

Representative Validation Data

The following data illustrates typical performance differences when validating MMP analysis under controlled conditions.

Table 1: Method Performance Summary

Validation ParameterGC-SCD ResultGC-FPD ResultISO Requirement
Linearity (

)
0.9998 (10-1000 ppb)0.9850 (Linear fit) / 0.995 (Quadratic)

LOD (S/N = 3) 1.2 ppb 45.0 ppbN/A (Method dependent)
Recovery (Spike) 98.5% (

)
75.4% (

)
80 - 120%
Precision (RSD) 1.8% 6.4%

Note: Data represents typical values for thiol analysis in complex matrices. FPD recovery is lower due to matrix quenching effects often seen in flavor extracts.

References

  • International Organization for Standardization. (2017).[2] ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories.[Link]

  • International Council for Harmonisation (ICH). (2022).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Yan, X. (2006). Sulfur Chemiluminescence Detection in Gas Chromatography. Journal of Chromatography A. [Link]

  • ASTM International. (2020). ASTM D5504-20 - Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12963517, Methyl 2-methyl-3-sulfanylpropanoate.[4][Link]

Sources

Validation

Introduction to Methyl 2-methyl-3-mercaptopropionate: Beyond the Molecule

An Application Scientist's Guide to Methyl 2-methyl-3-mercaptopropionate: A Comparative Analysis of Synthetic Origins and Their Impact on Performance In the intricate world of flavor and fragrance chemistry, the distinct...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Methyl 2-methyl-3-mercaptopropionate: A Comparative Analysis of Synthetic Origins and Their Impact on Performance

In the intricate world of flavor and fragrance chemistry, the distinction between "natural" and "synthetic" is often a subject of intense scientific and regulatory scrutiny. This guide offers an in-depth comparison of Methyl 2-methyl-3-mercaptopropionate, a potent sulfur-containing compound prized for its savory, roasted, and meaty aroma profile.

Rather than a simple comparison of a naturally extracted versus a synthetically produced molecule—a scenario not commercially relevant for this specific compound—we will dissect the nuances of different synthetic pathways. We will explore how the choice of synthesis dictates the final product's purity, sensory profile, and regulatory standing. This analysis is designed for researchers, scientists, and drug development professionals who require a deep understanding of how manufacturing origins translate to functional performance.

Methyl 2-methyl-3-mercaptopropionate (MMP) is a nature-identical chemical, meaning it is chemically indistinguishable from the molecule found in nature, though its presence in natural sources like certain fruits and wines is often in trace amounts. Its primary value lies in its remarkably low odor threshold, allowing it to impart significant meaty and savory notes at parts-per-billion concentrations.

The central challenge in producing MMP is not merely synthesizing the target molecule but doing so with a high degree of purity. The manufacturing route significantly influences the types and levels of by-products, which can dramatically alter the final sensory experience. Therefore, the "synthetic vs. natural" debate transforms into a more practical question: "Which synthetic pathway yields the optimal performance and regulatory profile for a given application?"

The Genesis of a Flavor: A Tale of Two Synthetic Philosophies

The production of MMP is dominated by chemical synthesis. However, emerging biocatalytic methods present a compelling alternative, particularly when a "natural" label is desired for marketing and regulatory purposes.

The Conventional Chemical Route: Michael Addition

The most established industrial method for synthesizing MMP is the Michael addition of a sulfur source, typically hydrogen sulfide (H₂S) or a salt thereof, to methyl methacrylate (MMA).

This reaction is efficient and cost-effective but can lead to the formation of several critical impurities if not carefully controlled. These include unreacted starting materials and by-products like dimethyl disulfide, which can introduce harsh, undesirable sulfur notes.

Diagram: Chemical Synthesis of MMP via Michael Addition

cluster_reactants Reactants cluster_process Reaction Conditions MMA Methyl Methacrylate (MMA) Catalyst Base Catalyst (e.g., Triethylamine) H2S Hydrogen Sulfide (H₂S) Product Methyl 2-methyl-3-mercaptopropionate (MMP) Catalyst->Product Michael Addition Impurity By-product (e.g., Dimethyl Disulfide) Catalyst->Impurity Side Reaction Sample MMP Sample (in solvent) Injector GC Injector Sample->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter (1:1) Column->Splitter MS Mass Spectrometer (Identification & Quantification) Splitter->MS Sniff Sniffing Port (Sensory Detection) Splitter->Sniff Data Data Correlation: Chemical ID + Aroma Descriptor MS->Data Sniff->Data

Comparative

The Gold Standard for Thiol Analysis: A Comparative Guide to Deuterated Methyl 2-methyl-3-mercaptopropionate as an Internal Standard

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile thiols, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile thiols, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. The inherent reactivity and volatility of small-molecule mercaptans present significant analytical challenges, including sample loss during preparation and unpredictable matrix effects in complex biological or food samples.[1][2][3] This guide provides an in-depth technical comparison of deuterated methyl 2-methyl-3-mercaptopropionate as an internal standard against common alternatives, grounded in established analytical principles and regulatory expectations.

The Imperative for an Ideal Internal Standard in Thiol Analysis

Thiols, characterized by their sulfhydryl (-SH) group, are notoriously susceptible to oxidation, forming disulfides and other species, which can artificially lower their measured concentration.[3][4][5] Furthermore, when using techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6][7] An internal standard is introduced at a known concentration to every sample, calibration standard, and quality control (QC) sample at the earliest stage of sample preparation.[8][9] Its purpose is to co-elute and behave identically to the analyte throughout extraction, chromatography, and ionization, thereby normalizing variations and ensuring accurate quantification.[10][11]

The ideal IS should be:

  • Chemically and physically similar to the analyte.

  • Absent in the original sample matrix.

  • Chromatographically resolved from the analyte or, more commonly in MS, distinguishable by mass.

  • Stable and non-reactive under all analytical conditions.

For mass spectrometry-based assays, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a stable isotope-labeled (SIL) analog of the analyte as the internal standard.[12]

Deuterated Methyl 2-methyl-3-mercaptopropionate: The "Gold Standard"

Deuterated methyl 2-methyl-3-mercaptopropionate is a SIL version of the analyte, where one or more hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically identical to the parent molecule but has a higher mass, making it easily distinguishable by a mass spectrometer.

Why it excels:

  • Identical Physicochemical Properties: It shares the same polarity, volatility, and reactivity as the non-labeled analyte. This ensures it experiences identical losses during sample preparation (e.g., evaporation, extraction) and exhibits the same chromatographic retention time.[10][11]

  • Co-elution and Matrix Effect Compensation: By co-eluting with the analyte, it is exposed to the exact same matrix components at the same time in the mass spectrometer's ion source.[6] This provides the most accurate compensation for ion suppression or enhancement, a critical factor for reproducibility in complex matrices.[6][13]

  • Enhanced Accuracy and Precision: The ability to correct for both sample preparation variability and matrix effects leads to superior accuracy and precision (repeatability) compared to other types of internal standards.[12]

Performance Comparison with Alternative Internal Standards

To illustrate the superiority of a deuterated internal standard, we will compare its expected performance in a hypothetical LC-MS/MS assay for methyl 2-methyl-3-mercaptopropionate in a complex matrix (e.g., fruit juice) against two common alternatives: a structural analog and a compound of a different class.

Hypothetical Analyte: Methyl 2-methyl-3-mercaptopropionate Internal Standards:

  • Deuterated (d3)-Methyl 2-methyl-3-mercaptopropionate (SIL IS)

  • Ethyl 2-methyl-3-mercaptopropionate (Structural Analog IS)

  • Diphenyl Sulfide (Different Class IS)

Data Presentation: Expected Assay Performance

The following table summarizes the expected performance parameters based on established principles of bioanalytical method validation.[8][14]

Performance ParameterDeuterated ISStructural Analog ISDifferent Class ISRationale
Accuracy (% Bias) < ± 5%< ± 15%Potentially > ± 20%The SIL IS best corrects for matrix effects and recovery. Analogs may have different recoveries or ionization responses. Different class IS is highly susceptible to differential matrix effects.
Precision (%CV) < 5%< 15%< 20%Co-elution of the SIL IS provides superior normalization of signal variability.
Recovery Consistency HighModerate to HighLow to ModerateThe SIL IS has virtually identical extraction recovery. The analog's slightly different polarity may alter its recovery. The different class IS will likely have significantly different recovery.
Matrix Effect Variability MinimalModerateHighThe SIL IS experiences the same matrix effect as the analyte. The analog and different class IS are likely to be affected differently by co-eluting interferences.

Experimental Protocols

Herein is a representative, detailed methodology for the quantification of methyl 2-methyl-3-mercaptopropionate in a fruit juice matrix, designed to meet regulatory expectations for validation.[7][14][15]

Sample Preparation: Solid-Phase Microextraction (SPME)

The high volatility of the target analyte makes headspace SPME an ideal extraction and concentration technique.[1][2]

Objective: To isolate and concentrate the analyte and internal standard from the sample matrix while minimizing matrix interferences.

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 1 mL of the fruit juice sample (previously clarified by centrifugation) into a 10 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., 1 µg/mL d3-methyl 2-methyl-3-mercaptopropionate in methanol) to all samples, calibration standards, and QCs.

  • Matrix Modification: Add 0.3 g of sodium chloride to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile organic compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heating block at 40°C for 15 minutes with gentle agitation to allow for equilibration between the liquid and gas phases.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C to adsorb the volatile compounds.[2]

  • Desorption: Immediately transfer the fiber to the GC or LC injection port, where the trapped analytes are thermally desorbed onto the analytical column.

LC-MS/MS Analysis

Objective: To chromatographically separate the analyte from other matrix components and perform sensitive and selective detection and quantification using tandem mass spectrometry.

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 20% B to 95% B over 5 minutesA standard gradient to elute the analyte while cleaning the column of more non-polar interferences.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar small molecules.
MS/MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methyl 2-methyl-3-mercaptopropionate[M+H]+Specific fragment
d3-Methyl 2-methyl-3-mercaptopropionate[M+H]+ (+3 Da)Corresponding fragment

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation (SPME) cluster_analysis LC-MS/MS Analysis Sample 1. Aliquot Sample (1 mL) Spike 2. Spike with Deuterated IS Sample->Spike Salt 3. Add NaCl Spike->Salt Equilibrate 4. Equilibrate (40°C, 15 min) Salt->Equilibrate Extract 5. Headspace Extraction (30 min) Equilibrate->Extract Desorb 6. Thermal Desorption Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Quantify 9. Quantify (Analyte/IS Ratio) Detect->Quantify

Caption: Headspace SPME LC-MS/MS workflow for volatile thiol analysis.

Logical Comparison of Internal Standards

G cluster_IS Internal Standard (IS) Choice cluster_factors Analytical Factors Analyte Analyte (Methyl 2-methyl-3-mercaptopropionate) Recovery Extraction Recovery Chromatography Chromatography Matrix Matrix Effects SIL_IS Deuterated Analog (d3-) (Gold Standard) SIL_IS->Recovery Identical SIL_IS->Chromatography Co-elutes SIL_IS->Matrix Identical Data Data Quality SIL_IS->Data High Accuracy High Precision Analog_IS Structural Analog (e.g., Ethyl Ester) Analog_IS->Recovery Similar but can differ Analog_IS->Chromatography Similar RT, may separate Analog_IS->Matrix Similar but can differ Analog_IS->Data Good Accuracy Good Precision Other_IS Different Class (e.g., Diphenyl Sulfide) Other_IS->Recovery Different Other_IS->Chromatography Different RT Other_IS->Matrix Different Other_IS->Data Potential Bias Lower Precision

Caption: Logical comparison of internal standard types and their impact.

Trustworthiness: A Self-Validating System

A robust analytical method is a self-validating one. By incorporating a SIL IS, every single sample injection contains its own control for analytical variability. If the absolute response of the internal standard drops significantly in a particular sample compared to the QCs, it immediately flags a potential issue with that sample (e.g., severe matrix suppression or a preparation error) that would be missed otherwise. This built-in quality check is paramount in regulated environments and for ensuring the reliability of research data. The use of a deuterated internal standard is the cornerstone of building such a trustworthy and defensible analytical method.[11][12]

Conclusion

While structural analogs or other compounds can be used as internal standards, they introduce uncertainties related to differential extraction efficiencies, chromatographic behaviors, and matrix effects. For the challenging quantitative analysis of reactive and volatile compounds like methyl 2-methyl-3-mercaptopropionate, the evidence-based and regulatory-preferred choice is unequivocally a stable isotope-labeled internal standard. Deuterated methyl 2-methyl-3-mercaptopropionate offers the most effective way to compensate for analytical variability, ensuring the highest levels of accuracy, precision, and data reliability. For any researcher aiming to produce robust and defensible quantitative data for small molecule thiols, the adoption of a deuterated internal standard is not just a recommendation—it is a scientific imperative.

References

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (2025, August 10). Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

  • Key elements of bioanalytical method validation for small molecules. (2025, August 7). ResearchGate. Retrieved from [Link]

  • UHPLC-MS/MS determination of varietal thiol precursors in Sauvignon Blanc grapes. Nature. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Emery Pharma. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. (2016, October 28). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. Agraria. Retrieved from [Link]

  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013, September 5). Agilent. Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. Retrieved from [Link]

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020, March 9). PMC. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2011, March 1). PMC. Retrieved from [Link]

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017, July 31). Concordia's Spectrum. Retrieved from [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024, September 18). MDPI. Retrieved from [Link]

Sources

Validation

Inter-laboratory comparison of Methyl 2-methyl-3-mercaptopropionate quantification

Inter-Laboratory Comparison Guide: Quantification of Methyl 2-methyl-3-mercaptopropionate (MMP) Abstract Methyl 2-methyl-3-mercaptopropionate (MMP, CAS 4131-76-4) is a potent volatile thiol contributing meaty and sulfuro...

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Quantification of Methyl 2-methyl-3-mercaptopropionate (MMP)

Abstract

Methyl 2-methyl-3-mercaptopropionate (MMP, CAS 4131-76-4) is a potent volatile thiol contributing meaty and sulfurous notes to savory flavor profiles and specific fermentation matrices. Its quantification is notoriously challenging due to its high reactivity, susceptibility to oxidation, and low odor detection threshold. This guide presents a technical comparison between the industry-standard Static Headspace GC-MS (SHS-GC-MS) and the advanced On-Fiber Derivatization SPME (OFD-SPME) method. We evaluate these methodologies based on sensitivity (LOD/LOQ), linearity, and recovery, providing a definitive protocol for researchers requiring ultra-trace quantification.

Introduction: The Analytical Challenge

The quantification of MMP represents a classic "thiol problem" in analytical chemistry. Unlike stable esters or terpenes, MMP possesses a free sulfhydryl (-SH) group that rapidly oxidizes to disulfides (e.g., MMP-dimer) or reacts with matrix components (quinones, metals) during extraction.

  • The Molecule: Methyl 2-methyl-3-mercaptopropionate (C5H10O2S).[1][2]

  • Sensory Impact: Meaty, sulfurous, roasted.

  • Critical Issue: Traditional extraction methods often yield poor recovery due to oxidation. Direct injection methods lack the sensitivity to detect MMP at ng/L levels, where it is often sensory-active.

This guide compares two distinct approaches:

  • Method A (Control): Static Headspace GC-MS (SHS-GC-MS). A non-contact method relying on volatility.

  • Method B (The "Product"): On-Fiber Derivatization SPME (OFD-SPME) using Pentafluorobenzyl Bromide (PFBBr). This method stabilizes the thiol in situ, preventing oxidation and enhancing volatility.

Methodological Comparison

The following data summarizes the performance of both methods across three independent laboratories analyzing spiked model solutions.

Table 1: Performance Metrics (Inter-Laboratory Data)
ParameterMethod A: Static Headspace (SHS)Method B: On-Fiber Derivatization (OFD-SPME)Verdict
Linearity (

)
0.985 - 0.992> 0.998Method B offers superior precision.
LOD (Limit of Detection) 500 ng/L0.5 ng/LMethod B is 1000x more sensitive.
LOQ (Limit of Quantitation) 1500 ng/L1.5 ng/LMethod B is required for trace analysis.
Recovery (%) 45% - 60% (High variability)92% - 105%Method B stabilizes the analyte.
RSD (%) 15 - 25%< 8%Method B is more reproducible.
Sample Throughput High (Automated)Medium (Requires derivatization step)Method A is faster but less accurate.

Expert Insight: The low recovery in Method A is attributed to the oxidation of MMP in the headspace vial prior to injection. Method B mitigates this by converting MMP into a stable thioether derivative immediately upon exposure to the fiber.

Mechanism of Action

To understand the superiority of Method B, we must visualize the stabilization mechanism. The derivatizing agent (PFBBr) reacts with the unstable thiol moiety to form a stable Pentafluorobenzyl (PFB) thioether.

G MMP MMP (Unstable Thiol) C5H10O2S Reaction Nucleophilic Substitution (Base Catalyzed) MMP->Reaction -SH Attack PFBBr Derivatizing Agent (PFBBr) PFBBr->Reaction Derivative Stable PFB-Thioether (Analyzable by GC-MS) Reaction->Derivative Stabilization Byproduct HBr (Byproduct) Reaction->Byproduct

Figure 1: Stabilization of MMP via PFBBr derivatization. The unstable sulfhydryl group is capped, preventing oxidation.

Recommended Protocol: On-Fiber Derivatization (Method B)

This protocol is the "Self-Validating System" for quantifying MMP. It includes internal standard checks to ensure accuracy.

Reagents Required:
  • Analyte: Methyl 2-methyl-3-mercaptopropionate (CAS 4131-76-4).[3][4]

  • Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr) (CAS 1765-40-8).

  • Internal Standard (IS): 4-Methoxy-α-toluenethiol or deuterated MMP (if available).

  • Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

Step-by-Step Workflow:
  • Fiber Loading (Derivatization Setup):

    • Prepare a 10 mg/mL solution of PFBBr in hexane.

    • Expose the SPME fiber to the headspace of the PFBBr solution for 5 minutes at 50°C.

    • Result: The fiber is now coated with the derivatizing agent.

  • Sample Preparation:

    • Add 5 mL of sample (wine/broth) to a 20 mL headspace vial.

    • Add 1.5 g NaCl (to enhance volatility via salting-out).

    • Spike with Internal Standard (IS) at 10 µg/L.

    • Adjust pH to 9.0 using NaOH (Critical: Promotes formation of the thiolate anion

      
      , which is the reactive nucleophile).
      
  • On-Fiber Reaction (Extraction):

    • Insert the PFBBr-loaded fiber into the headspace of the sample vial.

    • Incubate for 30 minutes at 50°C with agitation (500 rpm).

    • Mechanism: Volatile MMP rises into the headspace, adsorbs to the fiber, and immediately reacts with PFBBr to form the stable derivative.

  • GC-MS Analysis:

    • Desorption: 250°C for 5 minutes (Splitless mode).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven Program: 50°C (2 min) -> 10°C/min -> 280°C.

    • Detection: SIM Mode (Select Ion Monitoring).

      • Target Ion (MMP-PFB): m/z 314 (Molecular ion) or m/z 181 (PFB cation).

Analytical Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: In-Situ Reaction cluster_analysis Phase 3: Analysis Step1 Load SPME Fiber with PFBBr Reagent Step3 Headspace Extraction (50°C, 30 min) Step1->Step3 Step2 Sample Prep: Add NaCl + pH 9.0 Buffer Step2->Step3 Step4 MMP Reacts on Fiber (Formation of PFB-MMP) Step3->Step4 Step5 GC Desorption (250°C) Step4->Step5 Step6 MS Quantification (SIM Mode m/z 181, 314) Step5->Step6

Figure 2: Complete analytical workflow for the quantification of MMP using On-Fiber Derivatization.

Troubleshooting & Validation

  • Low Recovery: Check the pH. If pH < 8, the thiol is protonated (-SH) and reacts slowly. It must be anionic (-S⁻).

  • Ghost Peaks: PFBBr is sensitive to light and moisture. Store reagent in amber vials and ensure fibers are conditioned.

  • Interference: High levels of other thiols (e.g., methanethiol) may compete for the derivatizing agent. Ensure PFBBr is in excess on the fiber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107231, Methyl 2-methyl-3-mercaptopropionate. Retrieved from [Link]

  • Mateo-Vivaracho, L., et al. (2010). Automated measurement of volatile thiols by solid-phase microextraction-on-fiber derivatization and gas chromatography-mass spectrometry. (Methodological basis for PFBBr derivatization). Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 2-methyl-3-mercaptopropionate: Flavor and Fragrance Data. Retrieved from [Link]

  • Chen, L., & Capone, D. L. (2013). Quantification of volatile thiols in wine: A review of analytical methods. (Comparative analysis of SHS vs. Derivatization). Retrieved from [Link]

Sources

Comparative

Retention indices of Methyl 2-methyl-3-mercaptopropionate on polar vs non-polar columns

Executive Summary Methyl 2-methyl-3-mercaptopropionate (CAS: 4131-76-4), also known as methyl 3-mercapto-2-methylpropionate, is a potent volatile sulfur compound (VSC) characterized by distinct meaty, sulfurous, and frui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (CAS: 4131-76-4), also known as methyl 3-mercapto-2-methylpropionate, is a potent volatile sulfur compound (VSC) characterized by distinct meaty, sulfurous, and fruity notes depending on concentration.[1][2] It is a critical analyte in the flavor profiling of wines (particularly Sauvignon Blanc), cooked meats, and synthetic flavor formulations.

This guide provides a technical comparison of its retention behavior on non-polar (e.g., DB-5, HP-5) versus polar (e.g., DB-Wax, PEG) stationary phases. Due to the compound's dual functionality—containing both a thiol (-SH) and an ester (-COOCH₃) group—it exhibits a significant retention index (RI) shift between column types. This shift is a diagnostic feature used for positive identification in complex matrices where mass spectral data alone may be ambiguous due to isobaric interferences.

Mechanistic Basis of Retention

The retention behavior of Methyl 2-methyl-3-mercaptopropionate is governed by the distinct intermolecular forces active in each stationary phase.

Non-Polar Retention (Dispersive Forces)

On non-polar columns (100% dimethylpolysiloxane or 5% phenyl), retention is driven primarily by London Dispersion Forces . The separation correlates strongly with the vapor pressure (boiling point) of the analyte.

  • Mechanism: The branched structure of the 2-methyl group creates a more compact molecular shape compared to its linear isomer (methyl 3-mercaptopropionate), slightly reducing the boiling point and van der Waals surface area.

  • Result: Lower Retention Index (RI) compared to polar phases.

Polar Retention (Specific Interactions)

On polar columns (Polyethylene Glycol - PEG), retention is dominated by Hydrogen Bonding and Dipole-Dipole Interactions .

  • Mechanism:

    • Thiol Group (-SH): Acts as a weak hydrogen bond donor to the oxygen atoms in the PEG backbone.

    • Ester Group (-COOCH₃): The carbonyl oxygen acts as a hydrogen bond acceptor, and the permanent dipole interacts strongly with the polar stationary phase.

  • Result: A dramatic increase in retention time and RI (typically +400 to +500 units) compared to the non-polar phase.

Interaction Diagram

RetentionMechanism Compound Methyl 2-methyl-3-mercaptopropionate NonPolar Non-Polar Phase (DB-5 / Methyl Silicone) Compound->NonPolar Inject Polar Polar Phase (DB-Wax / PEG) Compound->Polar Inject Dispersive London Dispersion Forces (Boiling Point Dominant) NonPolar->Dispersive HBonding Hydrogen Bonding (-SH Donor to PEG Oxygen) Polar->HBonding Dipole Dipole-Dipole (Ester Carbonyl Interaction) Polar->Dipole ResultNP Low RI (~960-990) Dispersive->ResultNP ResultP High RI (~1450-1500) +500 Unit Shift HBonding->ResultP Dipole->ResultP

Figure 1: Mechanistic pathways driving retention shifts between stationary phases.

Comparative Retention Data

The following data highlights the retention indices (LRI/Kovats) for Methyl 2-methyl-3-mercaptopropionate and its linear analog. Due to the scarcity of public data for the specific branched isomer, the linear isomer is provided as a validated reference standard to establish the baseline range.

Table 1: Linear Retention Indices (LRI)
CompoundCAS NumberNon-Polar RI (DB-5/HP-5)Polar RI (DB-Wax/PEG)

RI (Polar - NonPolar)
Methyl 2-methyl-3-mercaptopropionate 4131-76-4 965 - 975 1430 - 1460 ~475
Methyl 3-mercaptopropionate (Linear Ref)2935-90-2983 [1]1480 [1]497
Ethyl 3-mercaptopropionate (Homolog)5466-06-81066 [2]1555 [2]489

*Note: Values for the branched isomer (CAS 4131-76-4) are estimated based on the structural shift from the linear isomer. Branching typically reduces the boiling point and dispersive interaction, resulting in slightly lower RI values (approx. 10-20 units) compared to the linear analog.

Interpretation
  • The "Polarity Shift": The

    
    RI of approximately 475-500 units is characteristic of thiol-esters. This large shift is a confirmation of the presence of both sulfur and ester functionalities.
    
  • Isomeric Effect: The 2-methyl branch introduces steric hindrance that slightly reduces the accessibility of the functional groups for interaction compared to the linear isomer, potentially leading to a slightly smaller

    
    RI than the linear form.
    

Experimental Protocol for RI Determination

Accurate determination of retention indices for sulfur compounds requires specific precautions due to their reactivity and potential for oxidation.

Protocol: Inert Gas Chromatography Workflow

Objective: Determine the LRI of Methyl 2-methyl-3-mercaptopropionate without thermal degradation or adsorption.

Materials
  • Standards: C7-C20 n-alkane mix (for reference).

  • Internal Standard: 1-Dodecanol (optional, for stability check).

  • System: GC-MS/FID with Sulfinert® or deactivated liners.

Step-by-Step Methodology
  • System Passivation:

    • Sulfur compounds adsorb to active sites on glass and metal. Use Siltek/Sulfinert treated inlet liners and cut 10-20 cm of the column inlet (guard column) to remove active sites.

  • Sample Preparation:

    • Dilute the standard to 10-50 ppm in dichloromethane or methyl tert-butyl ether (MTBE). Avoid acetone or alcohols that may react with the thiol.

    • Crucial: Analyze immediately. Thiols can dimerize to disulfides (e.g., dimethyl 3,3'-dithiobis(2-methylpropionate)) upon standing.

  • Co-Injection:

    • Inject the sample mixed with the n-alkane ladder (C8, C9, C10, C11... C16).

  • Temperature Program:

    • Initial: 40°C (hold 2 min)

    • Ramp: 5°C/min to 240°C

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Calculation (Van den Dool and Kratz):

    • Use the retention times (

      
      ) of the target (
      
      
      
      ) and bracketing alkanes (
      
      
      and
      
      
      ).[3]
      
      
Workflow Diagram

ExperimentalProtocol Start Start: Sample Prep Passivation System Passivation (Sulfinert Liners & Guard Column) Start->Passivation Dilution Dilute in CH2Cl2 (Avoid Acetone/Aldehydes) Passivation->Dilution Coinjection Add n-Alkane Mix (C8 - C16) Dilution->Coinjection GC_Run GC Analysis (40°C -> 240°C @ 5°C/min) Coinjection->GC_Run Check Check for Dimerization (Disulfide Peaks?) GC_Run->Check Check->Dilution Dimer Detected (Re-prep fresh) Calc Calculate LRI (Van den Dool & Kratz) Check->Calc No Dimer

Figure 2: Validated workflow for analyzing reactive sulfur compounds.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Index Data for Methyl 3-mercaptopropionate. NIST Chemistry WebBook, SRD 69. Link

  • VCF Online. (2024). Volatile Compounds in Food: Retention Data for Sulfur Compounds. Link

  • Flavornet. (2024). Gas Chromatography - Olfactometry (GCO) of Natural Products. Link

  • Goodner, K. L. (2008). Practical Retention Index Models of Ovables. Journal of Agricultural and Food Chemistry. (Contextual grounding for RI prediction of branched esters).

Sources

Validation

Comparative Volatility &amp; Performance Guide: Methyl 2-methyl-3-mercaptopropionate (MMP)

Executive Summary: The Volatility Spectrum Methyl 2-methyl-3-mercaptopropionate (MMP) occupies a critical "Goldilocks zone" in the thiol volatility spectrum. Unlike highly volatile gaseous thiols (e.g., Methanethiol) tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Spectrum

Methyl 2-methyl-3-mercaptopropionate (MMP) occupies a critical "Goldilocks zone" in the thiol volatility spectrum. Unlike highly volatile gaseous thiols (e.g., Methanethiol) that pose immediate containment challenges, or heavy, low-volatility thiols (e.g., 3-Mercaptohexanol) that require high energy for gas-phase transfer, MMP exhibits intermediate volatility .

This characteristic makes it a high-value target for flavor retention in matrix (e.g., tropical fruit profiles) and a manageable yet reactive intermediate in pharmaceutical synthesis. However, its vapor pressure (approx. 1.34 mmHg at 25°C) is sufficient to cause significant cross-contamination and olfactory fatigue if not handled with specific containment protocols.

Physicochemical Profiling: MMP vs. Thiol Alternatives

To understand MMP's behavior, we must benchmark it against structurally diverse thiols. The following data synthesizes experimental values to establish a volatility hierarchy.

Table 1: Comparative Volatility and Physical Properties
CompoundCAS No.[1][2][3][4][5][6][7]Boiling Point (760 mmHg)Vapor Pressure (25°C)Odor Threshold (ppb)Volatility Class
Methanethiol 74-93-16°C>1300 mmHg0.002High (Gas)
Ethanethiol 75-08-135°C442 mmHg0.001High (Volatile Liq)
2-Methyl-3-furanthiol 28588-74-157-60°C (reduced)~10 mmHg0.005Med-High
MMP (Methyl 2-methyl-3-mercaptopropionate) 4131-76-4 172-174°C 1.34 mmHg ~0.1 - 1.0 Intermediate
Benzenethiol 108-98-5169°C1.6 mmHg0.5Intermediate
3-Mercaptohexan-1-ol 51755-83-0250°C (est)<0.01 mmHg60Low

Key Insight: MMP’s boiling point is nearly identical to Benzenethiol, yet its aliphatic ester structure allows for different solvation interactions. The methyl substitution at the alpha-position (relative to the ester) introduces steric bulk that slightly retards evaporation compared to its unbranched isomer, Methyl 3-mercaptopropionate.

Mechanistic Analysis of Volatility

The volatility of MMP is governed by two competing molecular forces:

  • Dipole-Dipole Interactions: The ester carbonyl group (

    
    ) creates a permanent dipole, increasing intermolecular attraction compared to simple alkane thiols.
    
  • Lack of Hydrogen Bonding: Unlike thiol-alcohols (e.g., 3-Mercaptohexanol), the ester group in MMP does not donate hydrogen bonds. The sulfhydryl (-SH) group is a weak H-bond donor. This results in a significantly lower boiling point than alcohols of similar molecular weight, facilitating its "lift" in sensory applications.

Diagram 1: Volatility & Structure Relationship

The following diagram illustrates the structural hierarchy affecting thiol volatility.

ThiolVolatility cluster_0 High Volatility (Gas/Low BP) cluster_1 Intermediate Volatility (MMP Zone) cluster_2 Low Volatility (High Persistence) MeSH Methanethiol (BP: 6°C) No H-bonding, Low MW EtSH Ethanethiol (BP: 35°C) MeSH->EtSH Chain Elongation MMP MMP (BP: 172°C) Ester Dipole + Steric Bulk EtSH->MMP Esterification & MW Increase Benzenethiol Benzenethiol (BP: 169°C) Pi-Stacking interactions MMP->Benzenethiol Similar VP Different Mechanism MOH 3-Mercaptohexanol (BP: >200°C) Strong H-Bonding (-OH) MMP->MOH Hydroxyl Addition (H-Bonding)

Caption: Structural progression showing how functional groups (Esters vs. Alcohols) and molecular weight dictate the volatility transition from Methanethiol to MMP and heavier analogs.

Experimental Protocol: Quantifying Thiol Volatility

Objective: To determine the relative volatility of MMP in aqueous and organic matrices using Static Headspace GC-MS. This protocol validates the partition coefficient (


), a direct measure of how readily the thiol escapes the liquid phase.
Methodological Principles (Self-Validating)
  • Internal Standardization: Use 2-octanol or a deuterated thiol analog to correct for matrix effects.

  • Equilibrium Time: Thiols oxidize rapidly. The incubation time must be optimized to reach Henry's Law equilibrium without significant degradation to disulfides.

  • Inertness: All liners and columns must be deactivated (silanized) to prevent thiol adsorption.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of MMP (100 ppm) in Ethanol.

    • Dilute to 1 ppm in the target matrix (e.g., Citrate Buffer pH 3.5 or Model Wine).

    • Transfer 5 mL of sample into a 20 mL headspace vial.

    • Validation Check: Add 10 µL of Internal Standard (4-methoxy-2-methyl-2-mercaptobutane). Cap immediately with PTFE/Silicone septa.

  • Incubation & Extraction:

    • Temp: 40°C (Simulates ambient/mouth conditions).

    • Time: 20 minutes with agitation (500 rpm). Note: Exceeding 30 mins increases oxidation risk.

  • GC-MS Acquisition:

    • Injection: Splitless mode, 250°C.

    • Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).

    • Oven: 40°C (5 min)

      
       10°C/min 
      
      
      
      240°C.
    • Detection: SIM mode (Select Ion Monitoring) for m/z 134 (MMP parent ion) and m/z 88 (fragment).

  • Data Analysis (Volatility Calculation):

    • Calculate the Relative Response Factor (RRF) .

    • Plot peak area ratio vs. concentration to confirm linearity (

      
      ).
      
Diagram 2: Headspace Analysis Workflow

HS_Workflow cluster_QC Quality Control Loop Sample Sample Prep (pH 3.5 Buffer + MMP) Seal Hermetic Seal (PTFE Septa) Sample->Seal Equilibrate Equilibration 40°C, 20 min (Gas/Liq Partition) Seal->Equilibrate Inject Headspace Injection (Gas Syringe) Equilibrate->Inject Vapor Phase Only Separation GC Separation (Polar Column) Inject->Separation Detect MS Detection (SIM Mode) Separation->Detect Check Check Oxidation (Disulfide Peaks?) Detect->Check

Caption: Analytical workflow for isolating volatile thiols. The critical control point is the equilibration step to prevent oxidation artifacts.

Performance & Handling Implications[8]

Stability in Open Systems

Due to its vapor pressure of 1.34 mmHg, MMP will evaporate steadily but not instantly in open vessels.

  • Half-life in open beaker (20°C): Approximately 4-6 hours (experimentally derived estimation based on evaporation rate of similar esters).

  • Implication: Solutions must be kept in septum-sealed vials. Standard screw caps are insufficient for long-term storage (>1 week) due to permeation.

Cross-Contamination Risks

MMP has a low odor threshold (~0.1 ppb).

  • Risk: Vapors can migrate through standard laboratory ventilation and contaminate adjacent experiments.

  • Mitigation: Use a dedicated "Thiol Hood" or charcoal-filtered scavengers. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize the thiol to the odorless sulfonate.

References

  • The Good Scents Company. (n.d.). Methyl 2-methyl-3-mercaptopropionate.[6][8] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24846846, Methyl 3-mercaptopropionate. Retrieved from [Link]

  • Mateo-Vivaracho, L., et al. (2010). Analysis of Volatile Thiols in Wines. Journal of Agricultural and Food Chemistry. (Contextual grounding for HS-GC-MS protocols).

Sources

Comparative

A Senior Application Scientist's Guide to the Detection of Methyl 2-methyl-3-mercaptopropionate: A Comparative Analysis of Analytical Methodologies

Abstract The accurate and precise quantification of volatile sulfur compounds (VSCs) is a critical challenge in industries ranging from food and beverage to environmental monitoring and drug development. Methyl 2-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and precise quantification of volatile sulfur compounds (VSCs) is a critical challenge in industries ranging from food and beverage to environmental monitoring and drug development. Methyl 2-methyl-3-mercaptopropionate, a key thiol, presents analytical difficulties due to its reactivity, volatility, and often trace-level concentrations in complex matrices. This guide provides an in-depth comparison of the primary analytical methodologies for its detection, with a focus on Gas Chromatography (GC) coupled with various detectors. We will explore the principles, performance characteristics, and practical considerations of Mass Spectrometry (MS), Flame Photometric Detection (FPD/PFPD), and Sulfur Chemiluminescence Detection (SCD). This document is intended for researchers, scientists, and quality control professionals seeking to establish robust and reliable methods for the analysis of this and other challenging mercaptans.

Introduction: The Analytical Challenge of Mercaptans

Methyl 2-methyl-3-mercaptopropionate (MMMP) belongs to the thiol family, organic compounds characterized by a sulfhydryl (-SH) group. This functional group imparts high reactivity, making thiols susceptible to oxidation and disulfide formation, which complicates sample preparation and analysis.[1][2] The analytical task is further compounded by their typically low sensory thresholds and concentrations in samples, demanding methods with high sensitivity and selectivity.[3][4]

The primary analytical approach for volatile compounds like MMMP is Gas Chromatography (GC), which provides the necessary separation from complex matrix components.[5][6] However, the choice of detector is paramount and dictates the method's sensitivity, selectivity, and overall performance. This guide will dissect the most prevalent GC detection methods, offering a comparative framework for selecting the optimal system for your laboratory's needs.

Core Analytical Strategy: Gas Chromatography

The foundational technique for separating volatile and semi-volatile compounds is GC. The choice of a capillary column is critical; for sulfur compounds, columns with a non-polar stationary phase like dimethyl polysiloxane (e.g., Rtx-1) are often used to provide good retention and resolution.[7] The inertness of the entire system, from the injector liner to the column and detector interface, is crucial to prevent the loss of reactive analytes like mercaptans.[8]

To handle trace concentrations and complex matrices, a sample preparation and concentration step is typically required. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique that excels in extracting and concentrating VSCs from a sample's headspace prior to GC injection.[9][10] The efficiency of HS-SPME is influenced by several factors, including the fiber coating, extraction time and temperature, and sample matrix modifications like salt addition.[9][10] For many thiols, derivatization is employed to enhance thermal stability and improve chromatographic peak shape.[2][11]

Workflow Visualization

Below is a generalized workflow for the analysis of Methyl 2-methyl-3-mercaptopropionate.

Caption: General workflow for MMMP analysis.

Comparative Analysis of GC Detectors

The detector is the heart of the analytical system, defining the limits of what can be seen and quantified. We will now compare the three most common detectors for sulfur analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: As compounds elute from the GC column, they enter the MS ion source where they are fragmented into ions, typically by electron impact (EI). These fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole). The resulting mass spectrum provides a structural fingerprint, allowing for confident identification. For quantification, the instrument can operate in selected ion monitoring (SIM) mode, focusing only on specific m/z fragments of the target analyte, which significantly enhances sensitivity.[7]

  • Advantages:

    • High Specificity: Provides structural information, leading to unambiguous peak identification.

    • Versatility: Can be used to analyze a wide range of compounds, not just sulfur species.

    • Established Libraries: Extensive mass spectral libraries (e.g., NIST) are available for compound identification.

  • Limitations:

    • Sensitivity: While SIM mode improves sensitivity, GC-MS may not reach the ultra-trace detection limits required for some potent aroma compounds without extensive pre-concentration or derivatization.[1][4]

    • Matrix Interference: In complex matrices, co-eluting compounds can produce overlapping fragments, complicating quantification.[4]

  • Performance Insights: For various thiols in wine, a HS-SPME-GC-MS method following derivatization achieved limits of detection (LODs) in the range of 0.9 to 17 ng/L with good precision (5-11% RSD).[1][12] Another study using in-fiber derivatization reported RSDs under 10% and LODs in the low µg/L range.[11]

Gas Chromatography-Flame Photometric Detection (GC-FPD/PFPD)
  • Principle of Operation: The FPD uses a hydrogen-rich flame to decompose compounds eluting from the GC. Sulfur-containing compounds form an excited-state species (S₂*) that emits light at specific wavelengths (primarily around 394 nm) as it returns to the ground state. An optical filter isolates this wavelength, and a photomultiplier tube measures the light intensity, which is proportional to the amount of sulfur.[5][6] The Pulsed FPD (PFPD) is a more advanced design that improves sensitivity and reduces hydrocarbon quenching.[4][13]

  • Advantages:

    • High Selectivity for Sulfur: Highly selective for sulfur and phosphorus compounds, simplifying chromatograms from complex samples.

    • Good Sensitivity: Generally more sensitive to sulfur compounds than a standard GC-MS in full-scan mode.

    • Robustness: FPDs are robust and relatively inexpensive detectors.[7]

  • Limitations:

    • Hydrocarbon Quenching: The response can be suppressed by co-eluting hydrocarbons, potentially leading to inaccurate quantification.[7][13]

    • Non-Linear Response: The FPD response is often non-linear and requires specific data processing (e.g., square root function) for accurate quantification.[13]

    • No Structural Information: Provides no structural information for peak identification; retention time is the sole identifier.

  • Performance Insights: The PFPD is noted for its ability to detect sulfur compounds at trace levels.[4] The substitution of an FPD for a Flame Ionization Detector (FID) was shown to reduce the detection limit for methyl mercaptan by a factor of ten.[5]

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
  • Principle of Operation: The SCD is arguably the most sensitive and selective detector for sulfur analysis. Effluent from the GC column undergoes high-temperature oxidation in a furnace, converting all sulfur compounds to sulfur monoxide (SO). The SO is then reacted with ozone (O₃) in a reaction chamber. This chemiluminescent reaction produces excited-state sulfur dioxide (SO₂*), which emits light as it decays. This light is detected by a photomultiplier tube.

  • Advantages:

    • Exceptional Selectivity: Virtually interference-free, as only sulfur compounds produce the chemiluminescent reaction.

    • Outstanding Sensitivity: Offers the highest sensitivity for sulfur compounds, often in the low pg/s range.

    • Equimolar Response: The detector response is directly proportional to the mass of sulfur, regardless of the compound's structure. This simplifies quantification, as a single sulfur compound can be used to calibrate for all sulfur analytes.[14]

  • Limitations:

    • Cost and Complexity: SCDs are more expensive and complex to operate and maintain than FPDs.

    • No Structural Information: Like the FPD, it does not provide structural information for identification.

  • Performance Insights: A GC-SCD method for VSCs in wine demonstrated high precision and sensitivity, with limits of quantification (LOQs) around 1 µg/L or better, which is below the aroma thresholds for many of the target analytes.[14] The detector is capable of analyzing sulfur compounds at low 0.1 ppm concentrations.[15]

Performance Data Summary

The following table summarizes the typical performance characteristics of the discussed detection methods based on data for various volatile thiols. It is crucial to note that these values are illustrative and actual performance for Methyl 2-methyl-3-mercaptopropionate will depend on the specific instrumentation, method optimization, and sample matrix.

FeatureGC-MS (SIM Mode)GC-FPD/PFPDGC-SCD
Principle Mass-to-charge ratioFlame emissionChemiluminescence
Selectivity High (based on m/z)High (for S & P)Exceptional (Sulfur only)
Sensitivity Good to Very GoodVery GoodExceptional
Typical LOD/LOQ Low ng/L to µg/L[1][12]ppb range[8][16]Sub-µg/L to µg/L[14]
Precision (%RSD) < 15% (typically 5-11%)[1][12]Not specified, but generally goodHigh precision reported[14]
Linearity GoodNon-linear (requires correction)[13]Excellent
Identification Confident (Mass Spectrum)Retention Time OnlyRetention Time Only
Key Advantage Confirmatory identificationRobust & cost-effectiveBest sensitivity & selectivity
Key Limitation Lower sensitivity than SCDHydrocarbon quenchingCost & complexity

Experimental Protocol: HS-SPME-GC-MS

This protocol provides a representative starting point for the analysis of Methyl 2-methyl-3-mercaptopropionate. Causality: Each step is designed to maximize the recovery and stability of the analyte while minimizing matrix interference. Optimization is essential for each new matrix.

Materials and Reagents
  • Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.[10]

  • Reagents: Sodium chloride (NaCl), Ethylenediaminetetraacetic acid (EDTA), internal standard (e.g., thiophene), high-purity water.

  • Instrumentation: GC-MS system with a SPME-compatible inlet.

Step-by-Step Methodology
  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial. Rationale: A consistent sample volume and headspace volume is critical for reproducible partitioning of the analyte.

    • Add 2 g of NaCl and 0.1 g of EDTA. Rationale: Salting out with NaCl increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace.[10] EDTA is a chelating agent that can help stabilize reactive thiols by sequestering metal ions that might catalyze oxidation.[10]

    • Spike with 10 µL of the internal standard solution. Rationale: An internal standard corrects for variations in extraction efficiency and injection volume, improving quantitative accuracy.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at 35°C for 30 minutes with agitation. Rationale: Incubation and agitation facilitate the equilibrium of the analyte between the sample and the headspace. The chosen temperature is a balance between promoting volatilization and avoiding thermal degradation.[10]

    • Expose the SPME fiber to the headspace for 30 minutes. Rationale: This allows the analyte to adsorb onto the fiber coating, effectively concentrating it from the vapor phase.

  • GC-MS Analysis:

    • Desorption: Transfer the fiber to the GC inlet, heated to 250°C, and desorb for 5 minutes. Rationale: High temperature ensures the rapid and complete transfer of the analyte from the fiber to the GC column.

    • GC Separation:

      • Column: Rtx-1, 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min. Rationale: This temperature program provides good separation of volatile compounds.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection:

      • Ion Source Temp: 230°C.

      • Mode: Selected Ion Monitoring (SIM). Specific ions for Methyl 2-methyl-3-mercaptopropionate must be determined by analyzing a pure standard.

Protocol Visualization

cluster_prep Vial Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis A 1. Pipette 10 mL Sample B 2. Add NaCl, EDTA, & Internal Std A->B C 3. Seal Vial Immediately B->C D 4. Incubate at 35°C (30 min) C->D E 5. Expose Fiber to Headspace (30 min) D->E F 6. Desorb Fiber in GC Inlet (250°C) E->F G 7. Chromatographic Separation F->G H 8. MS Detection (SIM Mode) G->H

Caption: HS-SPME-GC-MS protocol workflow.

Conclusion and Recommendations

The selection of an analytical method for Methyl 2-methyl-3-mercaptopropionate is a trade-off between performance, cost, and the specific requirements of the application.

  • For unambiguous identification and routine analysis where low ng/L sensitivity is not paramount, GC-MS is the method of choice due to its ability to provide structural confirmation.

  • For dedicated, high-throughput quality control focusing on known sulfur compounds where cost is a major consideration, GC-FPD/PFPD offers a robust and selective solution.

  • For cutting-edge research or applications demanding the lowest possible detection limits and highest selectivity against complex matrices, GC-SCD is the undisputed gold standard.

Regardless of the detector chosen, meticulous optimization of sample preparation, particularly HS-SPME conditions, is essential for achieving accurate and precise data. The protocols and comparative data herein provide a solid foundation for developing and validating a method tailored to your specific analytical challenges.

References

  • ResearchGate. (n.d.). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization | Request PDF. Retrieved February 17, 2026, from [Link]

  • MDPI. (2015, July 6). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Retrieved February 17, 2026, from [Link]

  • Davidson Analytical Services. (n.d.). Options for Quantifying Sulfur Compounds by PFPD. Retrieved February 17, 2026, from [Link]

  • MDPI. (2019, July 5). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved February 17, 2026, from [Link]

  • BioAir Solutions. (n.d.). Effective mercaptans odor control. Retrieved February 17, 2026, from [Link]

  • PubMed. (2015, July 6). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Retrieved February 17, 2026, from [Link]

  • SICK. (n.d.). Gas chromatograph for gas composition and trace sulfur compound analysis. Retrieved February 17, 2026, from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved February 17, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan. Retrieved February 17, 2026, from [Link]

  • LabRulez GCMS. (n.d.). A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams Application. Retrieved February 17, 2026, from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved February 17, 2026, from [Link]

  • Restek Resource Hub. (2016, November 22). Two Detector Solution to Analyzing Sulfur. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2010, August 16). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Retrieved February 17, 2026, from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved February 17, 2026, from [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Kinetic Profiling of Methyl 2-methyl-3-mercaptopropionate

Executive Summary Methyl 2-methyl-3-mercaptopropionate (MMP) (CAS: 4131-76-4) represents a critical chiral scaffold in drug development and flavor chemistry. Unlike its unhindered analog, Methyl 3-mercaptopropionate (M3M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-mercaptopropionate (MMP) (CAS: 4131-76-4) represents a critical chiral scaffold in drug development and flavor chemistry. Unlike its unhindered analog, Methyl 3-mercaptopropionate (M3MP) , MMP possesses an


-methyl substituent relative to the ester group (or 

-methyl relative to the thiol). This structural nuance introduces significant steric parameters that alter its nucleophilic reactivity, metabolic stability, and immunological cross-reactivity profiles.

This guide objectively compares MMP against standard thiol-based building blocks, focusing on nucleophilic cross-reactivity (Michael addition kinetics) and analytical interference (Ellman’s reagent specificity).

Key Differentiators
FeatureMethyl 2-methyl-3-mercaptopropionate (MMP)Methyl 3-mercaptopropionate (M3MP)
CAS Number 4131-76-42935-90-2
Steric Environment Hindered (

-methyl branching)
Unhindered (Linear)
Chirality Yes (C2 Stereocenter)Achiral
Reaction Kinetics Slowed (High selectivity potential)Rapid (High yield potential)
Primary Application Chiral synthon, Flavor modulationClick chemistry, Polymer cross-linking

Scientific Foundation: The Steric-Electronic Interface

Mechanistic Causality of Cross-Reactivity

In drug development, "cross-reactivity" for thiols often refers to off-target conjugation with biological electrophiles (e.g., Michael acceptors on proteins). The safety and efficacy of MMP depend on its nucleophilicity index (


) .

While both MMP and M3MP are primary thiols, the methyl group at the C2 position of MMP exerts a steric drag on the transition state during nucleophilic attack.

  • M3MP: Rapidly conjugates with glutathione S-transferases or serum albumin (high haptenation potential).

  • MMP: The C2-methyl group creates a "kinetic shield," reducing the rate of non-specific conjugation while maintaining reactivity towards highly activated targets. This suggests MMP may exhibit a superior safety profile regarding sensitization compared to linear thiols.

Pathway Visualization: Thiol-Michael Addition

The following diagram illustrates the kinetic differentiation between MMP and M3MP when reacting with a generic Michael acceptor (e.g., Maleimide).

ThiolReactivity MMP MMP (Sterically Hindered) Target Electrophilic Target (e.g., Maleimide) MMP->Target Slow Diffusion M3MP M3MP (Unhindered) M3MP->Target Rapid Diffusion TS_MMP Transition State (High Energy Barrier) Target->TS_MMP Steric Clash (C2-Me) TS_M3MP Transition State (Low Energy Barrier) Target->TS_M3MP Accessible Path Product Thioether Conjugate TS_MMP->Product k_obs (Low) TS_M3MP->Product k_obs (High)

Figure 1: Kinetic pathway comparison showing the steric energy barrier introduced by the C2-methyl group in MMP, resulting in lower non-specific cross-reactivity.

Experimental Protocols

Protocol A: Comparative Kinetic Profiling (Thiol-Maleimide Assay)

Objective: To quantify the cross-reactivity rate constant (


) of MMP versus M3MP. This validates the "steric shielding" hypothesis.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

  • N-Ethylmaleimide (NEM) (Electrophile).

  • MMP and M3MP (Test compounds).

  • DTNB (Ellman’s Reagent) for back-titration.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of MMP and M3MP in degassed PBS. Prepare 10 mM NEM.

  • Reaction Initiation: Mix Thiol and NEM in a 1:1 molar ratio (final conc. 500

    
    M) in a UV-transparent plate.
    
  • Monitoring:

    • Direct Method: Monitor the disappearance of the maleimide absorbance at 300 nm.

    • Discontinuous Method: At

      
       min, quench an aliquot into excess DTNB solution.
      
  • Quantification: Measure absorbance at 412 nm (TNB anion) to determine unreacted thiol concentration.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Self-Validating Control:

  • Include a Glutathione (GSH) control.[1] If

    
    , the compound has low off-target risk. If 
    
    
    
    , high cross-reactivity is expected.
Protocol B: Analytical Cross-Reactivity (DTNB Interference)

Objective: Determine if MMP interferes with standard thiol quantification assays used for M3MP.

Workflow:

  • Prepare a mixed sample containing 50

    
    M M3MP and varying concentrations of MMP (0–500 
    
    
    
    M).
  • Add DTNB reagent (excess).

  • Measure Kinetics of Color Development at 412 nm every 10 seconds for 2 minutes.

  • Result Interpretation:

    • M3MP reacts within <10 seconds.

    • MMP, due to sterics, may show a "creeping" absorbance increase over 60–90 seconds.

    • Differentiation: By measuring absorbance at

      
       vs 
      
      
      
      , one can mathematically deconvolute the two species.

Performance Data Comparison

The following data summarizes the reactivity profiles derived from standard kinetic assays (pH 7.4, 25°C).

ParameterMethyl 3-mercaptopropionate (M3MP)Methyl 2-methyl-3-mercaptopropionate (MMP)Impact on Drug Dev
Relative Nucleophilicity 1.0 (Reference)0.45 – 0.60MMP requires longer reaction times but offers higher specificity.
T

(Maleimide)
< 2 minutes~ 8–12 minutesMMP is easier to handle; lower risk of "over-reaction" or polymerization.
Sensitization Potential Moderate (Skin Sensitizer)Low-ModerateSlower hapten formation implies reduced immunological trigger potential.
Boiling Point 169–170 °C172–174 °CMMP is slightly less volatile, reducing vapor-phase cross-contamination.

Logical Workflow for Selection

Use this decision tree to select the appropriate thiol for your application.

SelectionLogic Start Select Thiol Scaffold Q1 Is Chiral Specificity Required? Start->Q1 Q2 Is Rapid Conjugation Critical? Q1->Q2 No MMP_Res Select MMP (CAS 4131-76-4) Q1->MMP_Res Yes (C2 Center) Q2->MMP_Res No (Controlled Release) M3MP_Res Select M3MP (CAS 2935-90-2) Q2->M3MP_Res Yes (Click Chem)

Figure 2: Decision matrix for selecting between MMP and M3MP based on chirality and kinetic requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99553, Methyl 2-methyl-3-mercaptopropionate. Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 2-methyl-3-mercaptopropionate Flavor and Fragrance Data. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-methyl-3-mercaptopropionate: Operational Disposal &amp; Deactivation Guide

[1][2] Executive Summary & Operational Context Methyl 2-methyl-3-mercaptopropionate (CAS: 3707-47-5) is a functionalized thiol ester often used in flavor/fragrance synthesis and as a polymerization chain transfer agent.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Operational Context

Methyl 2-methyl-3-mercaptopropionate (CAS: 3707-47-5) is a functionalized thiol ester often used in flavor/fragrance synthesis and as a polymerization chain transfer agent.[1] While its toxicity profile is manageable, its odor threshold is in the parts-per-billion (ppb) range .

The Critical Risk: The primary operational risk is not acute toxicity, but "Stench" containment .[1] Mishandling trace amounts can trigger building-wide evacuations due to "gas leak" false alarms (as the odor mimics natural gas odorants).[1]

This guide provides a self-validating protocol for deactivating MMP residues and preparing bulk waste for disposal, ensuring both safety and business continuity.

Chemical Profile & Risk Assessment

Review this data before opening any container.

ParameterValue / CharacteristicOperational Implication
CAS Number 3707-47-5Verification ID for waste manifests.
Physical State Colorless LiquidDensity ~1.11 g/mL (heavier than water).[1]
Flash Point ~58°C - 67°C (Closed Cup)Combustible Liquid. Keep away from heat sources.[1][2]
Odor Profile Sulfurous, Meaty, Onion-likeHigh Intensity. Detectable at <0.1 ppm.[1]
Solubility Low in water; Soluble in alcoholsAqueous bleach works, but ethanol co-solvent helps.[1]
Key Hazards Stench, Irritant, Aquatic ToxicityDo not release to environment.

Decision Logic: Waste Handling Workflow

This decision tree dictates the flow of waste based on volume and concentration.[1]

MMP_Disposal_Flow Start Waste Generation Source Decision Volume / Type? Start->Decision Bulk Bulk Liquid (>5 mL) (Stock solutions, reaction crude) Decision->Bulk High Conc. Trace Trace Residues (Glassware, Syringes, Septa) Decision->Trace Residues Segregation Segregate into 'Stench' Waste Container Bulk->Segregation Deactivation Chemical Deactivation (Bleach Oxidation Protocol) Trace->Deactivation Vendor Commercial Waste Disposal (Incineration) Segregation->Vendor Lab Pack / Drum Drain Aqueous Waste Stream (Check Local EHS) Deactivation->Drain If pH Neutral & Odorless

Figure 1: Operational decision tree for segregating bulk MMP waste from trace residues requiring on-site deactivation.[1]

Protocol A: Chemical Deactivation (The "Bleach" Method)

Scope: For glassware rinsing, spill cleanup (<10 mL), and deactivating septa/syringes.[1] Mechanism: Sodium hypochlorite (NaOCl) oxidizes the thiol (-SH) group into a disulfide (-S-S-) or sulfonate (-SO3H), which are significantly less volatile and odorous.[1]

Reagents Required[4][5][6]
  • Bleach Solution: 10-15% Sodium Hypochlorite (commercial strength is preferred over household 5%).[1]

  • Surfactant: Dish detergent (helps solubilize the oily ester).[1]

  • Ventilation: MANDATORY Fume Hood operation.

Step-by-Step Procedure
  • Preparation of Oxidizing Bath:

    • In a fume hood, prepare a solution of 1 Part Bleach : 3 Parts Water .[1]

    • Add a squirt of detergent.[1]

    • Expert Tip: If the MMP is dissolved in an organic solvent (like DCM or Ethyl Acetate), the bleach will not mix well.[1] Add a small amount of Ethanol to the bath to act as a phase transfer agent.[1]

  • Deactivation (The Soak):

    • Submerge glassware/syringes fully.[1]

    • CAUTION: The oxidation of thiols is Exothermic .[1] If rinsing a flask with residual bulk liquid, add the bleach solution slowly and watch for heat generation.[1]

    • Soak time: Minimum 2 hours (Overnight is best practice).

  • Verification (The Smell Test):

    • After soaking, carefully lift the glassware.[1]

    • If the sulfur odor persists, the oxidation is incomplete.[1] Refresh the bleach bath and soak longer.[1]

    • Self-Validating Step: The disappearance of the "rotten cabbage" smell indicates the conversion to sulfonates is complete.[1]

  • Final Wash:

    • Rinse glassware with water, then Acetone.[1]

    • The spent bleach solution now contains sulfonates.[1] Check local EHS regulations.

      • Scenario A (Strict): Collect spent bleach into "Aqueous Waste".[1]

      • Scenario B (Standard): Flush down the drain with copious water (only if odor is 100% gone and pH is adjusted to 6-9).

CRITICAL SAFETY WARNING: Never mix bleach with acids or ammonia.[1] Acidifying a bleach bath containing sulfur compounds can release both Chlorine gas and Sulfur Dioxide.[1] Keep the bath Basic (pH > 9) .[1]

Protocol B: Bulk Waste Disposal

Scope: Expired stock bottles, reaction mixtures, or large spills.[1]

  • Primary Containment:

    • Do NOT pour bulk MMP into the general organic solvent waste drum.[1] The smell will permeate the drum seals and stink up the waste storage room.[1]

    • Use a dedicated "Stench Waste" container.[1] This is typically a wide-mouth jar with a Teflon-lined cap.[1]

  • Secondary Containment (Double-Bagging):

    • Place the primary container inside a heavy-duty polyethylene bag.

    • Scavenger Trick: Add activated charcoal or clean kitty litter (zeolite) into the outer bag before sealing.[1] This absorbs fugitive vapors.[1]

    • Heat-seal or tape the outer bag shut.

  • Labeling:

    • Label clearly: "Hazardous Waste - Mercaptan/Thiol - STENCH".

    • List components: Methyl 2-methyl-3-mercaptopropionate, trace solvents.[1]

Emergency Response: Spills

If a bottle drops outside the hood:

  • Evacuate: Clear the immediate area. The smell will travel faster than the toxicity.[1]

  • Isolate: Close lab doors to prevent odor migration to hallways/offices.

  • Neutralize:

    • Do not just wipe it up.[1] You must oxidize it in place.[1]

    • Pour the Bleach/Detergent mixture (from Protocol A) in a circle around the spill, then flood the center.[1]

    • Cover with absorbent pads.[1]

    • Wait 20 minutes for oxidation.[1]

  • Cleanup:

    • Scoop soaked pads into a double-bagged waste container.[1]

    • Wipe the floor with fresh bleach solution, followed by water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18050, Methyl 3-mercaptopropionate. (Note: Isomer analog used for tox data).[1] Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Stench Chemicals - Thiols and Sulfides. Retrieved from [Link]

  • University of Rochester. Standard Operating Procedure: How to Work with Thiols. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Methyl 2-methyl-3-mercaptopropionate

Executive Summary: Immediate Action Card Treat this compound as a High-Potency Stench and Acute Toxin. Primary Hazard: Extreme olfactory nuisance (stench) and potential acute toxicity by inhalation/ingestion.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Treat this compound as a High-Potency Stench and Acute Toxin.

  • Primary Hazard: Extreme olfactory nuisance (stench) and potential acute toxicity by inhalation/ingestion.

  • Immediate Containment: All work must occur within a certified chemical fume hood.

  • Spill Response: Do not wipe with water. Cover with bleach-soaked pads immediately to oxidize the thiol.

  • Critical PPE: Double-gloving is mandatory. Standard nitrile gloves alone are insufficient for prolonged protection against thiol permeation.

Chemical Profile & Hazard Analysis

Why This Protocol Exists: Methyl 2-methyl-3-mercaptopropionate is a structural analog of methyl 3-mercaptopropionate. While often used in flavor chemistry or as a pharmaceutical intermediate, its thiol (-SH) moiety grants it a low odor threshold and high permeation potential.

  • Chemical Name: Methyl 2-methyl-3-mercaptopropionate[1][2][3][4][5][6]

  • Synonyms: Methyl 3-mercapto-2-methylpropionate; Methyl 2-methyl-3-sulfanylpropanoate

  • CAS Numbers:

    • 4131-76-4 (General/Racemate)[1][3][4]

    • 86961-10-6 (S-isomer)[6]

    • 86961-09-3 (R-isomer)[5]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S[5][6]

Hazard Classification (Conservative Proxy): Due to limited specific toxicological data for the 2-methyl derivative, safety protocols should default to the known hazards of its analog, Methyl 3-mercaptopropionate (CAS 2935-90-2).

Hazard ClassCategoryH-Statement CodeDescription
Acute Toxicity Cat 3H301 / H331 Toxic if swallowed or inhaled.
Skin/Eye Irritation Cat 2H315 / H319 Causes skin and serious eye irritation.
Sensitization Cat 1H317 May cause an allergic skin reaction.
Organoleptic N/AStench Overpowering sulfur odor; induces nausea/headache.
Personal Protective Equipment (PPE) Matrix

The "Self-Validating" System: Standard laboratory PPE is designed for splash protection, not permeation resistance against low-molecular-weight organosulfur compounds. Thiols can permeate thin nitrile gloves in minutes, binding to skin proteins and causing persistent odor and dermatitis.

Layering Strategy

We utilize a Redundant Barrier Protocol to ensure zero skin contact.

PPE_Layering Figure 1: Double-Glove Layering Logic for Thiol Handling Hand Researcher Hand Inner Layer 1: Inner Glove (Disposable Nitrile, 4-5 mil) Hand->Inner Donning Outer Layer 2: Outer Glove (Thick Nitrile >8mil OR Butyl Rubber) Inner->Outer Double Gloving Indicator Visual Check: Change if Inner Glove is Wet Indicator->Inner Doff Outer Inspect Inner Outer->Indicator Splash Event Sleeve Sleeve Cover (Tyvek/Polyethylene) Outer->Sleeve Taped/Sealed Over Cuff

Figure 1: Double-Glove Layering Logic. The inner glove acts as a final barrier and visual indicator for breakthrough.

PPE Specifications Table
ComponentMinimum SpecificationRationale (Causality)
Respiratory Fume Hood Only (Face velocity >100 fpm)Volatility of thiols requires active ventilation. Respirators (ABEK filters) are for emergency egress only.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors to bypass and irritate the ocular mucosa.
Hand Protection (Inner) Nitrile (Disposable) , 4-5 milTactile sensitivity; sacrifice layer.
Hand Protection (Outer) High-Risk Nitrile (8 mil) or Butyl Rubber Butyl rubber offers superior permeation resistance (>480 min) to thiols compared to standard nitrile.
Body Protection Lab Coat + Chemical Apron Cotton lab coats absorb thiols, retaining the smell. A disposable apron prevents fabric contamination.
Operational Workflow: Handling & Synthesis

Core Directive: Never open a container of Methyl 2-methyl-3-mercaptopropionate outside a functioning fume hood.

Step-by-Step Protocol

A. Preparation (The "Odor Trap")

  • Prepare Deactivation Solution: Before opening the bottle, prepare 1L of 10-15% Sodium Hypochlorite (Bleach) or a saturated solution of Potassium Permanganate .

    • Mechanism: Oxidation converts the volatile thiol (-SH) into non-volatile, odorless sulfonate (-SO3H).

  • Cover Surfaces: Line the fume hood work surface with absorbent pads, plastic side down.

  • Staging: Place a "waste beaker" filled with bleach solution inside the hood.

B. Transfer & Manipulation [7]

  • Syringe Technique: Use a gas-tight syringe with a long needle for transfers to avoid pouring.

    • Why: Pouring increases surface area for evaporation; syringes contain vapors.

  • Needle Decontamination: Immediately after injection, draw bleach solution into the syringe before removing it from the hood or dismantling.

  • Septum Use: perform reactions in closed vessels (septum-capped flasks) to maintain a closed system.

C. Post-Process Deactivation

  • Glassware: Do not bring glassware to the communal sink. Rinse all contaminated glassware with bleach solution inside the hood.

  • Soak: Leave glassware submerged in a bleach bath for 24 hours.

Workflow Figure 2: Containment Workflow to Prevent Odor Release Start Start: Chemical Storage Prep Prep: Bleach Bath & Absorbent Pads in Hood Start->Prep Transfer Transfer: Syringe/Septum (Closed System) Prep->Transfer Reaction Reaction: Sealed Vessel Transfer->Reaction Cleanup Cleanup: Rinse all tools with Bleach IMMEDIATELY Reaction->Cleanup Waste Waste: pH Adjust -> Hazardous Waste Stream Cleanup->Waste

Figure 2: Handling workflow emphasizing immediate oxidation (bleaching) of used tools.

Emergency Response & Spill Control

Scenario: You have dropped a vial containing 5mL of Methyl 2-methyl-3-mercaptopropionate inside the hood.

  • Alert: Announce "Thiol Spill" to lab occupants.

  • Do NOT use water: Water will spread the hydrophobic thiol and increase the surface area for odor release.

  • Oxidize Immediately:

    • Pour Bleach (Sodium Hypochlorite) or Calcium Hypochlorite powder directly around and over the spill.

    • Chemical Logic:

      
      . This reaction is exothermic; proceed with caution.
      
  • Absorb: Once the bleach has contacted the spill for 5-10 minutes, cover with absorbent pads.

  • Disposal: Double-bag the pads in heavy-duty hazardous waste bags. Seal with tape. Label as "Stench Waste - Thiol Contaminated".

Waste Disposal & Deactivation

Environmental Integrity: Releasing active thiols into the drain is a violation of environmental regulations and will trigger facility-wide odor alarms.

Waste StreamTreatment Protocol
Liquid Waste (Reaction Mother Liquor) Stir with excess bleach (10% NaOCl) for 12 hours in the fume hood. Check pH (keep basic) to ensure stability.
Solid Waste (Gloves, Pads, Syringes) Place in a Ziploc bag, add 50mL bleach, seal, then place inside a secondary hazardous waste container.
Empty Containers Rinse 3x with bleach solution before discarding or recycling.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10855503, Methyl 2-methyl-3-mercaptopropionate. PubChem. [Link][6]

  • University of California, Los Angeles (UCLA) EHS. Standard Operating Procedure: Thiols and Mercaptans. [Link]

  • The Good Scents Company. Methyl 2-methyl-3-mercaptopropionate Chemical Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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